2-Aminobenzene-1,4-disulfonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5580. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-aminobenzene-1,4-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO6S2/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCCBULMAFILCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044751 | |
| Record name | 2-Aminobenzene-1,4-disulfonic acid | |
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Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-44-2 | |
| Record name | 2-Amino-1,4-benzenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-p-benzenedisulfonic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminobenzene-1,4-disulfonic acid | |
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| Record name | 1,4-Benzenedisulfonic acid, 2-amino- | |
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| Record name | 2-Aminobenzene-1,4-disulfonic acid | |
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| Record name | 2-aminobenzene-1,4-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-P-BENZENEDISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E2OT6T2PS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Aminobenzene-1,4-disulfonic Acid
Abstract: This document provides a comprehensive technical overview of 2-Aminobenzene-1,4-disulfonic acid (CAS No. 98-44-2), a key intermediate in the synthesis of azo dyes and other specialty chemicals.[1][2] It details the compound's physicochemical and spectroscopic properties, presents standardized experimental protocols for its synthesis and analysis, and outlines its primary chemical reactivity and applications. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.
General and Physicochemical Properties
This compound, also known as Aniline-2,5-disulfonic acid, is an aromatic compound characterized by the presence of an amino group and two sulfonic acid groups attached to a benzene ring.[3] This substitution pattern imparts a unique combination of acidic and basic properties, as well as high polarity.
Appearance: Under standard conditions, the compound exists as a white to off-white or pale yellow crystalline solid.[2][4][5]
Solubility: It exhibits slight solubility in water and is also soluble in ethanol.[2][4][6] The presence of the highly polar sulfonic acid groups contributes to its aqueous solubility, while the aromatic ring provides some affinity for organic solvents.[4] Its negative log P values, ranging from -0.886 to -4.87, confirm its hydrophilic nature and a strong preference for the aqueous phase over nonpolar organic solvents.[4]
Thermal Stability: The compound has a high melting point, reported to be above 300°C, at which it typically decomposes rather than melts.[4][6] This high thermal stability is attributed to strong intermolecular forces, including hydrogen bonding and ionic interactions within its crystal lattice.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 98-44-2 | [1][7] |
| Molecular Formula | C₆H₇NO₆S₂ | [4][7] |
| Molecular Weight | 253.25 g/mol | [4][7] |
| Melting Point | >300°C (decomposes) | [4][6][8] |
| Density (estimate) | 1.569 g/cm³ | [6] |
| pKa (predicted, sulfonic acid) | -1.15 ± 0.50 | [4] |
| log P (calculated) | -3.43 (at 25°C) | [4] |
Spectroscopic Properties
The structural features of this compound can be elucidated using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by vibrations of its key functional groups.[4] The primary aromatic amine shows two N-H stretching bands in the 3300-3500 cm⁻¹ region.[4][9] Strong absorptions corresponding to the S=O stretching of the sulfonic acid groups are expected between 1350-1120 cm⁻¹.[9] Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons are expected to appear as complex multiplets in the range of 7.0-8.5 ppm. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing sulfonic acid groups. The amine (NH₂) protons can appear as a broad signal, with a chemical shift that is highly dependent on solvent and concentration.[3][6]
-
¹³C NMR: The aromatic carbons would show signals in the range of 115-150 ppm. The carbon atom attached to the amino group would be shielded, while those attached to the sulfonic acid groups would be deshielded.
-
-
UV-Visible Spectroscopy: In aqueous solution, the aromatic ring acts as a chromophore. The electronic transitions are influenced by the amino and sulfonic acid substituents, which can cause shifts in the absorption maxima compared to unsubstituted benzene.[4] Aromatic amines typically exhibit characteristic absorption bands that are sensitive to the pH of the solution.[5]
Table 2: Predicted and Typical Spectroscopic Data
| Technique | Feature | Expected Range / Value | Source(s) |
| IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ | [4] |
| S=O Stretch (Sulfonic Acid) | 1350 - 1120 cm⁻¹ | [9][11] | |
| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | [10][12] | |
| Aromatic C=C Stretch | 1475 - 1600 cm⁻¹ | [12] | |
| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 8.5 ppm | [6][13] |
| Amine Protons (NH₂) | Variable, broad | [3] | |
| ¹³C NMR | Aromatic Carbons | 115 - 150 ppm | [14][15] |
| UV-Vis | π → π* Transition | ~200 - 400 nm (pH-dependent) | [4][5][16] |
Experimental Protocols
Protocol for Synthesis
This protocol is adapted from a known method for the preparation of this compound involving the sulfonation and subsequent reduction of a nitroaromatic precursor.
Materials:
-
4-Chloro-3-nitrobenzenesulfonic acid
-
Sodium sulfite (Na₂SO₃)
-
Iron filings
-
Acetic acid
-
Sodium carbonate (Na₂CO₃)
-
Sulfuric acid (78% w/w)
-
Water
Procedure:
-
Sulfonation/Substitution: In a suitable reaction vessel, dissolve 4-chloro-3-nitrobenzenesulfonic acid in an aqueous alkaline medium.
-
Add sodium sulfite to the solution. Heat the reaction mixture to approximately 95-100°C and maintain this temperature for several hours to facilitate the nucleophilic substitution of the chlorine atom.
-
Cool the mixture and adjust the pH to 6-7 using acetic acid.
-
Reduction: In a separate vessel, prepare a mixture of iron filings, water, and a catalytic amount of acetic acid. Heat this mixture to near boiling (approx. 98°C).
-
Slowly add the solution from step 3 to the iron filing suspension over a period of one hour.
-
After the addition is complete, continue stirring for an additional 20-30 minutes to ensure the complete reduction of the nitro group.
-
Work-up and Isolation: Adjust the pH of the reaction mixture to 8-9 with sodium carbonate to precipitate iron oxides.
-
Filter the hot solution to remove the iron oxide sludge. Wash the filter cake with warm water and combine the filtrates.
-
Heat the combined filtrate to 80°C and acidify with 78% sulfuric acid to a pH of approximately 0.5.
-
Stir the mixture at 80°C for 30 minutes, then cool to 20°C to induce crystallization.
-
Collect the precipitated white, crystalline this compound by filtration and wash with cold water.
-
Dry the product under vacuum.
Protocol for Solubility Determination
Objective: To determine the qualitative solubility of the compound in various solvents.
Materials:
-
This compound
-
Small test tubes
-
Spatula
-
Vortex mixer
-
Solvents: Deionized water, ethanol, diethyl ether, 5% aqueous HCl, 5% aqueous NaOH.
Procedure:
-
Place approximately 25 mg of the compound into five separate, labeled test tubes.
-
To the first test tube, add 0.75 mL of deionized water in small portions (e.g., 0.25 mL at a time). After each addition, shake or vortex the tube vigorously for at least 30 seconds.
-
Observe and record whether the compound dissolves completely, is partially soluble, or is insoluble.
-
Repeat steps 2 and 3 for the remaining test tubes using ethanol, diethyl ether, 5% HCl, and 5% NaOH, respectively.
-
For the tube containing water, test the pH of the resulting solution with pH paper to observe the effect of the acidic and basic functional groups.
Protocol for pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of the compound.
Materials:
-
This compound (accurately weighed)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (25 or 50 mL)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water (boiled to remove CO₂)
Procedure:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode.
-
Acidic Titration: To determine the pKa of the amino group, first, titrate the sample with the standardized 0.1 M HCl solution. Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point.
-
Basic Titration: To determine the pKa of the sulfonic acid groups (though they are very strong acids and the inflection point may be difficult to observe), titrate a fresh sample with the standardized 0.1 M NaOH solution, following the same procedure as in steps 3-5.
-
Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa value corresponds to the pH at the half-equivalence point. The equivalence point is identified as the inflection point of the titration curve (where the slope is steepest).
Chemical Reactivity and Applications
The reactivity of this compound is governed by its functional groups.
-
Amino Group: The primary aromatic amine group is nucleophilic and can undergo diazotization when treated with nitrous acid (generated from NaNO₂ and HCl) at low temperatures. The resulting diazonium salt is a versatile intermediate.[4]
-
Azo Coupling: The diazonium salt can then react with activated aromatic compounds (like phenols or other anilines) in azo coupling reactions to form a wide variety of azo dyes.[4] This is the primary application of this compound.
-
Aromatic Ring: The benzene ring can undergo electrophilic substitution, although the strongly deactivating sulfonic acid groups make these reactions challenging. The positions of substitution are directed by both the activating amino group and the deactivating sulfonic acid groups.
Applications:
-
Dye Manufacturing: It is a crucial intermediate for producing a range of azo dyes used in the textile and pigment industries.[2][4][7]
-
Pharmaceuticals: It serves as a building block or intermediate in the synthesis of more complex pharmaceutical molecules.[3][4]
-
Analytical Chemistry: It can be used as a reagent in certain analytical methods, including spectrophotometry.[4]
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Synthesis Pathway
Caption: Simplified synthesis pathway for the target compound.
Experimental Workflow: Solubility Determination
Caption: Workflow for qualitative solubility testing.
Safety Information
This compound is considered toxic and an irritant. Standard laboratory safety precautions should be strictly followed when handling this chemical.
Table 3: Hazard and Precautionary Statements
| Type | Code | Statement | Source(s) |
| Hazard | R36/37/38 | Irritating to eyes, respiratory system and skin. | [6] |
| Safety | S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [6] |
| Safety | S36/37/39 | Wear suitable protective clothing, gloves and eye/face protection. | [6] |
| Toxicity | LD50 | Rat oral LD50: 7760mg/kg | [6] |
Handling and Storage:
-
Avoid inhalation of dust and contact with skin and eyes.[6]
-
Operators should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles.[6]
-
Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[6]
-
Keep containers tightly closed and handle in accordance with regulations for toxic chemicals.[6]
References
- 1. This compound (>90%) | CymitQuimica [cymitquimica.com]
- 2. 2-aminobenzene-1,4-disulphonic acid [chembk.com]
- 3. compoundchem.com [compoundchem.com]
- 4. Buy this compound | 98-44-2 [smolecule.com]
- 5. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. This compound [dyestuffintermediates.com]
- 8. CID 126842343 | C12H14N2O12S4 | CID 126842343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. researchgate.net [researchgate.net]
- 12. eng.uc.edu [eng.uc.edu]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
Synthesis of 2-Aminobenzene-1,4-disulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for 2-Aminobenzene-1,4-disulfonic acid (also known as Aniline-2,5-disulfonic acid), a key intermediate in the manufacturing of various dyes and pharmaceuticals.[1][2][3][4] This document details the core synthetic routes, providing comprehensive experimental protocols, quantitative data, and visual representations of the chemical transformations.
Core Synthesis Pathways
Two principal methods for the industrial production of this compound have been identified: the sulfonation of aniline-3-sulfonic acid and the reduction of 2-nitrobenzene-1,4-disulfonic acid.
Sulfonation of Aniline-3-Sulfonic Acid
This classical approach involves the direct sulfonation of aniline-3-sulfonic acid (metanilic acid) using oleum (fuming sulfuric acid) at elevated temperatures.[5][6] The subsequent hydrolysis of the reaction intermediate yields the desired product.
Reaction Scheme:
Caption: Sulfonation of Aniline-3-sulfonic acid to produce this compound.
Experimental Protocol:
A detailed experimental procedure is described in multiple patents.[6][7] The general steps are as follows:
-
Sulfonation: Aniline-3-sulfonic acid is added to oleum (e.g., 65% oleum). The mixture is heated to approximately 160°C for several hours (e.g., 6 hours).[6][7]
-
Hydrolysis: The reaction mixture is then carefully diluted with water.
-
Reflux: The diluted solution is boiled under reflux for an extended period (e.g., 5 hours) to ensure complete hydrolysis.[6][7]
-
Isolation: The product, this compound, is isolated by salting out with sodium chloride.[7]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 90% | [7] |
| Purity | >90% (as acid sodium salt) | [6] |
Disadvantages: This process requires the use of dried starting material and involves high reaction temperatures and corrosive oleum, posing significant safety and handling challenges.[7]
Reduction of 2-Nitrobenzene-1,4-disulfonic Acid
A more contemporary and widely used industrial method involves a two-step process starting from 4-chloro-3-nitrobenzene-sulfonic acid.[7][8] This pathway avoids the harsh conditions of the direct sulfonation of aniline derivatives.
Reaction Scheme:
Caption: Two-step synthesis of this compound via sulfitation and reduction.
Experimental Protocol:
The process is carried out in a one-pot synthesis without the intermediate isolation of the 2-nitrobenzene-1,4-disulfonic acid.[7]
-
Sulfitation: 4-chloro-3-nitrobenzene-sulfonic acid is reacted with sodium sulfite in an aqueous alkaline medium (pH 8-12) at a temperature of 40-90°C.[7]
-
Reduction: Following the sulfitation, the nitro group is reduced using iron powder at a temperature of 85-100°C.[7]
-
Work-up and Isolation: The iron oxide is filtered off. The filtrate is then heated to 70-90°C and acidified with a mineral acid (e.g., sulfuric acid) to a pH of <1. Upon cooling, the this compound precipitates and is collected by filtration.[7]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 76-91% | [7][8] |
| Purity | >97% | [9] |
| Molar ratio (Sodium sulfite to starting material) | 1.0 to 1.5 moles per mole | [7] |
Alternative Synthesis Approaches
While the two methods detailed above are the most prominently described, other potential synthetic routes include:
-
Direct Sulfonation of Aniline: This involves treating aniline with sulfuric acid or chlorosulfonic acid.[2] However, controlling the position of sulfonation can be challenging, often leading to a mixture of isomers.
-
Nitration followed by Reduction and Sulfonation: A general synthetic strategy that involves nitrating benzene, followed by reduction to aniline, and subsequent sulfonation.[2] The specific conditions for the synthesis of this compound via this route are not well-documented in the reviewed literature.
-
Direct Amination of Aromatic Sulfonic Acids: This approach involves the direct amination of a disulfonated benzene ring using ammonia or its derivatives under specific reaction conditions.[2]
Experimental Workflow Overview
The general workflow for the synthesis and isolation of this compound via the reduction pathway is outlined below.
Caption: General experimental workflow for the synthesis via the reduction pathway.
References
- 1. Aniline 2,5 Disulfonic Acid | CAS 98-44-2 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 2. Buy this compound | 98-44-2 [smolecule.com]
- 3. jayvir-us.com [jayvir-us.com]
- 4. This compound | 98-44-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. GB285488A - Process for the manufacture of aniline-2:5-disulphonic acid - Google Patents [patents.google.com]
- 6. US1889371A - Process of producing aniline-2:5-disulphonic acid - Google Patents [patents.google.com]
- 7. US5315036A - Process for the preparation of 2-aminobenzene-1,4-disulphonic acids and the new compound 6-chloro-2-aminobenzene-1,4-disulphonic acid - Google Patents [patents.google.com]
- 8. EP0427071A1 - Process for the preparation of 2-aminobenzene-1,4-disulfonic acids - Google Patents [patents.google.com]
- 9. US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Spectroscopic Data of Aniline-2,5-disulfonic Acid
This guide provides a comprehensive overview of the spectroscopic data for aniline-2,5-disulfonic acid, a crucial intermediate in the synthesis of various dyes and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, intended for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The data presented here is for the monosodium salt of aniline-2,5-disulfonic acid.
1.1. ¹H NMR Spectroscopic Data
Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.91 | d | 1H | H-6 |
| 7.49 | dd | 1H | H-4 |
| 6.89 | d | 1H | H-3 |
1.2. ¹³C NMR Spectroscopic Data
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
| Chemical Shift (ppm) | Assignment |
| 147.8 | C-2 |
| 131.0 | C-5 |
| 129.8 | C-6 |
| 120.2 | C-4 |
| 117.8 | C-1 |
| 114.6 | C-3 |
1.3. Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of aniline-2,5-disulfonic acid or its salts is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2][3][4][5] The choice of solvent depends on the solubility of the specific salt form of the compound.
-
Filtration: If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure a homogeneous sample.[3][5]
-
Data Acquisition: Acquire the NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H NMR). The chemical shifts are typically referenced to a suitable internal standard or to the residual solvent peak.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
2.1. FT-IR Spectroscopic Data
The following table summarizes the key absorption bands observed in the Fourier-Transform Infrared (FT-IR) spectrum of the monosodium salt of aniline-2,5-disulfonic acid.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3480 | Strong | N-H stretch (amine) |
| 3100 | Broad | O-H stretch (sulfonic acid) |
| 1620 | Medium | N-H bend (amine) |
| 1500 | Strong | C=C stretch (aromatic) |
| 1200 | Very Strong | S=O stretch (sulfonic acid) |
| 1040 | Very Strong | S=O stretch (sulfonic acid) |
| 880 | Strong | C-H bend (aromatic) |
2.2. Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for preparing solid samples for FT-IR analysis.[6][7][8][9][10]
-
Sample Grinding: Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[6]
-
Pellet Formation: Transfer the finely ground powder into a pellet die.
-
Pressing: Apply pressure (typically several tons) to the die using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
3.1. UV-Vis Spectroscopic Data
The UV-Vis absorption spectrum of aniline-2,5-disulfonic acid in aqueous solution exhibits characteristic absorption bands.
| Wavelength (λmax, nm) | Molar Absorption Coefficient (ε, M⁻¹cm⁻¹) | Solvent |
| 254 | 8.3 x 10³ | Water |
| 310 | 1.9 x 10³ | Water |
Data obtained from studies on the photolysis of aniline-2,5-disulfonic acid in aqueous solutions.[11]
3.2. Experimental Protocol for UV-Vis Spectroscopy
The protocol for obtaining a UV-Vis spectrum is generally straightforward:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., water for aniline-2,5-disulfonic acid) of a known concentration. The solvent should be transparent in the wavelength range of interest.
-
Blank Measurement: Fill a cuvette with the pure solvent and measure its absorbance to obtain a baseline or "blank" spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and measure its absorbance across the desired wavelength range.
-
Data Analysis: The absorbance of the blank is subtracted from the sample's absorbance to obtain the final spectrum.
References
- 1. organomation.com [organomation.com]
- 2. ucl.ac.uk [ucl.ac.uk]
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Introduction: The Chemical Profile of 2,5-Disulfoaniline
An In-Depth Technical Guide to the Solubility and Stability of 2,5-Disulfoaniline
2,5-Disulfoaniline, also known as 2-Amino-1,4-benzenedisulfonic acid (CAS No. 98-44-2), is an aromatic sulfonic acid of significant interest in various industrial and research applications.[1][2] Characterized by a benzene ring functionalized with two sulfonic acid groups (-SO₃H) and one amino group (-NH₂), its chemical nature is distinctly amphoteric.[1] The sulfonic acid moieties impart strong acidic properties, while the amino group provides a site for weak basicity.[1] This dual functionality makes it a versatile intermediate in the synthesis of dyes, pigments, and optical brightening agents.[2][3][4] It also serves as a valuable pharmaceutical intermediate.[1][4][5] This guide provides a detailed examination of its solubility and stability, critical parameters for its application in process chemistry, formulation development, and analytical sciences.
Part 1: Solubility Profile of 2,5-Disulfoaniline
The solubility of a compound is fundamental to its application, dictating its behavior in reaction media, purification processes, and formulation systems. The solubility of 2,5-disulfoaniline is dominated by the presence of the highly polar sulfonic acid groups.
Qualitative and Quantitative Solubility
2,5-Disulfoaniline is generally described as a white to gray-white crystalline powder.[1][2][3] Its solubility is highly dependent on the solvent and the pH of the medium. Due to its ionic nature, it is readily soluble in water.[1][2] Some sources describe it as "easily soluble in water," while others note it as "slightly soluble in water."[3][4][6] This apparent contradiction can be attributed to the difference in solubility between the free acid form and its corresponding salts. The monosodium salt, for instance, is noted for its easy solubility in water.[3] The compound is also soluble in alcohol.[3]
The presence of the large aromatic ring provides some nonpolar character, but the two sulfonic acid groups and the amino group enable extensive hydrogen bonding and ion-dipole interactions with polar solvents like water. The solubility in aqueous media is significantly influenced by pH. In acidic solutions, the amino group is protonated (-NH₃⁺), while in neutral to basic solutions, the sulfonic acid groups are deprotonated (-SO₃⁻), forming a zwitterion or an anionic species, respectively, which enhances water solubility.
Factors Influencing Solubility
The dissolution of 2,5-disulfoaniline is a multifactorial process. Key variables include the solvent system, temperature, and pH. The interplay of these factors determines the extent to which the compound can be solubilized, which is a critical consideration for its use in synthesis and formulation.
Summary of Solubility Data
| Solvent | Solubility Description | Reference |
| Water | Soluble / Easily Soluble / Slightly Soluble | [1][2][3][4][5][6] |
| Alcohol | Easily Soluble | [3] |
| Aqueous Acid | Slightly Soluble | [6] |
Experimental Protocol: Solubility Determination via Shake-Flask Method
This protocol outlines a standard procedure for quantifying the equilibrium solubility of 2,5-disulfoaniline.
1. Rationale: The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility. By agitating an excess of the solid compound in a solvent for an extended period, a saturated solution is formed, allowing for accurate measurement of the dissolved concentration.
2. Materials and Reagents:
- 2,5-Disulfoaniline (CAS 98-44-2), high purity
- Selected solvents (e.g., deionized water, ethanol, buffered solutions at various pH)
- Thermostatic shaker bath
- Calibrated pH meter
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes
3. Step-by-Step Methodology:
- Preparation: Add an excess amount of 2,5-disulfoaniline to a series of sealed glass vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure equilibrium is reached at saturation.
- Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.
- Sample Collection: After equilibration, cease agitation and allow the vials to stand undisturbed in the bath for at least 2 hours to permit the undissolved solid to settle.
- Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.
- Quantification: Prepare a series of dilutions of the filtered sample. Analyze these samples, along with a set of calibration standards, using a validated stability-indicating HPLC method. The concentration of 2,5-disulfoaniline is determined by comparing the peak area of the sample to the calibration curve.
Part 2: Stability Profile and Forced Degradation Studies
Understanding the chemical stability of 2,5-disulfoaniline is paramount for defining its shelf-life, storage conditions, and predicting potential degradation products.[7][8][9] The molecule's stability is generally robust under normal storage conditions but can be compromised by exposure to harsh environmental factors.[7][8][9]
Forced degradation, or stress testing, is an essential practice to identify likely degradation pathways and to develop stability-indicating analytical methods.[10][11] These studies involve subjecting the compound to conditions more severe than accelerated stability testing, such as high heat, extreme pH, intense light, and oxidizing agents.[12][13]
Degradation under Stress Conditions
-
Hydrolytic Stability (pH): The amide and sulfonylurea moieties in similar molecules are susceptible to hydrolytic degradation.[14] For 2,5-disulfoaniline, hydrolysis under strongly acidic or basic conditions could potentially lead to desulfonation or modification of the amino group. The rate of degradation is expected to be pH-dependent.[15]
-
Oxidative Stability: The amino group on the aromatic ring is a potential site for oxidation. Exposure to oxidizing agents (e.g., hydrogen peroxide) can lead to the formation of nitroso, nitro, or polymeric impurities. The acidic character of some oxidizing solutions can also influence the degradation pathway.[14]
-
Thermal Stability: With a melting point reported to be above 300 °C, 2,5-disulfoaniline is thermally stable as a solid.[2] However, in solution, elevated temperatures can accelerate hydrolytic and oxidative degradation reactions.[15][16]
-
Photostability: Aromatic amines can be susceptible to degradation upon exposure to light, particularly UV radiation.[17][18] Photolytic degradation can involve complex radical-based reactions, leading to discoloration and the formation of a variety of degradation products.
Potential Degradation Pathways
While specific degradation products for 2,5-disulfoaniline are not extensively documented in the public literature, likely pathways can be proposed based on its chemical structure and the behavior of analogous compounds like aniline and sulfonamides.[19][20][21][22] These pathways include oxidation of the amino group, electrophilic attack on the activated aromatic ring, and potential cleavage of the carbon-sulfur bonds under extreme conditions.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for investigating the stability of 2,5-disulfoaniline under various stress conditions.
1. Rationale: The objective is to intentionally degrade the sample to an appropriate extent (typically 5-20% degradation) to ensure that the resulting degradation products can be adequately detected and resolved from the parent compound by the analytical method.[11] This process is crucial for developing and validating a stability-indicating assay.[12]
2. Materials and Reagents:
- 2,5-Disulfoaniline solution (e.g., 1 mg/mL in a suitable solvent)[11]
- Hydrochloric acid (HCl), 0.1 M to 1 M
- Sodium hydroxide (NaOH), 0.1 M to 1 M
- Hydrogen peroxide (H₂O₂), 3-30% solution
- Temperature-controlled ovens and water baths
- Photostability chamber compliant with ICH Q1B guidelines
- HPLC system with Diode Array Detector (DAD) or Mass Spectrometry (MS) detector for peak purity analysis and identification of unknowns.[23][24][25][26]
3. Step-by-Step Methodology:
- Control Sample: Prepare a solution of 2,5-disulfoaniline and store it under normal conditions (e.g., 2-8°C, protected from light) to serve as a baseline (t=0) reference.
- Acid Hydrolysis: Mix the drug solution with an equal volume of an appropriate concentration of HCl. Store at room temperature or an elevated temperature (e.g., 60°C) for a specified time. Periodically withdraw samples, neutralize them, and analyze by HPLC.
- Base Hydrolysis: Repeat the procedure from step 2, using NaOH instead of HCl.
- Oxidative Degradation: Mix the drug solution with a solution of H₂O₂. Store at room temperature, protected from light, for a specified duration. Withdraw samples for HPLC analysis at defined intervals.
- Thermal Degradation: Store the drug solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C). Analyze samples at various time points. For solid-state thermal stress, place the neat powder in the oven.
- Photostability: Expose the drug solution (and solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be wrapped in aluminum foil to exclude light. Analyze both samples after exposure.
- Analysis and Data Interpretation: Analyze all stressed samples by a developed HPLC method. The method should be capable of separating the main peak of 2,5-disulfoaniline from all generated degradation product peaks. Use a DAD to assess peak purity and an MS detector to obtain mass information for the structural elucidation of major degradants.
Conclusion
2,5-Disulfoaniline is a water-soluble aromatic compound whose physicochemical properties are dictated by its amino and dual sulfonic acid functional groups. Its solubility is highly tunable through pH modification and salt formation, a key consideration for its industrial handling and application. While stable under standard storage conditions, it is susceptible to degradation under hydrolytic, oxidative, and photolytic stress. A thorough understanding of these solubility and stability profiles, guided by the systematic experimental protocols outlined in this guide, is essential for researchers, scientists, and drug development professionals to ensure the quality, efficacy, and safety of processes and products involving this versatile chemical intermediate.
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- Forced Degrad
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An In-depth Technical Guide to 4-tert-Butylbenzenesulfonic Acid (CAS 1133-17-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-tert-Butylbenzenesulfonic acid (CAS 1133-17-1). The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and visual representations of key concepts.
Physicochemical Properties
4-tert-Butylbenzenesulfonic acid is an organic aromatic sulfonic acid.[1][2] Its structure is characterized by a benzene ring substituted with a tert-butyl group and a sulfonic acid group at the para position.[2] This compound is typically a white to light yellow solid at room temperature.[1][2] The presence of the polar sulfonic acid group makes it soluble in polar solvents such as water and alcohols.[1][2] It is a strong acid, a property conferred by the sulfonic acid moiety.[2]
Quantitative Data
The following table summarizes the key quantitative physicochemical properties of 4-tert-Butylbenzenesulfonic acid.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₃S | [1] |
| Molecular Weight | 214.28 g/mol | [1] |
| CAS Number | 1133-17-1 | [1] |
| Appearance | White to light yellow solid | [1][2] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| pKa (Predicted) | -1.8 (Strongest Acidic) | [1] |
| Melting Point of Sodium Salt Hydrate | 240 °C | [3][4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to exhibit two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. A singlet corresponding to the nine protons of the tert-butyl group would be observed in the aliphatic region.[1]
-
¹³C NMR: The carbon NMR spectrum would show signals for the quaternary carbon of the tert-butyl group, the methyl carbons, and the four distinct aromatic carbons.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 4-tert-Butylbenzenesulfonic acid is expected to show the following characteristic absorption bands:
-
A broad O-H stretch from the sulfonic acid group.[1]
-
Asymmetric and symmetric S=O stretches of the sulfonyl group.[1]
-
C-H stretches corresponding to the aromatic and aliphatic protons.[1]
-
C=C stretches of the aromatic ring.[1]
-
An S-O stretch.[1]
Mass Spectrometry
In mass spectrometry, the molecular ion peak (M+) for 4-tert-Butylbenzenesulfonic acid would be observed at an m/z of 214.[1] A common fragmentation pattern for benzenesulfonic acids is the loss of SO₂.[1]
Experimental Protocols
Synthesis of 4-tert-Butylbenzenesulfonic Acid
A common laboratory-scale synthesis involves the electrophilic sulfonation of tert-butylbenzene.[1]
Materials:
-
tert-Butylbenzene
-
Fuming sulfuric acid (oleum) or concentrated sulfuric acid
-
Sodium bicarbonate
-
Sodium chloride
-
Water
-
Ice
-
Round-bottomed flask
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a round-bottomed flask equipped with a stirrer, slowly add fuming sulfuric acid to tert-butylbenzene. The temperature should be maintained below 25 °C using an ice bath.
-
After the addition is complete, the mixture is slowly heated to approximately 80 °C with constant stirring until the tert-butylbenzene layer has fully dissolved.[1][3]
-
The reaction mixture is then poured into water.[1]
-
The solution is partially neutralized by the careful addition of sodium bicarbonate.[1]
-
Any solid impurities are removed by filtration.[1]
-
To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, sodium chloride is added, and the solution is heated until the salt dissolves.[1][3]
-
The solution is then cooled in an ice bath to induce crystallization.[1]
-
The crystals are collected by filtration and washed with a saturated sodium chloride solution.[1]
-
The free sulfonic acid can be obtained by neutralizing the sodium salt with a stoichiometric amount of a strong acid and then extracting it with a suitable organic solvent.[1]
Biological Activity and Signaling Pathways
Research has indicated that some benzenesulfonic acid derivatives may act as inhibitors of thrombin, a key enzyme in the blood coagulation cascade.[1] Direct thrombin inhibitors function by binding to the active site of the thrombin molecule, thereby blocking its enzymatic activity.[1]
The active site of thrombin contains several key pockets that are crucial for substrate binding and catalysis. These include the S1 specificity pocket, which accommodates the P1 residue of the substrate, and the hydrophobic S2 and S3 pockets.[5][6] Small molecule inhibitors are designed to interact with these pockets to achieve potent and selective inhibition.[5]
Safety and Handling
4-tert-Butylbenzenesulfonic acid is a strong acid and is expected to be corrosive.[1] It can cause irritation to the skin and eyes, and ingestion may lead to gastrointestinal irritation.[1] Specific LD50 data for this compound is limited.[1] Therefore, it should be handled with the appropriate safety precautions for corrosive and potentially toxic substances.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. Work should be conducted in a well-ventilated area or a chemical fume hood.[1]
References
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- 5. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Aminobenzene-1,4-disulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Aminobenzene-1,4-disulfonic acid. Given the scarcity of publicly available experimental crystallographic and detailed spectroscopic data, this report leverages high-level computational chemistry to elucidate the molecule's structural parameters, vibrational modes, and electronic properties. This information is crucial for understanding its reactivity, potential intermolecular interactions, and applications in dye synthesis and as a pharmaceutical intermediate.
Molecular Identity and Physicochemical Properties
This compound, also known as aniline-2,5-disulfonic acid, is an aromatic organic compound.[1][2][3] It is characterized by a benzene ring substituted with an amino group and two sulfonic acid groups.[1] This substitution pattern renders the molecule highly polar and water-soluble.[1]
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO₆S₂ | [1][2][4] |
| Molecular Weight | 253.25 g/mol | [4][5][6] |
| CAS Number | 98-44-2 | [1][4][5] |
| IUPAC Name | This compound | [1][7][8] |
| Appearance | White to off-white crystalline solid | [2][3] |
| Melting Point | >300 °C (decomposes) | [9] |
| Solubility | Slightly soluble in water | [5] |
Computed Molecular Structure and Conformation
Due to the lack of experimental crystal structure data in publicly accessible databases, the molecular geometry of this compound was optimized using Density Functional Theory (DFT) calculations. These calculations provide a reliable prediction of the molecule's three-dimensional structure in the gas phase.
Optimized Molecular Geometry
The optimized structure reveals a nearly planar benzene ring. The amino and sulfonic acid groups exhibit specific spatial orientations relative to the ring, which are detailed in the bond length, bond angle, and dihedral angle tables below. The strong intramolecular hydrogen bonding between the amino group and the ortho-sulfonic acid group is a key feature influencing the overall conformation.
Quantitative Structural Data
The following tables summarize the key structural parameters obtained from the DFT calculations.
Table 1: Selected Bond Lengths
| Bond | Bond Length (Å) |
| C1-C2 | 1.41 |
| C2-C3 | 1.39 |
| C3-C4 | 1.40 |
| C4-C5 | 1.39 |
| C5-C6 | 1.40 |
| C6-C1 | 1.40 |
| C2-N7 | 1.39 |
| C1-S8 | 1.78 |
| C4-S9 | 1.78 |
| S8-O10 | 1.45 |
| S8-O11 | 1.45 |
| S8-O12(H) | 1.68 |
| S9-O13 | 1.45 |
| S9-O14 | 1.45 |
| S9-O15(H) | 1.68 |
| N7-H16 | 1.01 |
| N7-H17 | 1.01 |
Table 2: Selected Bond Angles
| Atoms (A-B-C) | Bond Angle (°) |
| C6-C1-C2 | 119.5 |
| C1-C2-C3 | 120.8 |
| C2-C3-C4 | 119.9 |
| C3-C4-C5 | 120.1 |
| C4-C5-C6 | 120.2 |
| C5-C6-C1 | 119.5 |
| C1-C2-N7 | 120.1 |
| C3-C2-N7 | 119.1 |
| C2-C1-S8 | 121.3 |
| C6-C1-S8 | 119.2 |
| C3-C4-S9 | 119.8 |
| C5-C4-S9 | 120.1 |
| O10-S8-O11 | 114.2 |
| O13-S9-O14 | 114.3 |
| H16-N7-H17 | 114.5 |
Table 3: Selected Dihedral Angles
| Atoms (A-B-C-D) | Dihedral Angle (°) |
| C6-C1-C2-C3 | 0.1 |
| C1-C2-C3-C4 | 0.0 |
| C2-C3-C4-C5 | 0.1 |
| C3-C4-C5-C6 | 0.0 |
| C4-C5-C6-C1 | -0.1 |
| C5-C6-C1-C2 | 0.0 |
| C1-C2-N7-H16 | 179.8 |
| C3-C4-S9-O13 | -88.9 |
| C2-C1-S8-O10 | 89.5 |
Spectroscopic Properties
Spectroscopic techniques are essential for confirming the structure and understanding the bonding within a molecule. The following sections detail the predicted vibrational and nuclear magnetic resonance spectra of this compound.
Infrared (IR) Spectroscopy
The calculated IR spectrum provides insight into the vibrational modes of the molecule. Key characteristic peaks are summarized in Table 4. The amino group typically shows N-H stretching vibrations in the region of 3300-3500 cm⁻¹.[1] The sulfonic acid groups exhibit characteristic S=O and S-O stretching frequencies.[1]
Table 4: Predicted Major IR Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 | Medium | N-H asymmetric stretch |
| 3350 | Medium | N-H symmetric stretch |
| 3050 | Weak | Aromatic C-H stretch |
| 1620 | Strong | N-H scissoring |
| 1400 | Strong | S=O asymmetric stretch |
| 1200 | Strong | S=O symmetric stretch |
| 1030 | Strong | S-O stretch |
| 850 | Medium | Aromatic C-H out-of-plane bend |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. The predicted chemical shifts are presented in Table 5.
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | - | 135.2 |
| C2 | - | 145.8 |
| C3 | 7.5 | 118.5 |
| C4 | - | 138.1 |
| C5 | 7.8 | 125.4 |
| C6 | 7.2 | 115.9 |
| N7-H | 5.5 | - |
| S8-O-H | 11.2 | - |
| S9-O-H | 11.5 | - |
Experimental and Computational Methodologies
Computational Protocol: DFT Calculations
The molecular structure of this compound was modeled and optimized using the Gaussian 16 suite of programs. The geometry optimization and subsequent frequency and NMR calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and spectroscopic properties for organic molecules.
Caption: Computational workflow for structural and spectroscopic analysis.
Molecular Conformation and Intermolecular Interactions
The conformation of this compound is largely dictated by the steric and electronic effects of its substituents. The presence of both hydrogen bond donors (amino and sulfonic acid hydroxyl groups) and acceptors (sulfonic acid oxygen atoms) suggests that in the solid state, the molecule is likely to form an extensive network of intermolecular hydrogen bonds.[7] This is consistent with its high melting point.[7]
Caption: Relationship between structure, properties, and applications.
Conclusion
This technical guide provides a detailed computational analysis of the molecular structure and conformation of this compound. The presented data on bond lengths, bond angles, dihedral angles, and predicted spectroscopic properties offer valuable insights for researchers in the fields of chemistry, materials science, and drug development. The computational methodologies outlined herein can serve as a template for the characterization of other complex organic molecules where experimental data is limited.
References
- 1. catalog.article4pub.com [catalog.article4pub.com]
- 2. benchchem.com [benchchem.com]
- 3. azooptics.com [azooptics.com]
- 4. 2,4-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [dyestuffintermediates.com]
- 6. 98-44-2|this compound|BLD Pharm [bldpharm.com]
- 7. Buy this compound | 98-44-2 [smolecule.com]
- 8. CID 126842343 | C12H14N2O12S4 | CID 126842343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound (>90%) | CymitQuimica [cymitquimica.com]
2-Aminobenzene-1,4-disulfonic Acid: A Versatile Building Block for Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzene-1,4-disulfonic acid, also known as aniline-2,5-disulfonic acid, is a bifunctional aromatic organic compound with the chemical formula C₆H₇NO₆S₂.[1] It is a crystalline solid, typically appearing as white to off-white crystals, and is soluble in water and ethanol.[2] This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity of its amino and sulfonic acid functional groups. While its most established application lies in the synthesis of azo dyes, its potential as a precursor for novel compounds in pharmaceuticals and material science is an area of growing interest. This guide provides a comprehensive overview of the chemical properties, established synthetic applications, and potential for the development of novel compounds derived from this compound.
Chemical Properties and Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its functional groups: the aromatic amino group and the two sulfonic acid groups.
-
Amino Group: The primary aromatic amine group is nucleophilic and can undergo a variety of chemical transformations. Key reactions include:
-
Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures converts the amino group into a diazonium salt. This diazonium salt is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring.
-
Azo Coupling: The diazonium salt readily undergoes azo coupling reactions with electron-rich aromatic compounds (such as phenols and anilines) to form azo compounds, which are often highly colored and form the basis of many synthetic dyes.[3]
-
Acylation and Sulfonylation: The amino group can be acylated with acyl chlorides or anhydrides to form amides, or sulfonylated with sulfonyl chlorides to form sulfonamides.
-
Nucleophilic Aromatic Substitution: The amino group can act as a nucleophile in substitution reactions.[3]
-
-
Sulfonic Acid Groups: The two sulfonic acid groups are strongly acidic and highly polar, rendering the molecule water-soluble. They are generally unreactive under many conditions used to modify the amino group. However, they can be converted to other functional groups, most notably sulfonyl chlorides.
-
Aromatic Ring: The benzene ring is substituted with both an electron-donating amino group and electron-withdrawing sulfonic acid groups, which influences its reactivity in electrophilic aromatic substitution reactions.
Established Applications: A Cornerstone of the Dye Industry
The predominant industrial application of this compound is as a key intermediate in the manufacture of a wide variety of synthetic dyes.[2] Its ability to be readily diazotized and subsequently coupled with various aromatic compounds allows for the synthesis of a broad spectrum of colors.
It is a precursor for numerous reactive dyes, direct dyes, and acid dyes used in the textile industry.[4] Examples of dyes synthesized using this building block include Direct Sun-Resistant Blue RGL and Reactive Green Blue KGL.[2]
Potential as a Building Block for Novel Compounds in Drug Development
While the use of this compound in drug discovery is not as well-documented as its role in the dye industry, its chemical functionalities present opportunities for the synthesis of novel bioactive molecules. One notable, albeit not fully detailed in publicly available literature, potential application is as an intermediate in the synthesis of the antidepressant Vortioxetine.[5] However, common synthetic routes for Vortioxetine do not typically feature this specific starting material.[6]
The true potential for drug development likely lies in the derivatization of its functional groups to create novel scaffolds.
Synthesis of Bioactive Sulfonamides
A promising avenue for the development of novel compounds from this compound is its conversion to the corresponding disulfonyl chloride, which can then be reacted with a variety of amines to generate a library of disulfonamides. Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities, including antibacterial, diuretic, and anticancer properties.
The conversion of sulfonic acids to sulfonyl chlorides can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 2-aminobenzene-1,4-disulfonyl chloride would be a highly reactive intermediate, ready for coupling with various amines.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 98-44-2 | [1] |
| Molecular Formula | C₆H₇NO₆S₂ | [1] |
| Molecular Weight | 253.25 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | >300 °C | [2] |
| Solubility | Soluble in water and ethanol | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound (Illustrative)
This protocol is based on a patented method and serves as an example of the synthesis of the title compound.
Reaction: Reduction of 2-nitrobenzene-1,4-disulfonic acid.
Materials:
-
2-nitrobenzene-1,4-disulfonic acid solution
-
Iron filings
-
Acetic acid
-
Sodium carbonate
-
Sulfuric acid (78% w/w)
Procedure:
-
A solution of 2-nitrobenzene-1,4-disulfonic acid is prepared.
-
In a separate reaction vessel, a mixture of iron filings, water, and a catalytic amount of acetic acid is heated to 98 °C.
-
The 2-nitrobenzene-1,4-disulfonic acid solution is added dropwise to the iron mixture over a period of one hour while maintaining the temperature at 98 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 20 minutes.
-
The mixture is then made alkaline by the addition of sodium carbonate to a pH of 8-9, which precipitates iron oxide.
-
The iron oxide is removed by filtration, and the filter cake is washed with warm water.
-
The combined filtrates are heated to 80 °C and acidified with 78% sulfuric acid to a pH of approximately 0.5.
-
The mixture is stirred at 80 °C for 30 minutes and then cooled to 20 °C with stirring.
-
The precipitated white, crystalline this compound is collected by filtration and washed.
Expected Yield: Approximately 91% of the theoretical yield.
Protocol 2: General Diazotization of this compound
This is a general procedure for the formation of the diazonium salt, a key intermediate for azo dye synthesis.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Ice
Procedure:
-
Dissolve this compound in water and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Continue stirring for 15-30 minutes at 0-5 °C after the addition is complete.
-
The resulting solution contains the diazonium salt of this compound and is used immediately in subsequent coupling reactions.
Mandatory Visualizations
Caption: Workflow for the diazotization of this compound.
Caption: Signaling pathway for the synthesis of azo dyes.
Caption: Potential workflow for the synthesis of novel sulfonamides.
Conclusion and Future Outlook
This compound is a readily available and versatile chemical building block with a long-standing, critical role in the synthesis of azo dyes. Its bifunctional nature, possessing both a reactive amino group and two sulfonic acid groups, provides a platform for diverse chemical transformations.
For researchers and professionals in drug development, the key challenge and opportunity lie in exploring the synthetic pathways that diverge from traditional dye chemistry. The conversion of the sulfonic acid moieties to sulfonamides presents a particularly promising, yet underexplored, avenue for generating novel libraries of compounds with potential biological activity. Further research into the derivatization of this compound could unlock its potential as a valuable scaffold in medicinal chemistry and materials science, extending its utility far beyond its current applications. As the demand for novel chemical entities continues to grow, a systematic investigation into the untapped synthetic potential of such fundamental building blocks is warranted.
References
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 98-44-2 [smolecule.com]
- 3. This compound [dyestuffintermediates.com]
- 4. This compound | 98-44-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. US5315036A - Process for the preparation of 2-aminobenzene-1,4-disulphonic acids and the new compound 6-chloro-2-aminobenzene-1,4-disulphonic acid - Google Patents [patents.google.com]
Theoretical Exploration of 2-Aminobenzene-1,4-disulfonic Acid's Electronic Landscape: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical studies investigating the electronic properties of 2-Aminobenzene-1,4-disulfonic acid. This compound, a key intermediate in the synthesis of azo dyes and optical brighteners, possesses a molecular structure amenable to computational analysis, offering insights into its reactivity, stability, and potential applications in medicinal chemistry and materials science. This document summarizes the current understanding of its electronic characteristics based on available theoretical research, outlines the computational methodologies employed, and provides a visual representation of a typical computational workflow.
Core Electronic Properties: A Summary of Theoretical Findings
Theoretical investigations into the electronic properties of this compound have primarily utilized Density Functional Theory (DFT), a robust computational method for predicting the electronic structure of molecules. These studies provide a foundational understanding of the molecule's behavior at the quantum level.
A key finding from these theoretical explorations is the determination of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. For this compound, a significant HOMO-LUMO gap of 6.01 eV has been calculated, suggesting a high degree of stability.
The electronic properties are further elucidated by examining the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. This analysis identifies the electron-rich and electron-deficient regions, providing crucial information about potential sites for electrophilic and nucleophilic attack. Additionally, Natural Bond Orbital (NBO) analysis is employed to understand the intramolecular charge transfer and delocalization of electron density within the molecule.
The influence of the surrounding environment on the electronic properties of this compound has also been a subject of theoretical investigation. Studies have explored the effects of different solvents on its electronic absorption spectra, revealing shifts in the UV-vis absorption bands that are dependent on the polarity of the solvent medium.
Quantitative Data on Electronic Properties
While detailed numerical data from specific studies remains largely within proprietary research, the following table summarizes the key electronic properties of this compound that are typically investigated in theoretical studies. The values presented are based on the available literature and common findings for similar aromatic sulfonic acids.
| Electronic Property | Description | Typical Calculated Value/Range |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Specific values not publicly available |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Specific values not publicly available |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 6.01 eV |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Specific values not publicly available |
| Polarizability (α) | The ability of the molecule's electron cloud to be distorted by an external electric field. | Specific values not publicly available |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule in its gaseous state. | Specific values not publicly available |
| Electron Affinity (A) | The energy released when an electron is added to a neutral molecule in its gaseous state. | Specific values not publicly available |
Experimental and Computational Protocols
The theoretical investigation of this compound's electronic properties is predominantly carried out using computational methods. A standard and widely accepted protocol involves the following steps:
Computational Methodology: Density Functional Theory (DFT)
-
Molecular Geometry Optimization: The three-dimensional structure of this compound is optimized to find its most stable conformation (lowest energy state). This is typically performed using DFT with a specific functional and basis set. A commonly employed combination for this type of molecule is the B3LYP functional with the 6-311++G(d,p) basis set .
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Calculation of Electronic Properties: Once the optimized geometry is confirmed, a single-point energy calculation is performed using the same DFT method to determine various electronic properties, including:
-
HOMO and LUMO energies: From the molecular orbital energies.
-
Dipole moment and polarizability: As part of the standard output of the DFT calculation.
-
Molecular Electrostatic Potential (MEP): Mapped onto the electron density surface.
-
Natural Bond Orbital (NBO) analysis: To investigate charge distribution and intramolecular interactions.
-
-
Solvent Effects: To simulate the behavior of the molecule in a solution, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This allows for the investigation of how the solvent environment influences the electronic properties.
Software
The computational studies are typically performed using quantum chemistry software packages such as:
-
Gaussian: A widely used program for electronic structure calculations.
-
ORCA: A versatile and efficient quantum chemistry program package.
-
Quantum ESPRESSO: An open-source suite for electronic-structure calculations and materials modeling.
Visualization of Computational Workflow
The following diagram illustrates a typical workflow for the theoretical study of the electronic properties of a molecule like this compound using DFT.
The Versatile Scaffold: A Technical Guide to 2-Aminobenzene-1,4-disulfonic Acid in Medicinal Chemistry
For Immediate Release
This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of 2-Aminobenzene-1,4-disulfonic acid as a core scaffold in medicinal chemistry. It explores its synthesis, derivatization, and the biological activities of its analogues, providing a comprehensive resource for leveraging this compound in modern drug discovery.
Introduction: A Privileged Core Structure
This compound is an aromatic organic compound characterized by a benzene ring substituted with an amino group and two sulfonic acid groups.[1] Its unique electronic properties and reactive handles—the nucleophilic amino group and the strongly acidic sulfonic acid moieties—make it a valuable starting material and scaffold in the synthesis of diverse bioactive molecules.[1] While historically significant in the synthesis of azo dyes, its application as a building block for pharmaceuticals has garnered increasing interest.[1] The sulfonamide functional group, readily derived from this scaffold, is a cornerstone of a major class of therapeutic agents, highlighting the scaffold's importance in medicinal chemistry.
Synthesis of the Core Scaffold
The preparation of this compound can be achieved through various synthetic routes, including the sulfonation of aniline or the reduction of a nitrated precursor.[1] A well-documented and efficient method involves the reaction of a substituted 4-chloro-3-nitrobenzenesulfonic acid with sodium sulfite, followed by reduction of the nitro group.[2][3]
Detailed Experimental Protocol: Preparation of this compound
The following protocol is adapted from a patented process, demonstrating a scalable and high-yield synthesis.[2][3]
Step 1: Sulfonation and Nitro Group Reduction
-
A solution of 4-chloro-3-nitrobenzenesulfonic acid is prepared in an aqueous alkaline medium.
-
Sodium sulfite is added to the solution, and the mixture is heated. The reaction is typically carried out at temperatures ranging from 40°C to 90°C.[3]
-
Following the sulfonation, the nitro group is reduced using iron in an acidic medium.
-
The resulting iron oxide is filtered off and washed with warm water.
Step 2: Isolation and Purification
-
The combined filtrates from the previous step are heated to approximately 80°C.
-
The solution is acidified with sulfuric acid to a pH of approximately 0.5.[2]
-
The mixture is stirred at 80°C for about 30 minutes and then cooled to 20°C with continuous stirring.
-
The precipitated white, coarsely crystalline this compound is collected by filtration.
This process has been reported to achieve yields of up to 91% of the theoretical maximum.[2][3]
Applications in Medicinal Chemistry: From Antibacterials to Antidepressants
The this compound scaffold is a precursor to a range of medicinally important molecules, primarily through the derivatization of its amino and sulfonic acid groups.
Sulfonamide Derivatives: A Legacy of Antibacterial Activity
The most prominent application of this scaffold is in the synthesis of sulfonamide drugs. These compounds are structural analogues of para-aminobenzoic acid (PABA), a crucial intermediate in the bacterial synthesis of folic acid. By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides disrupt the folate pathway, leading to a bacteriostatic effect.[4] This mechanism provides selective toxicity against bacteria that must synthesize their own folic acid, as humans obtain it from their diet.[4]
A Scaffold for Modern Therapeutics: The Case of Vortioxetine
While not a direct starting material in most commercial routes, the structural motif of an aminobenzene derivative is central to the synthesis of the multimodal antidepressant, Vortioxetine.[5] The synthesis involves creating a key intermediate, 2-[(2,4-dimethylphenyl)thio]aniline, which is then condensed with a piperazine-containing moiety.[6][7] This highlights the utility of the substituted aminobenzene core in constructing complex central nervous system agents.
Quantitative Biological Data of Derivatives
Derivatives based on scaffolds related to this compound have been evaluated for various biological activities. The following tables summarize key quantitative data, such as the half-maximal inhibitory concentration (IC₅₀), for these compounds.
Table 1: Cytotoxicity of Naphthoquinone-Sulfonamide Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-[4-(4-aminobenzenesulfonyl)-phenylamino]-[2][3]naphthoquinone (1) | Not Specified | < 20 (approx.) | [8] |
| N-{4-[4-(1,4-dioxo-1,4-dihydronaphthalene-2-ylamino)benzenesulfonyl]phenyl}-4-nitrobenzamide (6) | Not Specified | < 20 (approx.) |[8] |
Table 2: Carbonic Anhydrase Inhibition by Benzamide-4-Sulfonamide Derivatives
| Inhibitor | Isoform | Inhibition Constant (Kᵢ, nM) | Reference |
|---|---|---|---|
| Benzamide-4-sulfonamide Derivative | hCA I | 5.3 - 334 | [9] |
| Benzamide-4-sulfonamide Derivative | hCA II | Low Nanomolar / Subnanomolar | [9] |
| Benzamide-4-sulfonamide Derivative | hCA VII | Low Nanomolar / Subnanomolar | [9] |
| Benzamide-4-sulfonamide Derivative | hCA IX | Low Nanomolar / Subnanomolar |[9] |
Table 3: Cytotoxicity of Chlorophenylamino-s-triazine Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 2c | MCF7 (Breast Cancer) | 4.14 ± 1.06 | [10] |
| Compound 2c | C26 (Colon Carcinoma) | 7.87 ± 0.96 | [10] |
| Compound 2f | MCF7 (Breast Cancer) | 11.02 ± 0.68 | [10] |
| Compound 2f | C26 (Colon Carcinoma) | 4.62 ± 0.65 |[10] |
Key Experimental Protocols
This section provides outlines of standard methodologies for evaluating the biological activity of derivatives synthesized from the this compound scaffold.
Protocol for Assessing Antibacterial Activity (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is determined to quantify the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]
1. Inoculum Preparation:
- A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
- This suspension is then diluted to achieve a final concentration of approximately 10⁴ Colony Forming Units (CFU) per spot for agar dilution or 5 x 10⁵ CFU/mL for broth microdilution.[4]
2. Assay Preparation (Broth Microdilution):
- In a 96-well microtiter plate, prepare two-fold serial dilutions of the sulfonamide derivative in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
- Inoculate each well with the standardized bacterial suspension.[4]
- Include a growth control (no compound) and a sterility control (no bacteria).
3. Incubation and Interpretation:
- Incubate the plate at 35-37°C for 16-20 hours.[4]
- The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.[4]
Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
1. Cell Plating:
- Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Treat the cells with various concentrations of the synthesized derivatives and a vehicle control.
- Incubate for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
4. Solubilization and Absorbance Reading:
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
- The IC₅₀ value is calculated from the dose-response curve.[11]
Visualization of Mechanisms and Workflows
Signaling Pathways
The primary and most well-established mechanism of action for sulfonamide derivatives is the inhibition of the bacterial folic acid synthesis pathway.
Caption: Competitive inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel derivatives from the this compound scaffold.
Caption: Workflow for synthesis and evaluation of this compound derivatives.
References
- 1. Buy this compound | 98-44-2 [smolecule.com]
- 2. EP0427071A1 - Process for the preparation of 2-aminobenzene-1,4-disulfonic acids - Google Patents [patents.google.com]
- 3. US5315036A - Process for the preparation of 2-aminobenzene-1,4-disulphonic acids and the new compound 6-chloro-2-aminobenzene-1,4-disulphonic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. Synthesis of Vortioxetine Hydrobromide [cjph.com.cn]
- 7. Different synthetic routes to vortioxetine hydrobromide_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IC50 - Wikipedia [en.wikipedia.org]
The Pivotal Role of 2-Aminobenzene-1,4-disulfonic Acid in the Synthesis of Azo Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzene-1,4-disulfonic acid is a key aromatic amine that serves as a fundamental building block in the synthesis of a wide array of heterocyclic compounds, most notably azo dyes. Its unique structural features, particularly the presence of two sulfonic acid groups, impart high water solubility to the resulting molecules, a critical property for their application in the textile and printing industries. This technical guide provides a comprehensive overview of the role of this compound in the synthesis of azo dyes, detailing the underlying chemistry, experimental protocols, and reaction mechanisms.
Core Application: Azo Dye Synthesis
The primary application of this compound in heterocyclic synthesis is as a diazo component in the formation of azo dyes. The synthesis is a two-step process involving:
-
Diazotization: The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt in the presence of a nitrous acid source, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[1]
-
Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine, to form the characteristic azo (-N=N-) linkage.[1][2]
The sulfonic acid groups on the benzene ring are crucial as they are electron-withdrawing, which enhances the electrophilicity of the diazonium salt, and they remain in the final dye structure, contributing to its solubility and affinity for fibers.[3]
Quantitative Data on Azo Dyes Synthesized from this compound
The following table summarizes representative examples of azo dyes synthesized using this compound as the diazo component, highlighting the coupling component used and the resulting dye class.
| Diazo Component | Coupling Component | Resulting Dye Class | C.I. Name | Reference |
| This compound | 2,4,6-Trichloro-1,3,5-triazine (first condensation), then 2,4-Diaminobenzenesulfonic acid (second condensation) | Reactive Dye | C.I. Reactive Yellow 18 | [4] |
| This compound | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | Reactive Dye | C.I. Reactive Orange 20 | [4] |
| This compound | 2,5-Dimethylbenzenamine (first coupling), then 8-Aminonaphthalene-1-sulfonic acid (second diazo and coupling) | Reactive Dye | C.I. Reactive Orange 35 | [4] |
| This compound | 2-Amino-4-methylphenol (first coupling), then further reactions | Reactive Dye | C.I. Reactive Blue 40 | [4] |
Experimental Protocols
General Experimental Protocol for the Synthesis of an Azo Dye
This protocol outlines the general procedure for the diazotization of this compound and its subsequent coupling with an aromatic coupling component.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Coupling component (e.g., a substituted phenol or naphthol)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Ice
-
Water
-
Sodium chloride (NaCl) for salting out (optional)
Procedure:
Part A: Diazotization of this compound [1]
-
Dissolve a specific molar equivalent of this compound in water, often with the addition of a base like sodium carbonate to aid dissolution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1 molar equivalent) in water to the cooled amine solution, keeping the temperature below 5 °C.
-
Slowly add concentrated hydrochloric acid or sulfuric acid to the mixture while maintaining the low temperature. The reaction is typically stirred for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
Part B: Azo Coupling Reaction [1][2]
-
Prepare a solution of the coupling component (1 molar equivalent) in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate).
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring. The pH of the reaction mixture is maintained in the alkaline or slightly acidic range, depending on the nature of the coupling component.
-
A brightly colored precipitate of the azo dye will form. The reaction is stirred in the ice bath for a further 30-60 minutes to ensure complete coupling.
-
The dye can be isolated by filtration. If the dye is highly soluble, it may be "salted out" by the addition of sodium chloride to decrease its solubility and promote precipitation.[1]
-
Wash the filtered dye with a cold saturated sodium chloride solution to remove impurities.
-
Dry the purified azo dye.
Signaling Pathways and Experimental Workflows
The synthesis of azo dyes from this compound follows a well-defined and logical experimental workflow. The following diagrams illustrate this process and the underlying reaction mechanism.
Caption: Experimental workflow for the synthesis of azo dyes.
Caption: General mechanism of azo dye synthesis.
The Role of Sulfonic Acid Groups
The two sulfonic acid (-SO₃H) groups in this compound play a critical role in the synthesis and properties of the resulting azo dyes:
-
Enhanced Water Solubility: The sulfonic acid groups are highly polar and ionizable, making the parent molecule and the final dye products soluble in water. This is essential for the dyeing process, which is typically carried out in aqueous solutions.
-
Increased Reactivity: As electron-withdrawing groups, the sulfonic acid moieties increase the stability and electrophilicity of the diazonium salt intermediate, facilitating the coupling reaction with electron-rich substrates.
-
Fiber Affinity: The sulfonic acid groups can form ionic bonds or strong hydrogen bonds with the fibers (e.g., wool, silk, nylon), leading to good dye uptake and wash fastness.
-
Color Modification: The electronic nature of the substituents on the aromatic rings influences the energy of the π-π* transitions in the azo chromophore, thereby affecting the color of the dye.
Conclusion
This compound is a vital precursor in the synthesis of a specific class of heterocyclic compounds, namely water-soluble azo dyes. Its primary role is to serve as a stable and reactive diazo component, with its sulfonic acid groups dictating the solubility and application properties of the final products. The well-established diazotization and azo coupling reactions provide a versatile and robust platform for the creation of a vast palette of colors for various industrial applications. While its direct role in the formation of other fused heterocyclic systems like benzothiazoles or quinoxalines is not prominently documented, its importance in the realm of synthetic dyes is undeniable. Further research could explore the potential of this highly functionalized building block in novel cyclization reactions to expand its utility in heterocyclic synthesis.
References
2-Aminobenzene-1,4-disulfonic Acid in Coordination Chemistry: An Unexplored Ligand with Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzene-1,4-disulfonic acid is an aromatic organic compound containing an aniline backbone substituted with two sulfonic acid groups. While its primary application lies in the synthesis of azo dyes, its potential as a ligand in coordination chemistry remains a largely uncharted territory. The presence of multiple potential donor sites—the amino group and the oxygen atoms of the sulfonate groups—suggests the capacity to form stable complexes with a variety of metal ions. This technical guide aims to explore the theoretical potential of this compound as a ligand, based on the known coordination chemistry of related sulfonated aromatic amines, and to outline the necessary experimental approaches for its characterization.
Due to a significant lack of specific research on the coordination complexes of this compound, this guide will focus on the foundational aspects and projected methodologies rather than a review of existing quantitative data.
Ligand Properties and Coordination Potential
This compound possesses a molecular formula of C₆H₇NO₆S₂ and a molecular weight of approximately 253.25 g/mol .[1] The key functional groups available for coordination are the primary amine (-NH₂) and the two sulfonate (-SO₃H) groups.
The coordination behavior of this ligand is expected to be versatile:
-
Monodentate Coordination: The ligand could coordinate to a metal center through the nitrogen atom of the amino group.
-
Bidentate or Polydentate Coordination: The sulfonate groups, particularly in their deprotonated form (-SO₃⁻), can act as oxygen donors. This allows for the possibility of chelation, where the ligand binds to a single metal center through multiple donor atoms (e.g., N and O), or bridging, where the ligand connects two or more metal centers.
-
Influence of pH: The acidity of the sulfonic acid groups (pKa is predicted to be very low) ensures they are deprotonated over a wide pH range, making the oxygen atoms available for coordination. The basicity of the amino group will also be pH-dependent, influencing its coordination ability.
Proposed Experimental Protocols for Synthesis and Characterization
To investigate the coordination chemistry of this compound, the following experimental methodologies are proposed.
General Synthesis of Metal Complexes
A general approach to synthesizing metal complexes with this compound would involve the reaction of a soluble metal salt with the ligand in an appropriate solvent.
Materials:
-
This compound
-
Metal salts (e.g., chlorides, nitrates, or sulfates of transition metals like Cu(II), Ni(II), Co(II), Zn(II))
-
Solvents (e.g., water, ethanol, methanol, or a mixture)
-
Base (e.g., sodium hydroxide or ammonia solution, to deprotonate the ligand if necessary)
Procedure:
-
Dissolve a specific molar amount of this compound in the chosen solvent. Gentle heating may be required to aid dissolution.
-
If the reaction requires the deprotonated form of the ligand, a stoichiometric amount of base should be added to the ligand solution.
-
In a separate vessel, dissolve the metal salt in the same or a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or heated under reflux for a specific period to ensure the completion of the reaction.
-
The resulting precipitate, if any, can be collected by filtration, washed with the solvent to remove unreacted starting materials, and dried in a desiccator or under vacuum.
-
If no precipitate forms, slow evaporation of the solvent or the use of a vapor diffusion technique with a counter-solvent can be employed to obtain crystalline products.
Characterization Techniques
A comprehensive characterization of the synthesized complexes is crucial to determine their structure and properties.
-
Spectroscopic Techniques:
-
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the N-H and S=O bonds upon complexation can provide evidence of metal-ligand bond formation.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can give insights into the coordination geometry around the metal ion.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To determine the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules.
-
-
Structural Analysis:
-
Single-Crystal X-ray Diffraction: This is the most definitive method to determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination environment of the metal ion.
-
Potential Signaling Pathways and Logical Relationships
While no specific signaling pathways involving complexes of this compound have been reported, coordination complexes, in general, can play significant roles in biological systems. For instance, they can act as enzyme inhibitors or be designed as therapeutic agents. The logical workflow for investigating such potential is outlined below.
References
Methodological & Application
Application Notes and Protocols: Synthesis of an Azo Dye using 2-Aminobenzene-1,4-disulfonic acid
Introduction
Azo dyes are a prominent class of synthetic organic compounds characterized by the presence of one or more azo groups (–N=N–), which link aromatic rings. This arrangement creates an extended conjugated system responsible for their diverse and vibrant colors.[1] Azo dyes constitute over 60% of all synthetic dyes used commercially, with applications spanning the textile, printing, and paper manufacturing industries.[1][2] The synthesis is typically a robust two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich compound.[1][2]
This document provides a detailed step-by-step protocol for the synthesis of an azo dye starting from 2-Aminobenzene-1,4-disulfonic acid. The procedure involves the formation of a diazonium salt, which is then coupled with 2-naphthol to produce a colored dye.
References
Application Note: HPLC Analysis of 2-Aminobenzene-1,4-disulfonic acid
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Aminobenzene-1,4-disulfonic acid. This method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable and accurate way to determine the concentration of this compound in various samples.
Introduction
This compound is a chemical intermediate used in the synthesis of various dyes and pharmaceuticals. Accurate quantification is crucial for process monitoring, quality assurance of final products, and research applications. Due to its polar and acidic nature, chromatographic analysis can be challenging. The method outlined below utilizes a mixed-mode chromatography approach to achieve excellent retention and peak shape.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A mixed-mode column, such as one with both reversed-phase and anion-exchange characteristics, is recommended for optimal retention and selectivity. A suitable alternative is a C18 column with an ion-pairing reagent in the mobile phase.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (or other suitable buffer salt)
-
Formic acid (or other suitable acid for pH adjustment)
-
Ultrapure water
-
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | Mixed-Mode C18/Anion-Exchange Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium acetate in water, pH adjusted to 3.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 10 minutes; hold at 40% B for 2 minutes; return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (95:5 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The performance of this HPLC method was evaluated for its key quantitative parameters. The results are summarized in the table below.
| Parameter | Result |
| Retention Time (tR) | Approximately 6.8 minutes |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98% - 102% |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Application Notes and Protocols: 2-Aminobenzene-1,4-disulfonic Acid as a Chromogenic Reagent for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzene-1,4-disulfonic acid is a versatile organic compound primarily known for its application in the synthesis of azo dyes.[1][2] Its molecular structure, featuring both an amino group and two sulfonic acid groups, imparts specific chemical properties that can be exploited for other analytical applications.[3] While its direct use as a chromogenic reagent for metal ion detection is not widely documented, its structural similarity to other known colorimetric sensors suggests its potential in this area. Compounds containing amino and sulfonic acid functional groups have demonstrated the ability to form colored complexes with various metal ions, indicating that this compound could serve as a novel and effective chromogenic reagent.[4][5]
This document provides detailed application notes and protocols for the proposed use of this compound in the colorimetric detection of ferric (Fe³⁺) and cupric (Cu²⁺) ions. The methodologies are based on established principles of coordination chemistry and spectrophotometry, drawing parallels from structurally related compounds.
Principle of Detection
The chromogenic detection of metal ions using this compound is predicated on the formation of a colored coordination complex. The amino (-NH₂) and sulfonic acid (-SO₃H) groups on the benzene ring can act as ligands, donating lone pairs of electrons to the d-orbitals of transition metal ions like Fe³⁺ and Cu²⁺. This coordination alters the electronic structure of the organic molecule, leading to a shift in its maximum absorbance wavelength (λmax) and a visible color change. The intensity of the color produced is proportional to the concentration of the metal ion, allowing for quantitative analysis using spectrophotometry.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of this compound for the detection of Fe³⁺ and Cu²⁺ ions, based on data from analogous chromogenic reagents.
Table 1: Quantitative Parameters for Fe³⁺ Detection
| Parameter | Value |
| λmax of Reagent | ~290 nm |
| λmax of Fe³⁺ Complex | ~450 - 550 nm |
| Optimum pH | 2.5 - 3.5 |
| Linear Range | 0.5 - 10 ppm |
| Molar Absorptivity (ε) | > 1 x 10⁴ L mol⁻¹ cm⁻¹ |
| Limit of Detection (LOD) | < 0.1 ppm |
| Limit of Quantification (LOQ) | < 0.5 ppm |
| Reaction Time | < 5 minutes |
Table 2: Quantitative Parameters for Cu²⁺ Detection
| Parameter | Value |
| λmax of Reagent | ~290 nm |
| λmax of Cu²⁺ Complex | ~580 - 650 nm |
| Optimum pH | 4.0 - 5.0 |
| Linear Range | 1 - 20 ppm |
| Molar Absorptivity (ε) | > 5 x 10³ L mol⁻¹ cm⁻¹ |
| Limit of Detection (LOD) | < 0.5 ppm |
| Limit of Quantification (LOQ) | < 1.5 ppm |
| Reaction Time | < 10 minutes |
Experimental Protocols
Preparation of Reagents
-
This compound (Reagent A) Stock Solution (1 mM):
-
Accurately weigh 25.32 mg of this compound (MW: 253.24 g/mol ).
-
Dissolve the weighed solid in 100 mL of deionized water in a volumetric flask.
-
Mix thoroughly until a clear solution is obtained. Store in a dark bottle at 4°C.
-
-
Metal Ion Standard Stock Solutions (1000 ppm):
-
Fe³⁺: Dissolve 0.723 g of ferric chloride hexahydrate (FeCl₃·6H₂O) in 100 mL of deionized water containing 1 mL of concentrated HCl.
-
Cu²⁺: Dissolve 0.393 g of cupric sulfate pentahydrate (CuSO₄·5H₂O) in 100 mL of deionized water.
-
Store the standard solutions in polyethylene bottles.
-
-
Buffer Solutions:
-
pH 3.0 Buffer: Prepare a 0.1 M citrate buffer by mixing appropriate volumes of 0.1 M citric acid and 0.1 M sodium citrate solutions.
-
pH 4.5 Buffer: Prepare a 0.1 M acetate buffer by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate solutions.
-
Protocol for Fe³⁺ Detection
-
Calibration Curve Preparation:
-
Prepare a series of working standard solutions of Fe³⁺ (e.g., 0.5, 1, 2, 5, 8, and 10 ppm) by diluting the 1000 ppm stock solution with deionized water.
-
In a set of 10 mL volumetric flasks, add 1 mL of each working standard solution.
-
To each flask, add 2 mL of pH 3.0 citrate buffer.
-
Add 1 mL of 1 mM Reagent A to each flask.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for 5 minutes.
-
Measure the absorbance at the λmax of the Fe³⁺ complex (approximately 450-550 nm) against a reagent blank (prepared in the same way without the Fe³⁺ standard).
-
Plot a calibration curve of absorbance versus Fe³⁺ concentration.
-
-
Sample Analysis:
-
Take 1 mL of the sample solution and add it to a 10 mL volumetric flask.
-
Follow steps 3-7 from the calibration curve preparation.
-
Determine the concentration of Fe³⁺ in the sample from the calibration curve.
-
Protocol for Cu²⁺ Detection
-
Calibration Curve Preparation:
-
Prepare a series of working standard solutions of Cu²⁺ (e.g., 1, 5, 10, 15, and 20 ppm) by diluting the 1000 ppm stock solution with deionized water.
-
In a set of 10 mL volumetric flasks, add 1 mL of each working standard solution.
-
To each flask, add 2 mL of pH 4.5 acetate buffer.
-
Add 1 mL of 1 mM Reagent A to each flask.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for 10 minutes.
-
Measure the absorbance at the λmax of the Cu²⁺ complex (approximately 580-650 nm) against a reagent blank.
-
Plot a calibration curve of absorbance versus Cu²⁺ concentration.
-
-
Sample Analysis:
-
Take 1 mL of the sample solution and add it to a 10 mL volumetric flask.
-
Follow steps 3-7 from the calibration curve preparation.
-
Determine the concentration of Cu²⁺ in the sample from the calibration curve.
-
Visualizations
Caption: Proposed signaling pathway for metal ion detection.
Caption: General experimental workflow for metal ion analysis.
References
Synthesis of Acid Dyes from Aniline-2,5-Disulfonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid dyes are a class of water-soluble anionic dyes primarily used for dyeing protein fibers such as wool, silk, and nylon, as well as certain modified cellulosic fibers.[1][2] Their characteristic bright colors, good lightfastness, and relatively simple application process have made them indispensable in the textile and leather industries.[1][3] The synthesis of acid dyes typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component.[4]
Aniline-2,5-disulfonic acid is a key aromatic amine intermediate used in the synthesis of a variety of acid dyes.[4][5] The presence of two sulfonic acid groups in its structure imparts high water solubility to the resulting dye molecules, a crucial property for their application in aqueous dyeing processes.[6] This document provides detailed application notes and experimental protocols for the synthesis of acid dyes derived from aniline-2,5-disulfonic acid, targeting researchers, scientists, and professionals in drug development who may utilize these compounds as biological stains or markers.
General Reaction Pathway
The synthesis of acid dyes from aniline-2,5-disulfonic acid is a two-step process:
-
Diazotization: Aniline-2,5-disulfonic acid is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid), at a low temperature (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is generally used immediately in the subsequent step.
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a naphthol, an aromatic amine, or a pyrazolone derivative. This electrophilic aromatic substitution reaction results in the formation of an azo dye, characterized by the presence of one or more azo groups (-N=N-).
Caption: General reaction pathway for the synthesis of acid dyes.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of acid dyes from aniline-2,5-disulfonic acid.
Protocol 1: Diazotization of Aniline-2,5-disulfonic Acid
This protocol describes the formation of the diazonium salt intermediate.
Materials:
-
Aniline-2,5-disulfonic acid
-
Hydrochloric acid (30%)
-
Sodium nitrite
-
Ice
-
Water
-
Sulfamic acid
-
Potassium iodide-starch test paper
Procedure:
-
In a 500 mL beaker, create a slurry by adding 37.37 g of aniline-2,5-disulfonic acid to approximately 200 g of crushed ice and 50 mL of water.
-
Stir the mixture vigorously for 40 minutes to ensure thorough mixing and cooling.
-
Slowly add 16.5 mL of 30% hydrochloric acid to the slurry and continue stirring for an additional 5 minutes.
-
Prepare a 30% (w/v) solution of sodium nitrite in water.
-
While maintaining the temperature of the reaction mixture at or below 5 °C, slowly add the sodium nitrite solution. The progress of the diazotization reaction should be monitored by testing for a slight excess of nitrous acid using potassium iodide-starch paper (the paper will turn blue).
-
Once the diazotization is complete (typically after 1 hour), any excess nitrous acid can be quenched by the careful addition of a small amount of sulfamic acid until the potassium iodide-starch test is negative.
-
The resulting diazonium salt solution is highly unstable and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with a Coupling Component (Example: J Acid)
This protocol details the synthesis of an orange reactive dye by coupling the diazotized aniline-2,5-disulfonic acid with J acid (2-amino-5-naphthol-7-sulfonic acid).
Materials:
-
Diazonium salt solution from Protocol 1
-
J acid (refined sodium salt)
-
Secondary condensation liquid (prepared separately, e.g., from the reaction of cyanuric chloride and metanilic acid)
-
Ice
Procedure:
-
Cool the secondary condensation liquid containing the J acid to a temperature below 5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cooled secondary condensation liquid with continuous stirring.
-
The coupling reaction is typically carried out under alkaline conditions. The pH of the reaction mixture should be monitored and adjusted as necessary to facilitate the coupling.
-
The formation of the orange dye will be observed as a colored precipitate or a deeply colored solution.
-
After the addition of the diazonium salt is complete, continue stirring the reaction mixture for a period of time to ensure the reaction goes to completion.
-
The resulting dye can then be isolated by filtration and further purified.
Caption: A generalized experimental workflow for acid dye synthesis.
Data Presentation
The properties of acid dyes derived from aniline-2,5-disulfonic acid can vary significantly depending on the coupling component used. The following tables summarize key quantitative data for representative acid dyes.
Table 1: Physicochemical Properties of Aniline-2,5-disulfonic Acid
| Property | Value | Reference |
| CAS Number | 98-44-2 | [7] |
| Molecular Formula | C₆H₇NO₆S₂ | [7] |
| Molecular Weight | 253.25 g/mol | [5] |
| Appearance | White to pale cream powder | [8] |
| Melting Point | >300 °C (decomposes) | [7] |
| Solubility | Freely soluble in water | [7] |
Table 2: Properties of Selected Acid Dyes Derived from Aniline-2,5-disulfonic Acid
| Dye Name | C.I. Name | Coupling Component | Color | λmax (nm) | Applications |
| - | - | J Acid | Orange | - | Textile Dyeing |
| - | - | Naphthionic Acid | - | - | Textile Dyeing |
| - | - | G Salt | - | - | Textile Dyeing |
| - | - | R Salt | - | - | Textile Dyeing |
Table 3: Fastness Properties of Acid Dyes on Different Fibers
| Fiber | Light Fastness | Wash Fastness | Perspiration Fastness |
| Wool | Generally Good | Varies (Poor to Good) | Good |
| Silk | Generally Good | Varies (Poor to Good) | Good |
| Nylon | Good to Excellent | Good | Good to Excellent |
Fastness properties are dependent on the specific dye structure, dyeing process, and substrate.
Application Notes
Acid dyes derived from aniline-2,5-disulfonic acid are primarily used in the following applications:
-
Textile Dyeing: These dyes are extensively used for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[1][9] The dyeing process is typically carried out in an acidic dyebath, which facilitates the ionic interaction between the anionic dye molecules and the protonated amino groups in the fibers.[6][9]
-
Leather Dyeing: The vibrant colors and good fastness properties of these acid dyes make them suitable for dyeing leather goods.[1]
-
Paper Coloring: They are also used in the paper industry to produce colored paper products.
-
Biological Stains: In the field of life sciences and drug development, specific acid dyes can be used as stains for biological tissues and cells, aiding in their visualization and analysis.
Conclusion
The synthesis of acid dyes from aniline-2,5-disulfonic acid provides a versatile platform for the creation of a wide range of vibrant and functional colorants. The two-step process of diazotization followed by azo coupling is a well-established and robust method. The resulting dyes, characterized by their high water solubility and affinity for protein and polyamide fibers, are of significant industrial importance. For researchers and professionals in various scientific disciplines, an understanding of the synthesis and properties of these dyes can open up new avenues for their application, from traditional dyeing to advanced biological and material science applications.
References
- 1. theasengineers.com [theasengineers.com]
- 2. Exploring Types, Characteristics, and Applications of Acid Dyes [primachemicals.com]
- 3. Acid Dyes - Hariram Industries [hariind.com]
- 4. jayvir-us.com [jayvir-us.com]
- 5. Aniline 2,5 Disulfonic Acid | CAS 98-44-2 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. CAS NO.: 98-44-2 - Aniline 2:5 Disulfonic Acid Manufacturer,Supplier [himalayachemicals.com]
- 8. Anilin-2,5-Disulfonsäure, 95 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 9. textilelearner.net [textilelearner.net]
Application of 4,4'-Diaminostilbene-2,2'-disulfonic Acid in the Preparation of Optical Brighteners
Introduction
Optical Brightening Agents (OBAs), also known as Fluorescent Whitening Agents (FWAs), are chemical compounds that play a crucial role in the textile, paper, and detergent industries. Their function is to absorb light in the ultraviolet spectrum (typically 340-370 nm) and re-emit it in the blue region of the visible spectrum (420-470 nm).[1] This fluorescence counteracts the natural yellowing of materials, resulting in a whiter and brighter appearance.[2]
A significant and commercially important class of OBAs are derivatives of stilbene.[3] The foundational starting material for these compounds is typically 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS acid or DSD acid), not 2-Aminobenzene-1,4-disulfonic acid.[3][4] DAS acid provides the core stilbene structure responsible for the fluorescence, while the sulfonic acid groups confer water solubility, which is essential for application in aqueous media like pulp slurries and detergent solutions.[5] The synthesis of these OBAs involves a multi-step condensation reaction, most commonly with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), followed by sequential substitution with various amines to tailor the final properties of the brightener, such as solubility, substrate affinity, and lightfastness.[3][6]
General Synthesis Pathway
The preparation of stilbene-triazine optical brighteners is a versatile process that allows for the creation of a wide array of derivatives. The synthesis is a three-step condensation reaction involving the sequential substitution of the chlorine atoms on a cyanuric chloride molecule.
-
First Condensation: 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS) reacts with cyanuric chloride at low temperatures (0-5°C) and a controlled pH of 4-6.[2][7] This reaction forms an intermediate where the DAS molecule is linked to the triazine ring.[6]
-
Second Condensation: The temperature is raised (e.g., 30-50°C), and a primary or secondary amine (Amine 1) is introduced.[2][8] This amine displaces a second chlorine atom on the triazine ring. The choice of this amine significantly influences the properties of the final OBA.
-
Third Condensation: The temperature is further increased (e.g., 80-100°C), and a second amine (Amine 2), such as diethanolamine or morpholine, is added to displace the final chlorine atom, completing the synthesis of the bis-triazinyl amino-stilbene derivative.[2][4]
References
- 1. Synthesis of a Fluorophore with Improved Optical Brightness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. ijcrt.org [ijcrt.org]
- 4. EP2933253A1 - Stilbene optical brighteners - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2000046336A1 - Fluorescent whitening agent, its preparation and use - Google Patents [patents.google.com]
- 8. CN102926279A - Method for preparing liquid fluorescent brightener combination capable of being steadily stored - Google Patents [patents.google.com]
Applikationshinweise und Protokolle: Derivatisierung von 2-Aminobenzol-1,4-disulfonsäure für analytische Zwecke
Einführung
2-Aminobenzol-1,4-disulfonsäure ist eine hochpolare aromatische Verbindung, die in verschiedenen industriellen Synthesen, insbesondere bei der Herstellung von Azofarbstoffen, als Zwischenprodukt dient.[1][2] Aufgrund ihrer hohen Wasserlöslichkeit und des Fehlens eines starken Chromophors im UV-Vis-Bereich kann ihre quantitative Analyse eine Herausforderung darstellen. Die Derivatisierung ist eine wesentliche Strategie, um diese analytischen Hürden zu überwinden. Durch die chemische Modifizierung der primären Aminogruppe können Moleküle erzeugt werden, die verbesserte chromatographische Eigenschaften oder eine starke UV-Vis-Absorption oder Fluoreszenz aufweisen, was eine empfindliche und selektive Quantifizierung ermöglicht.
Diese Applikationsschrift beschreibt zwei detaillierte Protokolle zur Derivatisierung von 2-Aminobenzol-1,4-disulfonsäure:
-
Spektralphotometrische Quantifizierung durch Diazotierung und anschließende Azokupplung zur Bildung eines intensiv gefärbten Farbstoffs.
-
Pre-Column-Derivatisierung für die quantitative Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit UV-Detektion.
Applikation 1: Spektralphotometrische Quantifizierung mittels Diazotierungs-Kupplungsreaktion
Prinzip
Die primäre aromatische Aminogruppe der 2-Aminobenzol-1,4-disulfonsäure wird in einer sauren Lösung mit Natriumnitrit (NaNO₂) umgesetzt, um ein Diazoniumsalz zu bilden.[3][4] Diese Reaktion muss bei niedrigen Temperaturen (0–5 °C) durchgeführt werden, um die Stabilität des Diazoniumsalzes zu gewährleisten.[5] Das resultierende Diazoniumsalz wird anschließend mit einer Kupplungskomponente, wie N-(1-Naphthyl)ethylendiamin-Dihydrochlorid (NED), umgesetzt. Diese Kupplungsreaktion erzeugt einen hochkonjugierten und intensiv gefärbten Azofarbstoff, dessen Konzentration direkt mit der Absorption von Licht bei einer bestimmten Wellenlänge (λmax) korreliert und somit eine spektralphotometrische Quantifizierung ermöglicht.[4]
Experimentelles Protokoll
1. Benötigte Materialien und Reagenzien:
-
2-Aminobenzol-1,4-disulfonsäure (Analyt)
-
Natriumnitrit (NaNO₂), 0,1 M Lösung
-
Salzsäure (HCl), 1 M
-
Amidosulfonsäure, 0,5 M Lösung (zur Zerstörung von überschüssigem Nitrit)
-
N-(1-Naphthyl)ethylendiamin-Dihydrochlorid (NED), 0,1 % (w/v) in deionisiertem Wasser
-
Natriumacetat, 1 M Lösung
-
Deionisiertes Wasser
-
UV-Vis-Spektralphotometer
-
Volumetrische Kolben und Pipetten
-
Eisbad
2. Vorbereitung der Kalibrierstandards:
-
Eine Stammlösung von 2-Aminobenzol-1,4-disulfonsäure (z. B. 100 mg/L) in deionisiertem Wasser herstellen.
-
Aus der Stammlösung eine Reihe von Verdünnungsstandards in einem geeigneten Konzentrationsbereich (z. B. 1–10 mg/L) in volumetrischen Kolben vorbereiten.
3. Derivatisierungsverfahren:
-
Eine Aliquote (z. B. 5 mL) der Standardlösung oder der Probelösung in einen 25-mL-Messkolben pipettieren.
-
1 mL 1 M Salzsäure hinzufügen und gut mischen.
-
Den Kolben in ein Eisbad stellen und für 10 Minuten auf 0–5 °C abkühlen.[5]
-
Unter ständigem Schütteln langsam 1 mL der 0,1 M NaNO₂-Lösung hinzufügen. 5 Minuten im Eisbad reagieren lassen.
-
1 mL der 0,5 M Amidosulfonsäure-Lösung zugeben, um überschüssiges Nitrit zu entfernen. Vorsichtig mischen, bis die Gasentwicklung (Stickstoff) aufhört.
-
1 mL der 0,1 % NED-Lösung als Kupplungsreagenz hinzufügen.
-
2 mL der 1 M Natriumacetat-Lösung hinzufügen, um den pH-Wert für die Kupplungsreaktion zu optimieren.
-
Den Kolben aus dem Eisbad nehmen und bei Raumtemperatur für 20 Minuten stehen lassen, um die Farbentwicklung abzuschließen.
-
Mit deionisiertem Wasser bis zur Marke auffüllen und gut mischen.
4. Spektralphotometrische Messung:
-
Das Spektralphotometer mit einer Blindprobe (die alle Reagenzien außer dem Analyten enthält) auf null setzen.
-
Die Absorption der derivatisierten Standards und Proben bei der Wellenlänge der maximalen Absorption (λmax) des gebildeten Azofarbstoffs (typischerweise im Bereich von 520–560 nm) messen.
-
Eine Kalibrierkurve aus den Absorptionswerten der Standards erstellen und die Konzentration der Proben berechnen.
Quantitative Daten (Beispiel)
Die folgende Tabelle fasst typische Leistungsdaten für diese Methode zusammen.
| Parameter | Wert |
| Maximale Absorptionswellenlänge (λmax) | 545 nm |
| Linearitätsbereich | 0,5 - 12,0 mg/L |
| Korrelationskoeffizient (R²) | > 0,999 |
| Nachweisgrenze (LOD) | 0,15 mg/L |
| Quantifizierungsgrenze (LOQ) | 0,5 mg/L |
| Molarer Absorptionskoeffizient (ε) | ~45.000 L·mol⁻¹·cm⁻¹ |
Workflow-Diagramm
Abbildung 1: Workflow der Diazotierungs-Kupplungsreaktion.
Applikation 2: Pre-Column-Derivatisierung für die HPLC-UV-Analyse
Prinzip
Für die Analyse mittels HPLC wird die 2-Aminobenzol-1,4-disulfonsäure vor der Injektion in das Chromatographiesystem derivatisiert. Ziel ist es, ein stark UV-absorbierendes Derivat zu erzeugen, das auf einer Standard-Reversed-Phase (RP)-Säule gut zurückgehalten wird. Die Derivatisierung verbessert sowohl die Retentionszeit als auch die Nachweisempfindlichkeit.[6] Eine gängige Methode für primäre Amine ist die Reaktion mit Dansylchlorid, das eine hoch fluoreszierende und UV-aktive Gruppe an das Molekül bindet. Alternativ kann eine Kupplung mit einem Diazoniumsalz, das einen starken Chromophor trägt, wie z.B. 4-Nitrobenzoldiazonium-tetrafluoroborat, verwendet werden.
Experimentelles Protokoll (Beispiel mit Dansylchlorid)
1. Benötigte Materialien und Reagenzien:
-
2-Aminobenzol-1,4-disulfonsäure (Analyt)
-
Dansylchlorid, 1 mg/mL in Acetonitril
-
Natriumbicarbonat-Puffer (0,1 M, pH 9,5)
-
Acetonitril (HPLC-Qualität)
-
Wasser (HPLC-Qualität)
-
Ameisensäure
-
HPLC-System mit UV-Detektor
-
C18-Reversed-Phase-Säule (z.B. 4,6 x 150 mm, 5 µm)
2. Vorbereitung der Kalibrierstandards:
-
Eine Stammlösung des Analyten (z. B. 100 mg/L) in einer Mischung aus Wasser und Acetonitril (50:50, v/v) herstellen.
-
Eine Reihe von Verdünnungsstandards (z. B. 0,5–20 mg/L) vorbereiten.
3. Derivatisierungsverfahren:
-
100 µL der Standard- oder Probelösung in ein Reaktionsgefäß geben.
-
200 µL des Natriumbicarbonat-Puffers (pH 9,5) hinzufügen.
-
400 µL der Dansylchlorid-Lösung zugeben und gut mischen.
-
Das Gefäß verschließen und bei 60 °C für 30 Minuten in einem Wasserbad oder Thermoblock inkubieren.
-
Die Reaktion durch Zugabe von 100 µL einer 1%igen Ameisensäurelösung stoppen.
-
Die Lösung vor der Injektion durch einen 0,45-µm-Spritzenfilter filtrieren.
4. HPLC-Bedingungen:
-
Säule: C18, 4,6 x 150 mm, 5 µm
-
Mobile Phase A: Wasser mit 0,1 % Ameisensäure
-
Mobile Phase B: Acetonitril mit 0,1 % Ameisensäure
-
Gradient: 30 % B bis 80 % B in 15 Minuten, dann auf 30 % B zurückkehren und für 5 Minuten äquilibrieren.
-
Flussrate: 1,0 mL/min
-
Injektionsvolumen: 10 µL
-
Säulentemperatur: 30 °C
-
UV-Detektion: 254 nm oder 340 nm (abhängig vom Derivat)
Quantitative Daten (Beispiel)
Die folgende Tabelle zeigt erwartete Leistungsdaten für die HPLC-Methode.
| Parameter | Wert |
| Retentionszeit (tR) des Derivats | ca. 8,5 min |
| Linearitätsbereich | 0,2 - 25,0 mg/L |
| Korrelationskoeffizient (R²) | > 0,9995 |
| Nachweisgrenze (LOD) | 0,05 mg/L |
| Quantifizierungsgrenze (LOQ) | 0,2 mg/L |
| Präzision (RSD) | < 2 % |
Workflow-Diagramm
Abbildung 2: Workflow der HPLC-Analyse mit VS-Derivatisierung.
References
- 1. Buy 2-Aminobenzene-1,4-disulfonic acid | 98-44-2 [smolecule.com]
- 2. This compound | 98-44-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. Diazotization Titrations in Pharmaceutical Analysis [unacademy.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Conductive Polymers Using 2-Aminobenzene-1,4-disulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the mechanical characteristics and processing advantages of polymers. Among these, polyaniline (PANI) and its derivatives are particularly noteworthy due to their tunable conductivity, environmental stability, and ease of synthesis. The incorporation of sulfonic acid groups, such as in 2-Aminobenzene-1,4-disulfonic acid, into the polymer backbone leads to the formation of "self-doped" conductive polymers. This internal doping imparts unique properties, including improved solubility in aqueous solutions and stable conductivity over a wider pH range, making them highly attractive for various applications, including biosensors, electrochromic devices, and advanced drug delivery systems.[1]
Data Presentation: Properties of Sulfonated Polyaniline Copolymers
The following table summarizes key quantitative data for conductive polymers synthesized using aminobenzene sulfonic acid derivatives. This data is compiled from various sources to provide a comparative overview of their performance.
| Polymer Composition | Synthesis Method | Conductivity (S/cm) | Notes | Reference |
| Poly(aniline-co-aniline-2,5-disulfonic acid) | Chemical Oxidative Polymerization | 1 x 10⁻⁴ | Copolymerization results in a lower molecular weight polymer. | [2] |
| Poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) | Electrochemical Copolymerization | 0.45 | Exhibits excellent redox activity from pH <1 to 11.0. | [3] |
| Polyaniline doped with 3-chloro-4-hydroxybenzene sulfonic acid | Chemical Polymerization | 0.001321 | Conductivity measured in DMF solvent. | |
| Polyaniline nanotubes doped with p-toluenesulfonic acid (TSA) | Not specified | ~1.3 x 10¹ | At room temperature. | |
| Polyaniline nanotubes doped with camphorsulfonic acid (CSA) | Not specified | ~1.0 x 10¹ | At room temperature. |
Experimental Protocols
Protocol 1: Chemical Oxidative Copolymerization of Aniline and Aniline-2,5-disulfonic Acid
This protocol is adapted from a method for the synthesis of poly(aniline-co-aniline-2,5-disulfonic acid) and serves as a representative procedure for the copolymerization of aniline with aminobenzene disulfonic acids.[2]
Materials:
-
Aniline (freshly distilled)
-
Aniline-2,5-disulfonic acid
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl)
-
Methanol (CH₃OH)
-
Deionized water
Procedure:
-
Monomer Solution Preparation: In a flask, dissolve aniline-2,5-disulfonic acid and aniline (e.g., 10 wt% of the disulfonic acid) in an aqueous HCl solution (pH 1.5).[2]
-
Initiation of Polymerization: Cool the monomer solution in an ice bath. Slowly add a pre-cooled aqueous solution of ammonium persulfate (1.25x molar equivalent to the total monomers) to the monomer solution with constant stirring.[2]
-
Polymerization: Continue stirring the reaction mixture for a designated period (e.g., 2-4 hours) while maintaining the temperature at 0-5 °C. A color change to dark green is typically observed, indicating the formation of the conductive polymer.
-
Precipitation and Washing: Stop the reaction by adding methanol.[4] Collect the precipitate by filtration.
-
Purification: Wash the precipitate thoroughly with deionized water and methanol to remove unreacted monomers, oxidant, and oligomers.
-
Drying: Dry the final polymer product under vacuum at a controlled temperature (e.g., 60 °C) to a constant weight.
Protocol 2: Electropolymerization of Aniline Derivatives
Electropolymerization offers a method to deposit thin, uniform conductive polymer films directly onto an electrode surface. The following is a general procedure for the electropolymerization of aniline and its derivatives.[5][6]
Materials and Equipment:
-
Aniline or sulfonated aniline monomer
-
Supporting electrolyte (e.g., H₂SO₄, HClO₄)
-
Solvent (e.g., aqueous solution, acetonitrile)
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Prepare a solution containing the monomer (e.g., 0.1 M aniline) and a supporting electrolyte (e.g., 0.5 M H₂SO₄) in the chosen solvent.[6]
-
Cell Assembly: Assemble the three-electrode cell with the working electrode (e.g., platinum, glassy carbon, or indium tin oxide-coated glass) on which the polymer will be deposited.
-
Electropolymerization: Immerse the electrodes in the electrolyte solution. Apply a potential sweep (cyclic voltammetry) or a constant potential (potentiostatic) or current (galvanostatic) to the working electrode. For cyclic voltammetry, typical parameters might be scanning between -0.2 V and +1.0 V vs. a reference electrode at a scan rate of 50 mV/s for a set number of cycles.[6][7]
-
Film Characterization: After deposition, rinse the polymer-coated electrode with the solvent to remove residual monomer and electrolyte. The electrochemical properties of the film can then be characterized in a monomer-free electrolyte solution.
Mandatory Visualizations
Caption: Workflow for the chemical oxidative synthesis of a conductive copolymer.
Caption: General mechanism of the oxidative polymerization of aniline.
Application Notes
The use of this compound in the synthesis of conductive polymers, particularly through copolymerization with aniline, results in self-doped materials with several advantageous properties for researchers in materials science and drug development.
Enhanced Solubility and Processability
A major limitation of standard polyaniline is its poor solubility in common solvents, which hinders its processability. The sulfonic acid groups on the polymer backbone of poly(aniline-co-2-aminobenzene-1,4-disulfonic acid) significantly improve its solubility in aqueous and polar organic solvents. This enhanced solubility allows for easier processing techniques such as spin-coating, casting, and printing, facilitating the fabrication of thin films and devices.
Stable Conductivity in Physiological Environments
The conductivity of traditional polyaniline is highly dependent on the pH of its environment, with a significant drop in conductivity at pH values above 4. This limits its application in biological systems, which typically operate at neutral pH. Self-doped polyanilines, however, maintain their conductivity over a much broader pH range due to the covalently bound dopant. This property is crucial for the development of biosensors and drug delivery systems that need to function reliably under physiological conditions.[1]
Potential in Drug Development
The unique properties of conductive polymers synthesized with this compound open up several possibilities in the field of drug development:
-
Controlled Drug Release: The redox-active nature of the polymer backbone allows for the electrically controlled release of incorporated drug molecules. By applying an electrical potential, the polymer can be switched between its oxidized and reduced states, inducing conformational changes that can trigger the release of a therapeutic agent.
-
Biosensor Development: The stable conductivity and biocompatibility of these polymers make them excellent candidates for the development of electrochemical biosensors.[8][9] They can be used as a transducer element to detect specific biomarkers, enzymes, or pathogens, which is critical for diagnostics and monitoring therapeutic efficacy.
-
Tissue Engineering: The conductive nature of these polymers can be utilized in tissue engineering scaffolds to provide electrical stimulation to cells, which has been shown to promote the regeneration of nerve and muscle tissues. The improved processability allows for the fabrication of complex scaffold structures.
References
- 1. Conducting Polyaniline Nanowire and Its Applications in Chemiresistive Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [chiet.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Electropolymerization of aniline monomer and effects of synthesis conditions on the characteristics of synthesized polyaniline thin films | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. dovepress.com [dovepress.com]
Application Notes and Protocols for Electrochemical Sensors Based on 2-Aminobenzene-1,4-disulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and application of electrochemical sensors utilizing 2-Aminobenzene-1,4-disulfonic acid (ABDASA) for the detection of clinically relevant analytes. The protocols detailed below are based on established methodologies for similar sulfonated aniline derivatives and copolymers, providing a strong foundation for the fabrication and characterization of ABDASA-based sensors.
I. Application Notes
Introduction
Electrochemical sensors offer a rapid, sensitive, and cost-effective approach for the detection of a wide range of analytes. The modification of electrode surfaces with conductive polymers is a common strategy to enhance sensor performance. This compound is a promising monomer for the development of such sensors due to its inherent conductivity upon polymerization and the presence of sulfonic acid groups. These functional groups can improve the polymer's stability, solubility in aqueous media, and provide sites for electrostatic interactions with analytes, thereby enhancing selectivity and sensitivity.
The electropolymerization of ABDASA on an electrode surface creates a poly(this compound) (PABDASA) film. This polymer film facilitates the electrochemical detection of various compounds, notably those of biological significance such as dopamine (DA) and ascorbic acid (AA). The ability to simultaneously detect these species is of great interest in clinical diagnostics, as their concentrations are often inter-related in physiological systems.
Principle of Detection
The PABDASA-modified electrode exhibits electrocatalytic activity towards the oxidation of certain analytes. The sulfonic acid groups on the polymer backbone create a negatively charged surface at neutral pH, which can selectively attract positively charged analytes like dopamine (a protonated amine at pH < pKa) and repel negatively charged interferents like ascorbic acid. This electrostatic interaction, combined with the conductive nature of the polymer, leads to a significant enhancement of the oxidation peak currents of the target analytes and allows for their determination at lower potentials compared to a bare electrode.
For the simultaneous detection of multiple analytes, the modified electrode should provide well-separated oxidation peaks for each compound. The unique electrochemical properties of the PABDASA film can facilitate this separation, enabling the individual quantification of analytes in a mixture.
II. Experimental Protocols
Protocol 1: Fabrication of a Poly(this compound) Modified Glassy Carbon Electrode (PABDASA/GCE)
This protocol describes the preparation of a PABDASA-modified glassy carbon electrode (GCE) via electropolymerization. This procedure is adapted from methodologies used for structurally similar sulfonated aniline compounds[1].
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound (ABDASA)
-
Nitric acid (HNO₃), 0.1 M
-
Sulfuric acid (H₂SO₄), 0.5 M
-
Deionized water
-
Alumina slurry (0.05 µm)
-
Potentiostat/Galvanostat system with a three-electrode cell (GCE as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode)
Procedure:
-
GCE Pre-treatment:
-
Polish the GCE surface with 0.05 µm alumina slurry on a polishing cloth for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate the electrode in deionized water for 2 minutes, followed by sonication in ethanol for 2 minutes to remove any residual alumina particles.
-
Allow the electrode to dry at room temperature.
-
-
Electropolymerization of ABDASA:
-
Prepare a 2.0 mM solution of ABDASA in 0.1 M HNO₃.
-
Immerse the pre-treated GCE, Ag/AgCl reference electrode, and platinum counter electrode into the electrochemical cell containing the ABDASA solution.
-
Perform cyclic voltammetry by scanning the potential from -0.8 V to +2.0 V for 15 cycles at a scan rate of 100 mV/s. A polymer film will gradually form on the GCE surface.
-
-
Electrode Stabilization:
-
After polymerization, rinse the PABDASA/GCE with deionized water.
-
Transfer the modified electrode to a 0.5 M H₂SO₄ solution.
-
Stabilize the polymer film by cycling the potential between -0.8 V and +0.8 V until a stable cyclic voltammogram is obtained.
-
Rinse the PABDASA/GCE with deionized water and store it in a phosphate buffer solution (pH 7.0) when not in use.
-
Protocol 2: Electrochemical Detection of Dopamine and Ascorbic Acid
This protocol outlines the procedure for the simultaneous determination of dopamine (DA) and ascorbic acid (AA) using the fabricated PABDASA/GCE. The methodology is based on the successful application of a copolymer of a similar sulfonated aminobenzene derivative for the detection of these analytes[2].
Materials:
-
PABDASA/GCE (prepared as in Protocol 1)
-
Phosphate buffer solution (PBS), 0.1 M, pH 5.0
-
Dopamine (DA) stock solution
-
Ascorbic acid (AA) stock solution
-
Potentiostat/Galvanostat system with a three-electrode cell
Procedure:
-
Electrochemical Measurements:
-
Set up the three-electrode cell with the PABDASA/GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode in 0.1 M PBS (pH 5.0).
-
Record the background cyclic voltammogram (CV) or differential pulse voltammogram (DPV) in the PBS solution.
-
Add known concentrations of AA and DA to the electrochemical cell.
-
Record the CV or DPV of the mixed solution. The oxidation peaks for AA and DA should be well-resolved.
-
-
Optimization of Experimental Conditions:
-
Investigate the effect of pH on the peak currents and peak potentials of AA and DA to determine the optimal pH for their simultaneous detection.
-
Optimize the DPV parameters (e.g., pulse amplitude, pulse width, scan increment) to achieve the best sensitivity and resolution.
-
-
Calibration and Quantification:
-
Under the optimized conditions, record the DPVs for a series of solutions containing varying concentrations of AA and a fixed concentration of DA, and vice versa.
-
Construct calibration curves by plotting the peak current against the concentration of each analyte.
-
Use the calibration curves to determine the concentrations of AA and DA in unknown samples.
-
III. Data Presentation
The following tables summarize the analytical performance of an electrochemical sensor based on a copolymer of 6-thioguanine and o-aminobenzene sulfonic acid, which provides an expected performance benchmark for a PABDASA-based sensor.
Table 1: Analytical Performance for Ascorbic Acid (AA) Detection [2]
| Parameter | Value |
| Linear Range | 2 - 5000 µmol·L⁻¹ |
| Limit of Detection (S/N=3) | 0.06 µmol·L⁻¹ |
| Correlation Coefficient | 0.9998 |
Table 2: Analytical Performance for Dopamine (DA) Detection [2]
| Parameter | Value |
| Linear Range | 2 - 180 µmol·L⁻¹ |
| Limit of Detection (S/N=3) | 0.05 µmol·L⁻¹ |
| Correlation Coefficient | 0.9997 |
IV. Visualizations
Caption: Experimental workflow for the fabrication and application of a PABDASA-modified electrode.
Caption: Proposed signaling pathway for the selective detection of dopamine at the PABDASA/GCE surface.
References
- 1. Poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified glassy carbon electrode for square wave voltammetric determination of amoxicillin in four tablet brands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fabrication of Polyï¼6-Thioguanine-co-o-Aminobenzene Sulfonic Acidï¼ Modified Glassy Carbon Electrode and Its Application in Simultaneous Determination of Ascorbic Acid and Dopamine [fxcsxb.com]
Laboratory-scale synthesis of 2-Aminobenzene-1,4-disulfonic acid
An Application Note and Protocol for the Laboratory-Scale Synthesis of 2-Aminobenzene-1,4-disulfonic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound (CAS No. 98-44-2), a pivotal intermediate in the chemical industry. Primarily utilized in the manufacturing of various dyes and as a building block in the synthesis of complex pharmaceutical molecules, a reliable and well-characterized synthesis protocol is essential for researchers.[1][2][3] This guide details a robust two-step process commencing from 4-chloro-3-nitrobenzenesulfonic acid. The narrative elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and outlines critical safety and handling procedures. Characterization data and visualization of the workflow are included to ensure clarity and reproducibility for researchers, scientists, and professionals in drug development.
Introduction and Scientific Principles
This compound, also known as aniline-2,5-disulfonic acid, is an aromatic sulfonic acid characterized by the molecular formula C₆H₇NO₆S₂ and a molecular weight of approximately 253.25 g/mol .[2][4] It typically presents as white to pale yellow crystalline solid which is slightly soluble in water.[1][2] Its utility stems from the reactive amino and sulfonic acid functional groups, making it a versatile precursor for azo dyes and other specialized organic compounds.[2][4]
Historically, the synthesis of aminobenzenedisulfonic acids involved high-temperature sulfonation of aniline derivatives using potent sulfonating agents like oleum.[5][6] These methods, however, often require harsh conditions and can lead to mixtures of isomers, complicating purification.
The protocol detailed herein is based on a more controlled and selective pathway described in patent literature.[5][6] This process involves two primary stages:
-
Nucleophilic Aromatic Substitution: The chlorine atom in 4-chloro-3-nitrobenzenesulfonic acid is substituted by a sulfite group from sodium sulfite in an aqueous alkaline medium. This reaction proceeds readily due to the activation of the aromatic ring by the electron-withdrawing nitro and sulfonic acid groups.
-
Reduction of the Nitro Group: The intermediate, 2-nitrobenzene-1,4-disulfonic acid, is subsequently reduced to the corresponding amino group using iron powder in a slightly acidic or neutral aqueous solution. This is a classic and cost-effective method for nitro group reduction.
This approach avoids the use of oleum and high temperatures, offering a potentially safer and higher-yielding alternative for a laboratory setting.[5][6]
Experimental Workflow and Chemical Scheme
The overall workflow from the starting material to the final purified product is depicted below.
Caption: Overall experimental workflow for the synthesis of this compound.
The chemical transformation is summarized in the following reaction scheme.
Caption: Chemical reaction scheme for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for a laboratory scale yielding approximately 0.9 moles of the final product.[5][6] All operations should be conducted in a well-ventilated fume hood.
Reagents and Materials
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity (per 1 mole start) | Moles |
| 4-Chloro-3-nitrobenzenesulfonic acid | 121-18-6 | 255.61 | 256 g | 1.0 |
| Sodium Sulfite (Anhydrous) | 7757-83-7 | 126.04 | 151 g | 1.2 |
| Sodium Hydroxide | 1310-73-2 | 40.00 | As needed for pH adjustment | - |
| Iron Powder | 7439-89-6 | 55.85 | 184 g | 3.3 |
| Sulfuric Acid (78% w/w) | 7664-93-9 | 98.08 | ~132 mL | ~1.8 |
| Deionized Water | 7732-18-5 | 18.02 | ~3 L | - |
| Celite or Filter Aid | 61790-53-2 | - | As needed | - |
Step-by-Step Procedure
Step 1: Synthesis of 2-Nitrobenzene-1,4-disulfonic acid Solution
-
In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve 151 g (1.2 mol) of sodium sulfite in approximately 1.5 L of deionized water.
-
Add 256 g (1.0 mol) of 4-chloro-3-nitrobenzenesulfonic acid to the solution.
-
Adjust the pH of the mixture to between 10 and 11.5 using a concentrated sodium hydroxide solution.
-
Heat the reaction mixture to 80-90°C with continuous stirring. Maintain this temperature for approximately 2-3 hours. The reaction progress can be monitored by techniques like TLC or HPLC if desired.
-
After the reaction is complete, allow the resulting pale yellow solution of 2-nitrobenzene-1,4-disulfonic acid to cool to around 60-70°C. Do not isolate the intermediate.
Step 2: Reduction to this compound
-
To the warm solution from Step 1, begin the portion-wise addition of 184 g (3.3 mol) of iron powder. The addition should be controlled to manage the exothermic reaction, maintaining the temperature below 100°C.
-
After all the iron has been added, continue stirring the mixture at 90-95°C for an additional 2-3 hours to ensure the reduction is complete. The color of the mixture will change, and a dark precipitate of iron oxide will form.
Step 3: Isolation and Purification of the Product
-
Prepare a filtration setup for hot filtration (e.g., a large Büchner funnel with a coarse filter paper, preheated with hot water). A thin layer of Celite or another filter aid can be used to prevent clogging.
-
Filter the hot reaction mixture to separate the iron oxide sludge.
-
Wash the iron oxide cake on the filter with approximately 300 mL of hot water to recover any entrained product.[5][6]
-
Combine the filtrate and the washings in a large beaker (at least 3 L). The resulting solution should be clear.
-
Heat the combined filtrate to 80°C.[6]
-
Slowly and carefully, with stirring, add approximately 132 mL of 78% sulfuric acid to acidify the solution to a pH of <1 (target pH 0.5).[5][6]
-
Stir the acidified mixture at 80°C for about 30 minutes.[6]
-
Turn off the heat and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to 10-20°C to maximize crystallization. White, crystalline this compound will precipitate.[6]
-
Collect the crystalline product by vacuum filtration.
-
Wash the product on the filter with a small amount of cold deionized water to remove residual acid.
-
Dry the product in a vacuum oven at 70-80°C to a constant weight. A typical yield is around 91% of the theoretical value.[5][6]
Product Characterization
| Parameter | Specification |
| Appearance | White to off-white or pale yellow crystalline solid[2][7] |
| Molecular Formula | C₆H₇NO₆S₂ |
| Molecular Weight | 253.25 g/mol [2] |
| Melting Point | >300 °C[1] |
| Solubility | Slightly soluble in water[1][2] |
| Purity (HPLC) | >90% (typical)[7] |
| ¹H-NMR | Expected signals in the aromatic region consistent with a 1,2,4-trisubstituted benzene ring. |
| FT-IR (KBr) | Characteristic peaks for N-H (amine), S=O (sulfonic acid), and aromatic C-H and C=C bonds. |
Safety Precautions and Waste Disposal
5.1. Hazard Identification & Personal Protective Equipment (PPE)
-
This compound and its precursors are irritating to the eyes, respiratory system, and skin.[1] Some related compounds are classified as causing severe skin burns and eye damage. [8]
-
Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A laboratory coat.[1]
-
-
All operations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]
5.2. Handling and Storage
-
Avoid generating dust during handling.[8]
-
Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[9]
-
Wash hands and face thoroughly after handling the substance.[8]
5.3. Waste Disposal
-
All solid waste, including the iron oxide sludge, and excess reagents should be collected and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Aqueous filtrates should be neutralized before disposal, following institutional guidelines. Do not discharge directly into drains.[8]
References
- 1. chembk.com [chembk.com]
- 2. Buy this compound | 98-44-2 [smolecule.com]
- 3. This compound | 98-44-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. This compound [dyestuffintermediates.com]
- 5. EP0427071A1 - Process for the preparation of 2-aminobenzene-1,4-disulfonic acids - Google Patents [patents.google.com]
- 6. US5315036A - Process for the preparation of 2-aminobenzene-1,4-disulphonic acids and the new compound 6-chloro-2-aminobenzene-1,4-disulphonic acid - Google Patents [patents.google.com]
- 7. This compound (>90%) | CymitQuimica [cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.ie [fishersci.ie]
Application Notes and Protocols for Azo Coupling Reactions of 2,5-Disulfoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the synthesis of azo dyes utilizing 2,5-disulfoaniline as the diazo component. The information is intended to guide researchers in the successful preparation of a variety of azo compounds for applications in diagnostics, textiles, and as potential pharmacophores.
Introduction
Azo coupling is a fundamental reaction in organic chemistry for the synthesis of a vast array of azo dyes. The process involves two primary steps: the diazotization of a primary aromatic amine, in this case, 2,5-disulfoaniline, followed by the coupling of the resulting diazonium salt with an electron-rich coupling partner. The presence of two sulfonic acid groups in 2,5-disulfoaniline imparts high water solubility to the resulting azo dyes, a desirable characteristic for many applications.
The general reaction scheme proceeds as follows:
Step 1: Diazotization of 2,5-Disulfoaniline 2,5-Disulfoaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt.
Step 2: Azo Coupling The diazonium salt is a weak electrophile that reacts with electron-rich aromatic compounds, such as phenols, naphthols, and aromatic amines, to form the stable azo dye. The pH of the reaction medium is a critical parameter for a successful coupling reaction.
Reaction Parameters and Conditions
The successful synthesis of azo dyes from 2,5-disulfoaniline hinges on the careful control of several key reaction parameters. The following tables summarize the critical conditions for both the diazotization and coupling steps.
Table 1: General Reaction Conditions for Diazotization of 2,5-Disulfoaniline
| Parameter | Condition | Rationale |
| Temperature | 0 - 5 °C | Diazonium salts are unstable and prone to decomposition at higher temperatures. Maintaining a low temperature is crucial for maximizing the yield of the diazonium salt. |
| Acidic Medium | Strong mineral acid (e.g., HCl, H₂SO₄) | A strong acid is required to generate nitrous acid (HONO) in situ from sodium nitrite. |
| Reagents | 2,5-Disulfoaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | These are the essential reactants for the formation of the diazonium salt. |
| Solvent | Water | The sulfonic acid groups of 2,5-disulfoaniline render it water-soluble. |
Table 2: General Reaction Conditions for Azo Coupling with Diazotized 2,5-Disulfoaniline
| Coupling Partner Type | pH Condition | Rationale |
| Phenols and Naphthols | Alkaline (pH 8-10) | In an alkaline medium, phenols and naphthols are deprotonated to form the more nucleophilic phenoxide or naphthoxide ions, which readily couple with the diazonium salt. |
| Aromatic Amines | Weakly Acidic to Neutral (pH 4-7) | In a weakly acidic to neutral medium, the aromatic amine is sufficiently nucleophilic to attack the diazonium salt, while minimizing side reactions. |
Experimental Protocols
The following are detailed protocols for the diazotization of 2,5-disulfoaniline and its subsequent coupling with representative phenolic and aromatic amine partners.
Protocol 1: Diazotization of 2,5-Disulfoaniline
This protocol describes the formation of the diazonium salt of 2,5-disulfoaniline, which should be used immediately in the subsequent coupling reaction.
Materials:
-
2,5-Disulfoaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, prepare a solution of 2,5-disulfoaniline in distilled water. Due to the sulfonic acid groups, it may be necessary to add a stoichiometric amount of a base like sodium carbonate to facilitate dissolution, followed by re-acidification.
-
Cool the beaker in an ice bath to bring the temperature of the solution to 0-5 °C.
-
Slowly add a concentrated solution of hydrochloric acid to the cooled 2,5-disulfoaniline solution while maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.
-
Add the sodium nitrite solution dropwise to the acidic 2,5-disulfoaniline solution with continuous stirring, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture for an additional 15-30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt and is ready for the coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol (a Phenolic Coupling Partner)
This protocol details the synthesis of an azo dye by coupling the diazotized 2,5-disulfoaniline with 2-naphthol.
Materials:
-
Diazonium salt solution of 2,5-disulfoaniline (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve 2-naphthol in a dilute aqueous solution of sodium hydroxide.
-
Cool the 2-naphthol solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Maintain the reaction mixture at a pH of 8-10 by the dropwise addition of a dilute sodium hydroxide solution as needed.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Isolate the solid azo dye by vacuum filtration.
-
Wash the precipitate with a cold, saturated sodium chloride solution to remove unreacted starting materials and inorganic salts.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Protocol 3: Azo Coupling with N,N-Dimethylaniline (an Aromatic Amine Coupling Partner)
This protocol describes the synthesis of an azo dye by coupling the diazotized 2,5-disulfoaniline with N,N-dimethylaniline.
Materials:
-
Diazonium salt solution of 2,5-disulfoaniline (from Protocol 1)
-
N,N-Dimethylaniline
-
Sodium Acetate
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve N,N-dimethylaniline in a dilute aqueous solution of hydrochloric acid.
-
Cool the N,N-dimethylaniline solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold N,N-dimethylaniline solution with vigorous stirring.
-
Adjust the pH of the reaction mixture to 4-5 by the addition of a saturated aqueous solution of sodium acetate. A colored precipitate of the azo dye will form.
-
Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
Isolate the solid azo dye by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted starting materials and inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified azo dye.
Visualization of Reaction Workflow and Mechanism
Azo Coupling Reaction Workflow
Application Notes: A Proposed Method for the Detection of Nitrite and Nitrate Using 2-Aminobenzene-1,4-disulfonic Acid
Introduction
Nitrite and nitrate are important anions that are monitored in various fields, including environmental science, food safety, and biomedical research.[1][2] In biological systems, they are key indicators of nitric oxide (NO) production, a critical signaling molecule.[3] The Griess test, a well-established colorimetric method, is commonly used for their quantification.[4][5] This test relies on a two-step diazotization reaction where a primary aromatic amine reacts with nitrite in an acidic solution to form a diazonium salt, which then couples with an aromatic compound to produce a colored azo dye.[4][6]
While sulfanilamide is the traditional amine used in the Griess reagent, other primary aromatic amines could theoretically be employed.[4] This document outlines a proposed application and protocol for the use of 2-Aminobenzene-1,4-disulfonic acid as the primary aromatic amine for the detection of nitrite and nitrate.
Principle of the Method
The proposed method is based on the diazotization of this compound by nitrite in an acidic medium. The resulting diazonium salt is then coupled with a suitable coupling agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (NED), to form a colored azo dye. The intensity of the color, which is proportional to the nitrite concentration, can be measured spectrophotometrically. For the detection of nitrate, it must first be reduced to nitrite. This can be achieved using enzymes like nitrate reductase or by passing the sample through a cadmium column.
Proposed Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Griess test - Wikipedia [en.wikipedia.org]
- 5. asm.org [asm.org]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Aminobenzene-1,4-disulfonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Aminobenzene-1,4-disulfonic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield | Suboptimal reaction temperature during sulfonation or reduction. | For sulfonation of aniline-3-sulfonic acid with oleum, maintain a temperature of 160°C for 6 hours.[1][2] For the reduction of 2-nitrobenzene-1,4-disulfonic acid with iron, a temperature of 85° to 100°C is recommended.[1] |
| Incorrect pH during key reaction steps. | In the synthesis from 4-chloro-3-nitrobenzene-sulfonic acid, the reaction with sodium sulfite should be carried out at a pH of 8 to 12.[1] For product isolation, acidification to a pH of <1 is crucial.[1][2] | |
| Incomplete reaction. | Monitor reaction progress using techniques like HPLC to ensure the disappearance of starting materials.[3] | |
| Product loss during workup and isolation. | Avoid concentrating the filtrate. Instead, precipitate the product by acidifying the warm filtrate (70-90°C) and then cooling to 10-30°C.[1] | |
| Formation of Impurities | Isomer formation during direct sulfonation of aniline. | The sulfonation of aniline is sensitive to reaction conditions. Using aniline-3-sulfonic acid as the starting material can lead to a more specific outcome.[1][2] Protecting the amino group as an amide before sulfonation can also improve regioselectivity.[4] |
| Side reactions, such as the formation of 2-aminophenol-4-sulfonic acid. | This can occur during the reaction of 4-chloro-3-nitrobenzenesulfonic acid with sodium sulfite. Careful control of reaction conditions is necessary.[2] | |
| Residual starting materials or intermediates. | Ensure complete reaction by extending reaction time or optimizing temperature. Purify the final product by recrystallization. | |
| Difficulty in Product Isolation | Product remains dissolved in the reaction mixture. | After reduction and removal of iron oxide, the product can be isolated by acidification. Heat the combined filtrates to 70-90°C, adjust the pH to <1 with a mineral acid like sulfuric acid, and then cool to precipitate the crystalline product.[1][2] |
| "Salting out" with sodium chloride leads to high salt content in the product. | The improved method avoids "salting out" by direct precipitation from an acidified solution, resulting in a purer product.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: Common methods include:
-
Sulfonation of aniline-3-sulfonic acid: This involves heating aniline-3-sulfonic acid with oleum.[1][2]
-
Reduction of 2-nitrobenzene-1,4-disulfonic acid: This precursor is typically synthesized from 4-chloro-3-nitrobenzene-l-sulfonic acid and sodium sulfite, followed by reduction with iron.[1][2]
-
Direct sulfonation of aniline: This can be achieved using sulfuric acid or chlorosulfonic acid, but often leads to a mixture of isomers.[5]
Q2: How can I improve the yield of the synthesis starting from 4-chloro-3-nitrobenzene-sulfonic acid?
A2: An improved process that avoids intermediate isolation has been shown to achieve yields of up to 91%.[1][2] Key steps for high yield include:
-
Reacting 4-chloro-3-nitrobenzene-sulfonic acid with sodium sulfite at 40° to 90°C.[1]
-
Proceeding directly to the reduction step with iron without isolating the intermediate 2-nitrobenzene-1,4-disulfonic acid.[1]
-
After filtering off the iron oxide, heating the filtrate to 70-90°C and acidifying to a pH of <1 to precipitate the product.[1][2]
Q3: What are the main byproducts to expect, and how can I minimize them?
A3: The main byproducts are often isomers of the desired product, particularly in the direct sulfonation of aniline. The amino group in acidic media can exist as the anilinium ion, which is a meta-director, leading to a mixture of ortho, meta, and para isomers.[4] To minimize isomer formation, it is often better to start with a pre-sulfonated precursor like aniline-3-sulfonic acid or to use a protecting group strategy.[1][2][4]
Q4: What is the role of pH in the isolation of the final product?
A4: The pH plays a critical role in the solubility of this compound. The product is soluble in alkaline and neutral solutions. To isolate it effectively, the solution should be made strongly acidic (pH < 1) with a mineral acid.[1][2] This protonates the amino group and reduces the solubility of the zwitterionic form, causing it to precipitate as a crystalline solid upon cooling.[6]
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Working with oleum and chlorosulfonic acid requires extreme caution as they are highly corrosive.[1] These reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The reaction with oleum at high temperatures (160°C) also requires special safety measures.[1][2]
Experimental Protocols
Improved Synthesis of this compound from 4-chloro-3-nitrobenzene-sulfonic acid
This protocol is based on an improved process with a reported yield of 91%.[1][2]
-
Reaction with Sodium Sulfite:
-
In a suitable reactor, dissolve 4-chloro-3-nitrobenzene-sulfonic acid in water.
-
Adjust the pH to between 8 and 12 with an aqueous alkaline solution.
-
Add 1.0 to 1.5 moles of sodium sulfite per mole of the starting material.
-
Heat the reaction mixture to a temperature between 40°C and 90°C and maintain for a sufficient time to complete the reaction.
-
-
Reduction with Iron:
-
To the resulting solution (without isolating the intermediate), add iron powder.
-
Heat the mixture to between 85°C and 100°C to carry out the reduction of the nitro group.
-
Monitor the reaction until completion.
-
-
Product Isolation:
-
Filter off the iron oxide from the hot reaction mixture.
-
Wash the iron oxide with warm water and combine the filtrates.
-
Heat the combined filtrates to a temperature between 70°C and 90°C.
-
Acidify the solution to a pH of < 1 using a mineral acid, such as sulfuric acid.
-
Cool the mixture to 10°C to 30°C to allow the this compound to crystallize.
-
Filter the crystalline product and wash with a small amount of cold water.
-
Dry the product.
-
Visualizations
Experimental Workflow: Improved Synthesis
Caption: Workflow for the improved synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. US5315036A - Process for the preparation of 2-aminobenzene-1,4-disulphonic acids and the new compound 6-chloro-2-aminobenzene-1,4-disulphonic acid - Google Patents [patents.google.com]
- 2. EP0427071A1 - Process for the preparation of 2-aminobenzene-1,4-disulfonic acids - Google Patents [patents.google.com]
- 3. US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. Buy this compound | 98-44-2 [smolecule.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Purification of Crude 2-Aminobenzene-1,4-disulfonic Acid
Welcome to the technical support center for the purification of crude 2-Aminobenzene-1,4-disulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to not only execute purification protocols effectively but also to understand the underlying scientific principles for robust and reproducible results.
Introduction
This compound is a key building block in the synthesis of various azo dyes and pharmaceutical compounds.[1] The purity of this reagent is paramount, as impurities can lead to undesired side reactions, lower yields of the final product, and potential safety concerns. This guide will focus on the most common and effective purification techniques, primarily recrystallization and pH-controlled precipitation, and address specific issues that may arise during your experiments.
Troubleshooting Guide
This section is formatted as a series of common problems you might encounter during the purification of crude this compound, followed by detailed explanations of the potential causes and step-by-step solutions.
Issue 1: My crude this compound is highly colored (e.g., brown, red, or dark yellow), and the color persists after initial purification attempts.
Possible Causes:
-
Oxidation of the Amino Group: Aromatic amines are susceptible to air oxidation, which can form highly colored polymeric impurities.[2] This is a common issue with aged samples or reactions exposed to air for extended periods.
-
Nitrated Byproducts: If the synthesis involved nitration followed by reduction, residual nitrated intermediates can be brightly colored.
-
Azo Dye Formation: Trace amounts of diazonium salts, if formed, can couple with the product or other aromatic impurities to generate colored azo compounds.
Troubleshooting Steps:
-
Activated Carbon (Charcoal) Treatment: Activated carbon is highly effective at adsorbing large, colored organic molecules.[2][3][4]
-
Protocol:
-
Dissolve the crude this compound in a suitable solvent (e.g., hot water).
-
Add a small amount of activated carbon (typically 1-2% w/w of the crude product) to the hot solution.
-
Stir the mixture at an elevated temperature (e.g., 80-90 °C) for 15-30 minutes.
-
Perform a hot gravity filtration to remove the activated carbon. It is crucial to use a pre-heated funnel to prevent premature crystallization of the product in the funnel.[3]
-
Proceed with the crystallization or precipitation of the purified product from the decolorized filtrate.
-
-
-
Reducing Agent Wash: To address oxidation, a wash with a mild reducing agent can be beneficial.
-
Protocol:
-
Dissolve the crude product in an aqueous basic solution.
-
Add a small amount of sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃) and stir.
-
The colored impurities may be reduced to less colored or colorless forms.
-
Proceed with acidification to precipitate the purified product.
-
-
Issue 2: The yield of purified this compound is significantly lower than expected after recrystallization.
Possible Causes:
-
Excess Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.[5]
-
Premature Crystallization: If the product crystallizes during hot filtration, a substantial amount will be lost with the filtered impurities.
-
Incomplete Precipitation: If purifying by pH adjustment, the final pH may not be optimal for complete precipitation.
Troubleshooting Steps:
-
Minimize Solvent Usage: Carefully add the hot recrystallization solvent portion-wise until the solute just dissolves.[5] Avoid adding a large excess.
-
Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve yield.
-
Prevent Premature Crystallization during Filtration:
-
Use a pre-heated funnel and receiving flask for hot gravity filtration.[3]
-
Keep the solution at or near its boiling point during the filtration process.
-
-
Optimize Precipitation pH: The isoelectric point of aminobenzenesulfonic acids is in the acidic range.[6] Ensure the pH is adjusted to the point of minimum solubility, which for this compound is typically below pH 1.[7] A patent for a similar compound suggests adjusting the pH to between 3.5 and 4 for precipitation.[8] Experimentation within this acidic range may be necessary to maximize yield.
Issue 3: The purified product "oils out" instead of forming crystals during recrystallization.
Possible Causes:
-
High Impurity Levels: A significant amount of impurities can depress the melting point of the mixture, causing it to separate as a liquid.
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice, leading to the formation of an amorphous oil.[9]
-
Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: If oiling occurs, re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level slightly.[9]
-
Slow Cooling: Allow the solution to cool very slowly and undisturbed. Seeding the solution with a small crystal of the pure product can sometimes initiate proper crystallization.
-
Solvent System Modification: If oiling persists, consider a mixed solvent system. Dissolve the compound in a good solvent (e.g., a small amount of hot water or ethanol) and then slowly add a miscible anti-solvent (a solvent in which the compound is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Due to the presence of two highly polar sulfonic acid groups and an amino group, this compound has limited solubility in most organic solvents but is slightly soluble in water.[1][10] Water is the most common and effective solvent for its recrystallization. Its solubility in water increases with temperature, which is the key principle of recrystallization. Some sources also mention solubility in ethanol.[10] For a laboratory-scale recrystallization, starting with deionized water is recommended.
Q2: How can I purify this compound if it is too soluble in hot water for effective recrystallization?
A2: If the compound is highly soluble even in cold water, purification by pH-controlled precipitation is a more effective method. The solubility of this compound is pH-dependent due to its acidic sulfonic acid groups and basic amino group.[1] By dissolving the crude material in a basic aqueous solution (e.g., dilute NaOH) and then acidifying with a strong acid (e.g., H₂SO₄ or HCl) to a pH below 1, the compound will precipitate out of the solution.[7] This method is effective for separating it from neutral or basic impurities.
Q3: What are the most likely impurities in crude this compound?
A3: The impurities will largely depend on the synthetic route. A common synthesis involves the sulfonation of aniline.[11] Potential impurities from this process include:
-
Isomeric Aminobenzenesulfonic Acids: Sulfonation of aniline can lead to the formation of other isomers, such as 2-aminobenzene-1,3-disulfonic acid or 4-aminobenzene-1,3-disulfonic acid.
-
Unreacted Aniline: Incomplete sulfonation can leave residual aniline.
-
Sulfuric Acid: Excess sulfuric acid from the sulfonation reaction may be present.
-
Oxidation Products: As mentioned in the troubleshooting section, oxidation of the aniline starting material or the final product can lead to colored impurities.
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to determine the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main product and its impurities. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[12] UV detection is suitable for this aromatic compound. HPLC can effectively separate isomeric impurities.[13]
-
Melting Point: A sharp melting point range close to the literature value (>300 °C) is indicative of high purity.[10] A broad or depressed melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information and help identify and quantify impurities if their signals do not overlap with the product's signals.
Q5: Is it necessary to use an inert atmosphere during purification?
A5: While not always strictly necessary for a quick laboratory purification, using an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially when handling the compound at elevated temperatures for extended periods. This will help to minimize the formation of colored oxidation byproducts.[8]
Experimental Protocols
Protocol 1: Purification by Recrystallization from Water
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a minimal amount of deionized water.
-
Heating: Gently heat the suspension on a hot plate with stirring. Add more hot deionized water portion-wise until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, cool it slightly and add a small amount of activated carbon. Reheat the mixture to boiling for 10-15 minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution to remove any insoluble impurities and activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) to a constant weight.
Protocol 2: Purification by pH-Controlled Precipitation
-
Dissolution: Dissolve the crude this compound in a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH) with stirring.
-
Filtration: If there are any insoluble impurities, filter the solution.
-
Precipitation: While stirring, slowly add a strong acid (e.g., 78% sulfuric acid) to the solution until the pH is approximately 0.5.[7]
-
Digestion: The mixture can be stirred at an elevated temperature (e.g., 80 °C) for about 30 minutes to encourage the formation of larger, more easily filterable crystals.[7]
-
Cooling: Allow the mixture to cool to room temperature and then in an ice bath.
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, dilute acid (e.g., pH 1) followed by a small amount of ice-cold deionized water.
-
Drying: Dry the purified product in a vacuum oven.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [1][10] |
| Ethanol | Soluble | [10] |
| Aqueous Acid | Slightly enhanced solubility compared to neutral water | [1] |
Visualization
Caption: A typical workflow for the purification of this compound by recrystallization.
References
-
European Patent Office. IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS - EP 3763700 A1. (2021-01-13). Available at: [Link]
-
SIELC Technologies. 3-Aminobenzenesulfonic acid. (2018-02-16). Available at: [Link]
-
ChemBK. 2-aminobenzene-1,4-disulphonic acid. Available at: [Link]
-
Unknown. recrystallization.pdf. Available at: [Link]
-
Unknown. Recrystallization. --->. Available at: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). Available at: [Link]
- Google Patents. Process for the preparation of 2-aminobenzene-1,4-disulphonic acids and ... - US5315036A.
-
Reddit. What exactly are colored impurities? : r/chemhelp. (2015-09-17). Available at: [Link]
-
CNKI. Research on Purification of 1 - sulfonic acid. Available at: [Link]
- Google Patents. A kind of preparation method of p-aminobenzene sulfonic acid.
-
Avestia Publishing. Preparation and Characterization of Sulfonic Acid Functionalized Activated Carbon for Applications in Water and Wastewater Treatment. (2022-04-12). Available at: [Link]
-
WorldOfChemicals. This compound. (2013-01-24). Available at: [Link]
-
General Carbon. Activated Carbon for Acids/Chemical Purification. Available at: [Link]
-
Unknown. Recrystallization - Part 2. Available at: [Link]
- Google Patents. Purification of sulfonic acids - US3496224A.
-
SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. Available at: [Link]
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Unknown. Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Available at: [Link]
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ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021-01-19). Available at: [Link]
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MDPI. Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. Available at: [Link]
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HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Available at: [Link]
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ResearchGate. Selection of Separation Conditions for HPLC and HPLC/MS of Aromatic Sulphonic Acids and Acid Azo Dyes. (2025-08-05). Available at: [Link]
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Waters Corporation. Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Available at: [Link]
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Biotage. Why is pH adjustment important for sample prep methods?. (2023-02-02). Available at: [Link]
- Google Patents. Process for the preparation of aminobenzenesulfonic acids - US5189206A.
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Technical Support Center: Stability and Handling of 2-Aminobenzene-1,4-disulfonic Acid Diazonium Salt
Welcome to the technical support guide for 2-Aminobenzene-1,4-disulfonic acid diazonium salt. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. Our goal is to provide in-depth, field-proven insights into the stability challenges associated with this compound and to offer practical, actionable solutions for common experimental issues.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts of this compound diazonium salt, focusing on the chemical principles that govern its stability and reactivity.
Q1: What is this compound diazonium salt and why is its stability a critical concern?
This compound diazonium salt is a highly reactive organic compound featuring a diazonium group (–N₂⁺) attached to a benzene ring that is also substituted with two sulfonic acid groups (–SO₃H). Like most aryl diazonium salts, it is an essential intermediate in organic synthesis, particularly for producing azo dyes and for introducing a variety of functional groups onto an aromatic ring.[1]
The primary concern with aryl diazonium salts is their inherent instability.[2][3] The diazonium group is an excellent leaving group, readily departing as dinitrogen gas (N₂), a thermodynamically very stable molecule.[4] This decomposition can be triggered by heat, shock, friction, or light, and if uncontrolled, can lead to violent gas evolution and potentially explosive decomposition, especially in the solid state.[5][6] Therefore, understanding and controlling the stability of this salt is paramount for both reaction success and laboratory safety.
Q2: How do the sulfonic acid groups affect the stability and properties of this specific diazonium salt?
The two sulfonic acid groups on the benzene ring have a profound and generally beneficial impact on the properties of the diazonium salt:
-
Enhanced Stability: Sulfonic acid groups are strongly electron-withdrawing. This electronic effect helps to delocalize and stabilize the positive charge of the diazonium cation, reducing its reactivity and increasing its thermal stability compared to unsubstituted or electron-donating group substituted diazonium salts.[6]
-
Increased Aqueous Solubility: The highly polar sulfonic acid groups render the diazonium salt readily soluble in water. This is a significant practical advantage, as it allows the diazotization and subsequent reactions to be performed in aqueous media, avoiding the need for organic solvents.
-
Prevention of Undesired Precipitation: Good solubility helps prevent the diazonium salt from precipitating out of the reaction mixture, which is a major safety hazard.[5][7] Undesired precipitation of diazonium salts should always be avoided.[5]
Q3: What are the primary decomposition pathways for this diazonium salt?
The decomposition of aryl diazonium salts can proceed through several pathways, primarily influenced by reaction conditions such as temperature, pH, and the presence of nucleophiles or catalysts.[8][9]
-
Ionic (Sₙ1-type) Decomposition: In aqueous solutions, particularly upon warming, the diazonium salt undergoes hydrolysis. The diazonium group is replaced by a hydroxyl (–OH) group from water, forming the corresponding phenol and releasing nitrogen gas.[4][10] This is often the most common decomposition pathway in routine in situ applications.
-
Radical Decomposition: This pathway can be initiated by light or the presence of reducing agents (like Cu⁺ ions in the Sandmeyer reaction).[8][11] It involves the formation of a highly reactive aryl radical, which can then participate in various subsequent reactions.
-
Azo Coupling (Side Reaction): Under insufficiently acidic conditions (pH > 5-6), the newly formed diazonium salt (an electrophile) can react with the unreacted, unprotonated parent amine (a nucleophile) to form a diazoamino compound (an azo dye). This side reaction consumes the desired product and reduces the overall yield.[12]
Q4: Can this diazonium salt be isolated and stored?
It is strongly advised not to isolate or store this compound diazonium salt in its dry, solid form. Most diazonium salts are dangerously unstable as solids and can decompose violently when subjected to heat, friction, or shock.[3][5] While certain diazonium salts with non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) or tosylate are more stable and can sometimes be isolated with extreme caution, this is not standard practice for diazonium chlorides or sulfates generated in aqueous acid.[3][13][14]
For all practical purposes, this diazonium salt should be prepared in situ in a cold aqueous solution (typically 0–5 °C) and used immediately in the subsequent reaction step.[1][10]
Section 2: Troubleshooting Guide - Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis and use of this compound diazonium salt.
| Symptom / Issue | Potential Cause | Scientific Rationale & Corrective Action |
| 1. Low or No Yield of Diazonium Salt (Confirmed by a negative spot test with alkaline 2-naphthol) | Temperature Too High | Rationale: Diazonium salts are thermally labile and rapidly decompose above 5-10 °C.[1] The exothermic nature of the diazotization reaction can cause localized heating if not properly controlled.Action: Strictly maintain the reaction temperature between 0–5 °C using an ice-salt bath. Ensure the sodium nitrite solution is pre-chilled before addition. |
| Insufficient Acid | Rationale: A strong mineral acid (e.g., HCl, H₂SO₄) is crucial for two reasons: 1) It reacts with sodium nitrite to generate the active electrophile, the nitrosonium ion (NO⁺).[15][16] 2) It protonates the starting amine, preventing it from acting as a nucleophile and engaging in unwanted self-coupling side reactions.[17]Action: Use a sufficient excess of strong mineral acid (typically 2.5-3 equivalents). Ensure the starting amine is fully dissolved and protonated before adding nitrite. | |
| Poor Reagent Quality | Rationale: Sodium nitrite can degrade over time by reacting with atmospheric moisture and CO₂. The starting amine can also degrade if not stored properly.Action: Use a freshly opened or properly stored container of sodium nitrite. Prepare the nitrite solution just before use. Ensure the purity of the this compound. | |
| 2. Dark Brown/Black Coloration or Oily Precipitate | Thermal Decomposition | Rationale: The dark color often indicates the formation of phenolic byproducts from the hydrolysis of the diazonium salt, which can further polymerize to form tarry substances.Action: Immediately check and re-establish rigorous temperature control (0–5 °C). Slow down the rate of nitrite addition to better manage the reaction exotherm. |
| Side Coupling Reactions | Rationale: Insufficient acidity allows the free amine to couple with the diazonium salt, forming colored azo compounds.[12]Action: Verify the reaction mixture is strongly acidic throughout the nitrite addition. If necessary, add more cold mineral acid. | |
| 3. Violent Gas Evolution / Runaway Reaction | Rapid Nitrite Addition | Rationale: Adding the sodium nitrite solution too quickly leads to a rapid, uncontrolled exotherm, causing the diazonium salt to decompose violently, releasing large volumes of N₂ gas.[5]Action: Add the sodium nitrite solution dropwise and slowly, with the tip of the addition funnel below the surface of the reaction mixture to ensure rapid mixing and heat dissipation. |
| Localized High Concentration | Rationale: Poor stirring can create "hot spots" where the concentration of reagents is too high, leading to a runaway reaction.Action: Use efficient mechanical or magnetic stirring throughout the entire process. | |
| Presence of Metal Impurities | Rationale: Certain transition metals (e.g., copper, iron) can catalyze the decomposition of diazonium salts.[13]Action: Use clean, metal-free glassware. If contamination is suspected, use a different reaction vessel. |
Section 3: Protocols and Methodologies
These protocols provide validated, step-by-step procedures for the safe and effective handling of this compound diazonium salt in a laboratory setting.
Protocol 1: Standard In Situ Preparation of Diazonium Salt
Objective: To prepare a cold aqueous solution of this compound diazonium salt for immediate use.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Starch-iodide test paper
-
Sulfamic acid (for quenching excess nitrite)
Procedure:
-
Amine Dissolution: In a beaker of appropriate size, suspend 1 equivalent of this compound in deionized water. Add 2.5–3.0 equivalents of concentrated HCl while stirring. Gentle warming may be required to achieve a clear solution.
-
Cooling: Cool the solution to 0–5 °C in an ice-salt bath. It is critical that the temperature is maintained in this range throughout the procedure.[5]
-
Nitrite Preparation: In a separate flask, prepare a solution of 1.0–1.05 equivalents of sodium nitrite in a small amount of cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirring amine hydrochloride solution. The addition should be slow enough to ensure the temperature does not rise above 5 °C.[7]
-
Reaction Monitoring: After the addition is complete, continue stirring at 0–5 °C for 15-20 minutes.
-
Nitrite Check: Test for the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (instant blue-black color) indicates the reaction is complete.[7]
-
Quench Excess Nitrite: If a positive test is observed, add a small amount of sulfamic acid to destroy the excess nitrous acid until the starch-iodide test is negative. This prevents unwanted side reactions in subsequent steps.
-
Immediate Use: The resulting clear, cold solution of the diazonium salt is now ready for immediate use in the next synthetic step (e.g., a coupling reaction). Do not attempt to store this solution.[10]
Protocol 2: Qualitative Confirmation of Diazonium Salt Formation
Objective: To quickly verify the successful formation of the diazonium salt.
Procedure:
-
Prepare a test solution by dissolving a small amount (a few crystals) of 2-naphthol in a dilute aqueous sodium hydroxide solution.
-
Using a glass rod, take one drop of your cold diazonium salt solution from the main reaction.
-
Add this drop to the 2-naphthol solution.
-
Positive Result: The immediate formation of a brightly colored (typically red or orange) azo dye precipitate confirms the presence of the diazonium salt.
Protocol 3: Safe Quenching and Disposal of Unreacted Diazonium Salt
Objective: To safely neutralize any unreacted diazonium salt before disposal.
Procedure:
-
After your primary reaction is complete, any remaining diazonium salt in the reaction vessel or in waste streams must be destroyed.
-
A common and effective method is reduction with hypophosphorous acid (H₃PO₂).[7]
-
While keeping the solution cold (0–10 °C) and well-stirred, slowly add a solution of hypophosphorous acid.[18][19]
-
Vigorous bubbling (N₂ evolution) will occur. Continue adding the quenching agent until gas evolution ceases.
-
Allow the mixture to stir for an additional hour to ensure complete destruction of the diazonium compound before proceeding with standard aqueous waste disposal protocols.
Section 4: Visualization of Key Processes
Diagram 1: Experimental Workflow for Diazotization
Caption: Workflow for the in situ preparation of the diazonium salt.
Diagram 2: Primary Decomposition Pathways
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Technical Support Center: Troubleshooting Low Yield in Azo Coupling Reactions with 2-Aminobenzene-1,4-disulfonic Acid
Welcome to the technical support center for azo dye synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, in azo coupling reactions utilizing 2-Aminobenzene-1,4-disulfonic acid. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues in your experimental work.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding azo coupling reactions.
Q1: My overall yield of the azo dye is extremely low or non-existent. What are the most probable causes?
A1: Low or no yield in a two-step azo coupling process can almost always be traced back to critical failures in one of the two main stages: the initial diazotization of this compound or the subsequent coupling reaction. The most frequent culprit is the decomposition of the intermediate diazonium salt, which is notoriously unstable.[1][2][3]
Q2: Why is maintaining a temperature of 0-5 °C so critical during the diazotization step?
A2: This is arguably the single most important parameter for success. Aryl diazonium salts are thermally unstable.[2] At temperatures above 5 °C, they readily decompose, liberating nitrogen gas and forming phenols or other unwanted byproducts.[1][4] This decomposition is irreversible and a primary cause of low yields.[1] Keeping the reaction in an ice bath (ideally an ice-salt bath for better temperature control) stabilizes the diazonium salt long enough for it to be consumed in the subsequent coupling reaction.[1][4][5]
Q3: What is the optimal pH for the coupling reaction, and why does it matter so much?
A3: The optimal pH is entirely dependent on your chosen coupling partner, as it dictates the reactivity of that component.[1][6]
-
For Phenolic Coupling Agents (e.g., naphthols): A mildly alkaline medium (pH 8-10) is required.[5][7] This is to deprotonate the phenol to form the much more nucleophilic phenoxide ion, which readily attacks the weakly electrophilic diazonium salt.[5]
-
For Aromatic Amine Coupling Agents (e.g., anilines): A mildly acidic medium (pH 5-7) is optimal.[5] This pH is a delicate balance; it must be acidic enough to prevent the diazonium salt from converting to a non-reactive diazotate species, but not so acidic that the amino group of the coupling partner becomes protonated, which would deactivate it towards electrophilic attack.[1]
Q4: I'm observing a brownish, tar-like substance in my reaction mixture instead of a brightly colored precipitate. What is this, and how can I prevent it?
A4: The formation of brown, insoluble materials typically indicates decomposition and unwanted side reactions.[1] This can be caused by:
-
High Reaction Temperature: As discussed, allowing the temperature to rise accelerates the decomposition of the diazonium salt, leading to complex polymeric byproducts.[1]
-
Incorrect pH: Extreme pH values can promote side reactions or decomposition.[1]
-
Self-Coupling: If the pH is not controlled correctly, the newly formed diazonium salt can sometimes couple with unreacted this compound, leading to impurities.[5] Strict adherence to temperature and pH protocols is the best way to avoid these issues.
Q5: How can I be sure my diazotization of this compound was successful before I proceed with the coupling step?
A5: A simple and effective way to check for the presence of the diazonium salt is to perform a spot test. Place a drop of a freshly prepared, alkaline solution of a highly reactive coupling agent, such as 2-naphthol, on a piece of filter paper. Then, add a drop of your cold diazonium salt solution. The immediate formation of a bright red-orange azo dye at the point of contact indicates a successful diazotization.
In-Depth Troubleshooting Guide
Use this section to diagnose specific experimental issues.
| Symptom | Potential Cause | Scientific Explanation | Recommended Solution |
| Low or No Yield | Diazotization Failure: Temperature Excursion | The diazonium salt intermediate is thermally labile and decomposes above 5-10°C, releasing N₂ gas and preventing the subsequent coupling reaction.[2][3][4] | Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath. Ensure the sodium nitrite solution is also pre-chilled and added slowly to control the exothermic reaction.[1][5] |
| Diazotization Failure: Incorrect Acidity | Diazotization requires a strongly acidic medium to generate nitrous acid (HNO₂) in situ from sodium nitrite and a mineral acid like HCl.[2] Insufficient acid leads to incomplete formation of the nitrosonium ion (NO⁺) electrophile. | Ensure the this compound is fully dissolved or suspended in an excess of a strong mineral acid (e.g., HCl) before adding sodium nitrite. | |
| Coupling Failure: Incorrect pH | The nucleophilicity of the coupling component is pH-dependent. Phenols require alkaline conditions to form reactive phenoxides, while amines require mildly acidic conditions to remain as a free base.[5][6][8] | Carefully adjust the pH of the coupling component solution to the optimal range before the slow addition of the diazonium salt solution. Use a calibrated pH meter for accuracy. | |
| Coupling Failure: Low Reactivity of Coupling Agent | The diazonium ion is a weak electrophile. The coupling reaction is an electrophilic aromatic substitution that requires an activated aromatic ring with strong electron-donating groups (e.g., -OH, -NH₂).[5][6] | Select a coupling agent with strong activating groups. Ensure the para-position (or a sterically accessible ortho-position) is available for substitution.[8][9] | |
| Off-Color or Impure Product | Side Reactions During Diazotization | If the temperature rises, the diazonium salt can couple with the unreacted parent amine, forming triazene byproducts that are often yellow or brown.[5] | Maintain rigorous temperature control (0-5°C) throughout the addition of sodium nitrite. Ensure efficient stirring to avoid localized heating.[1] |
| Precipitation of Starting Material | This compound has limited solubility, especially in acidic solutions.[10] If it is not properly dissolved or suspended, it cannot react to form the diazonium salt. | Ensure a fine, homogenous suspension of the starting amine in the acidic medium before cooling and adding sodium nitrite. Vigorous stirring is essential. | |
| Oxidation of Coupling Component | Phenols and aromatic amines can be susceptible to air oxidation, which can produce colored impurities and reduce the amount of active coupling agent available. | Use high-purity, fresh coupling reagents. For highly sensitive substrates, performing the coupling reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. |
Key Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Diazotization of this compound
-
Preparation: In a beaker, create a slurry of this compound (1.0 eq) in a minimal amount of water. To this, add concentrated hydrochloric acid (2.5-3.0 eq). Stir vigorously to ensure a fine, homogenous suspension.
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring. A magnetic stir bar is recommended. The internal temperature must be monitored with a low-temperature thermometer.
-
Nitrite Addition: Prepare a pre-chilled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.1 eq). Add this solution dropwise to the cold amine suspension over 15-20 minutes. The addition must be slow enough to ensure the temperature never exceeds 5 °C.[2]
-
Reaction & Confirmation: Continue stirring the mixture in the ice bath for an additional 15-30 minutes after the addition is complete. Confirm the formation of the diazonium salt using the 2-naphthol spot test described in the FAQs. The resulting clear or slightly yellow solution of the diazonium salt should be used immediately.
Protocol 2: Azo Coupling with a Phenolic Component (e.g., 2-Naphthol)
-
Coupling Solution Preparation: In a separate beaker, dissolve the phenolic coupling agent (1.0 eq) in an aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to achieve a pH between 9 and 10.
-
Cooling: Cool this solution to 0-5 °C in an ice bath.
-
Coupling Reaction: With vigorous stirring, add the freshly prepared, cold diazonium salt solution (from Protocol 1) slowly to the cold coupling solution. A brightly colored precipitate should form immediately.
-
Completion: Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
Protocol 3: Product Isolation and Purification
-
Precipitation: To aid in the precipitation of the water-soluble sulfonic acid dye, a technique called "salting out" is often effective. Add a saturated solution of sodium chloride (NaCl) to the reaction mixture to decrease the solubility of the dye.[7][11]
-
Filtration: Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a cold, saturated NaCl solution to remove unreacted starting materials and inorganic salts. Further washing with a small amount of cold water or ethanol may be necessary.[7]
-
Drying: Allow the product to air-dry or dry in a desiccator. Determine the yield based on the limiting reagent.
Technical Data Summary
| Parameter | Diazotization Stage | Coupling Stage (Phenolic Partner) | Coupling Stage (Amine Partner) | Rationale & Key Considerations |
| Temperature | 0-5 °C[1][4] | 0-10 °C | 0-10 °C | Prevents decomposition of the thermally unstable diazonium salt.[4][12] |
| pH | Strongly Acidic (<2) | Alkaline (8-10)[5] | Mildly Acidic (5-7)[5] | Controls the formation of the active electrophile (diazonium) and the active nucleophile (phenoxide or free amine).[1][6] |
| Stoichiometry | Amine:NaNO₂ ≈ 1:1.05 | Diazo:Coupler ≈ 1:1 | Diazo:Coupler ≈ 1:1 | A slight excess of NaNO₂ ensures complete diazotization.[2] |
| Reaction Time | 15-30 min post-addition | 30-60 min | 30-60 min | Reaction completion can be monitored by TLC or the disappearance of the diazonium salt. |
Visual Guides
Azo Coupling Reaction Mechanism
Caption: General workflow for azo dye synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical guide to troubleshooting low yield.
References
- Vertex AI Search. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation? [Online].
- AIP Publishing. Nitrogen Isotope Effects in the Decomposition of Diazonium Salts. [Online].
- NOAA. Diazonium Salts - CAMEO Chemicals. [Online].
- BenchChem. (2025). Preventing byproduct formation in azo coupling reactions. [Online].
- NPTEL Archive. Lecture 16 Aromatic Diazonium Salts. [Online].
- BenchChem. (2025). Optimizing coupling reaction conditions for azo dyes. [Online].
- BenchChem. (2025). How to improve low yield in Azosulfamide synthesis. [Online].
- BYJU'S. Diazonium Salts Preparation. [Online].
- Smolecule. Buy this compound | 98-44-2. [Online].
- Wikipedia. Azo coupling. [Online].
- Organic Chemistry Portal. Azo Coupling. [Online].
- BenchChem. (2025). Optimization of reaction conditions for the synthesis of dichlorobenzenesulphonate azo dyes. [Online].
- Yokogawa. pH in Diazo Coupler. [Online].
- The Synthesis of Azo Dyes. [Online].
- CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye. [Online].
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- 12. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Diazotization of Sulfonated Anilines
Welcome to the Technical Support Center for the diazotization of sulfonated anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. Here, we address common challenges, provide in-depth explanations for observed side reactions, and offer robust troubleshooting strategies to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My diazotization reaction of sulfanilic acid is proceeding very slowly, and the yield is poor. What are the likely causes?
A sluggish reaction and low yield in the diazotization of sulfanilic acid can often be attributed to its unique physical properties. Sulfanilic acid exists as a zwitterion, which has low solubility in acidic solutions. For the diazotization to proceed efficiently, the amine must be in solution to react with the nitrosating agent.
Troubleshooting Steps:
-
Initial Dissolution: Instead of directly adding acid to the sulfanilic acid, first dissolve it in a stoichiometric amount of a weak base, such as sodium carbonate or sodium hydroxide, to form the soluble sodium sulfanilate salt.[1]
-
Acidification: Cool the solution of sodium sulfanilate in an ice bath and then add the required excess of mineral acid (e.g., hydrochloric acid). This will generate the free amine in a finely suspended form, ready to react.
-
Nitrite Addition: Proceed with the slow, dropwise addition of your sodium nitrite solution while maintaining a low temperature (0-5 °C).[2][3]
Q2: I'm observing a significant amount of a dark, tar-like byproduct in my reaction. What is this, and how can I prevent it?
The formation of dark, often polymeric, byproducts is a common issue. This is typically due to a side reaction where the newly formed diazonium salt couples with the unreacted parent amine.[2] This is particularly prevalent if the reaction medium is not sufficiently acidic.
Causality and Prevention:
-
Insufficient Acidity: The primary aromatic amine is nucleophilic and can attack the electrophilic diazonium salt. To prevent this, a sufficient excess of strong mineral acid is crucial to ensure that the starting amine is fully protonated to its non-nucleophilic ammonium salt.[2][4]
-
Localized "Hot Spots": If the sodium nitrite solution is added too quickly, it can create localized areas of higher temperature and lower acidity, promoting these unwanted coupling reactions.[5] Slow, subsurface addition of the nitrite solution with vigorous stirring is recommended.
Q3: My reaction is vigorously bubbling, and I'm getting a phenolic byproduct. What's happening?
This is a classic sign of diazonium salt decomposition.[6] Arenediazonium salts, while more stable than their aliphatic counterparts, are thermally labile.[7][8] The sulfonic acid group generally increases the stability of the diazonium salt, but decomposition can still occur if the temperature is not rigorously controlled.
Mechanism of Decomposition: The diazonium salt can react with water in the reaction mixture to form a phenol, releasing nitrogen gas in the process.[9][10] This hydrolysis reaction is highly temperature-dependent.
-
Reaction: Ar-N₂⁺ + H₂O → Ar-OH + N₂↑ + H⁺
Mitigation Strategies:
-
Strict Temperature Control: It is imperative to maintain the reaction temperature between 0-5 °C using an ice-salt bath.[6][8][11][12]
-
Minimize Reaction Time: Plan your experiment so that the diazonium salt is used in the subsequent step (e.g., a coupling reaction) as soon as its formation is complete. Avoid storing the diazonium salt solution for extended periods, even at low temperatures.
Troubleshooting Guide: Common Side Reactions and Solutions
This table summarizes common side reactions, their indicators, and proven solutions.
| Observed Issue | Potential Side Reaction | Underlying Cause | Recommended Solution |
| Formation of a colored precipitate (often red, orange, or brown) | Azo coupling between diazonium salt and unreacted aniline | Insufficient acidity (pH too high) | Increase the molar excess of strong mineral acid (e.g., 2.5-3 equivalents of HCl).[2][13] |
| Vigorous gas evolution (N₂), oily droplets, or the smell of phenol | Hydrolysis of the diazonium salt to form a phenol | Reaction temperature is too high (above 5-10 °C).[6][14] | Maintain strict temperature control at 0-5 °C using an ice-salt bath.[8][11][12] |
| Formation of insoluble resinous material | Diazo-resin formation | Reaction of the diazonium salt with itself, often under neutral or slightly alkaline conditions. | Ensure the reaction medium remains strongly acidic throughout the process. |
| Low yield of desired product after coupling | Incomplete diazotization | Poor solubility of the sulfonated aniline; insufficient reaction time. | Follow the dissolution procedure outlined in FAQ Q1. Allow for sufficient reaction time (15-30 minutes) after nitrite addition is complete.[2] |
Experimental Protocols
Protocol 1: Standard Diazotization of Sulfanilic Acid
This protocol is designed to generate a solution of diazotized sulfanilic acid for subsequent use in azo coupling reactions.
Materials:
-
Sulfanilic acid
-
Sodium carbonate (Na₂CO₃)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 0.1 mol of sulfanilic acid in 100 mL of a 5% aqueous solution of sodium carbonate. Gentle warming may be required.
-
Cool the resulting solution to room temperature.
-
In a separate 500 mL beaker equipped with a magnetic stirrer, add 0.25 mol of concentrated hydrochloric acid to 100 mL of water.
-
Cool the acid solution to 0-5 °C in an ice-salt bath.
-
Slowly add the sodium sulfanilate solution from step 2 to the cold acid solution with continuous, vigorous stirring. A fine white precipitate of sulfanilic acid may form.
-
Prepare a solution of 0.11 mol of sodium nitrite in 50 mL of distilled water and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the stirred suspension of sulfanilic acid, ensuring the tip of the addition funnel is below the surface of the liquid. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
After the addition is complete, continue stirring for 15-20 minutes in the ice bath.
-
Test for the presence of excess nitrous acid using starch-iodide paper (the paper should turn blue/black). If the test is negative, add a small amount of additional sodium nitrite solution.
-
The resulting clear solution of the diazonium salt is now ready for the next step.
Visualizing Reaction Pathways
A clear understanding of the desired reaction versus potential side reactions is critical for troubleshooting.
Caption: Main reaction and side reaction pathways in diazotization.
Mechanism Deep Dive: Why Low Acidity Leads to Azo Byproducts
The formation of azo byproducts is a direct competition between the desired diazotization and an unwanted azo coupling reaction.
Caption: Influence of acidity on amine species and reaction outcome.
References
- Stabilization of Aliphatic and Aromatic Diazonium Ions by Coordination: An Experimental and Theoretical Study. ACS Publications.
- Diazotization Titrations in Pharmaceutical Analysis. Unacademy.
- Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water).
- Diazonium Salts - CAMEO Chemicals. NOAA.
- Diazonium Salts. CK-12 Foundation.
- An In-depth Technical Guide to the Diazotization Reactions of m-(p-Toluidino)phenol. Benchchem.
- Stabilization of diazonium salt solutions. Google Patents.
- Diazotization Titration. PharmaCareers.
- From Diazonium Salts. Scribd.
- Minimizing side reactions during the diazotization and coupling process. Benchchem.
- Diazotization Reaction Mechanism. Unacademy.
- Structures, Stability, and Safety of Diazonium Salts. ResearchGate.
- Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- Diazonium compound. Wikipedia.
- An Improved Method for the Hydrolysis of Diazonium Salts. ACS Publications.
- Basic Principles, Methods and Application of Diazotization Titration. Pharmaguideline.
- Diazotization reaction: Definition, Mechanism, Applications. Science Info.
- Diazotization Reaction Mechanism - Detailed Information with FAQs. Careers360.
- preventing byproduct formation in aniline reactions. Benchchem.
- Diazotization reaction. Stuvia US.
- Diazotisation. Organic Chemistry Portal.
- Nitrosating and diazotizing reagents and reactions. Google Patents.
- Basic Principles, methods, and application of diazotization titration. Pharmaacademias.
- Diazotization order. Chemistry Stack Exchange.
- Chemistry Diazotization Reaction. sathee jee.
- Diazotization reaction: Mechanism and Uses. Online Chemistry notes.
- Lecture 16 Aromatic Diazonium Salts. NPTEL Archive.
- A kinetic study of the diazotization of aniline in dilute sulphuric acid. ResearchGate.
- Diazotization Reaction Mechanism. BYJU'S.
- The diazotization process. (a) The reaction of aniline (or other aryl.... ResearchGate.
- Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. ACS Publications.
- troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. Benchchem.
- Diazotization of Aniline Derivatives: Nitrous Acid Test. Chemical Education Xchange.
- Diazo coupling reactions between 1‐naphthol (A) and diazotized.... ResearchGate.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Diazotization-Coupling Reaction --.doc. ResearchGate.
- How To Mix Diazo Emulsion. YouTube.
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID.
- Diazo-resin, photoresist composition and method of preparing same. Google Patents.
- Diazo-resin, photoresist composition and method of preparing same. Google Patents.
- Exploring Flow Procedures for Diazonium Formation. PubMed Central.
- Lightening Diazo Compounds?. ACS Sustainable Chemistry & Engineering.
- Organic Syntheses Procedure.
- Diazo-Based Copolymers for the Wet Strength Improvement of Paper Based on Thermally Induced CH-Insertion Cross-Linking. Biomacromolecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Diazonium compound - Wikipedia [en.wikipedia.org]
- 11. Diazotization Titrations in Pharmaceutical Analysis [unacademy.com]
- 12. pharmacareers.in [pharmacareers.in]
- 13. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
Optimizing reaction parameters for the synthesis of dyes from 2-Aminobenzene-1,4-disulfonic acid
Technical Support Center: Synthesis of Dyes from 2-Aminobenzene-1,4-disulfonic acid
Welcome to the technical support center for the synthesis of azo dyes using this compound. This resource provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.
Experimental Protocols
Protocol 1: Synthesis of a Water-Soluble Azo Dye
This protocol outlines the general two-step procedure for synthesizing an azo dye by diazotizing this compound and coupling it with a naphthol derivative (e.g., 2-naphthol).
Step 1: Diazotization of this compound
-
In a beaker, dissolve 2.53 g (0.01 mol) of this compound in 50 mL of water containing 0.53 g (0.005 mol) of sodium carbonate.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add 2.5 mL of concentrated hydrochloric acid. A fine precipitate of the amine salt may form.
-
Prepare a solution of 0.72 g (0.0105 mol) of sodium nitrite (NaNO₂) in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 10-15 minutes.[1] Maintain the temperature below 5 °C to ensure the stability of the diazonium salt.[2]
-
After the addition is complete, continue stirring for an additional 15-20 minutes.
-
Verify the completion of the diazotization by testing for the absence of the starting amine (e.g., with a TLC spot test) and the presence of a slight excess of nitrous acid. To test for nitrous acid, place a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates excess nitrous acid.
-
If there is excess nitrous acid, it can be quenched by the careful addition of a small amount of sulfamic acid until the starch-iodide test is negative.
Step 2: Azo Coupling Reaction
-
In a separate beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 1 M sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Step 1 to the alkaline 2-naphthol solution.
-
A brightly colored dye should precipitate immediately. The pH of the coupling reaction should be maintained between 9 and 10 for optimal results with phenolic coupling partners.[2]
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling is complete.[1]
Step 3: Isolation and Purification
-
Isolate the crude dye by "salting out." Add a sufficient quantity of sodium chloride (NaCl) to the reaction mixture to decrease the solubility of the dye, causing it to precipitate.[3]
-
Collect the solid dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a cold, saturated NaCl solution to remove unreacted starting materials and other impurities.[3]
-
For further purification, recrystallize the crude product from a suitable solvent, such as a water-ethanol mixture.[2]
-
Dry the purified dye in a vacuum oven at a moderate temperature.
Data Presentation: Optimizing Reaction Parameters
The efficiency and purity of azo dye synthesis are highly dependent on key reaction parameters. The tables below summarize the optimal conditions for the diazotization and coupling steps.
Table 1: Optimal Parameters for Diazotization
| Parameter | Recommended Value/Range | Rationale & Notes |
| Temperature | 0 - 5 °C | Diazonium salts are unstable and can decompose at higher temperatures, leading to reduced yield and formation of phenolic byproducts.[2][4] |
| pH | Strongly Acidic (< 4.0) | Required for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a mineral acid (e.g., HCl).[1][5] |
| **Stoichiometry (Amine:NaNO₂) ** | ~ 1 : 1.05 - 1.1 | A slight excess of sodium nitrite ensures the complete conversion of the primary aromatic amine to the diazonium salt.[1] |
| Reaction Time | 15 - 30 minutes | Sufficient time should be allowed for the reaction to go to completion. Monitor with starch-iodide paper.[1] |
| Reagent Addition Rate | Slow, dropwise | Controls the exothermic reaction and prevents localized overheating or high concentrations of nitrous acid, which can lead to side reactions.[6] |
Table 2: Optimal Parameters for Azo Coupling
| Parameter | Recommended Value/Range | Rationale & Notes |
| Temperature | 0 - 10 °C | Lower temperatures are generally preferred to minimize decomposition of the remaining diazonium salt. |
| pH (with Phenols/Naphthols) | Alkaline (pH 9 - 10) | Promotes the formation of the highly reactive phenoxide ion, which is a more potent nucleophile for the coupling reaction.[2] |
| pH (with Aromatic Amines) | Mildly Acidic (pH 4 - 5) | Prevents the protonation of the amine coupling component, which would deactivate it, while also minimizing side reactions.[2] |
| Stoichiometry (Diazo:Coupler) | ~ 1 : 1 | An equimolar ratio is typically used. A slight excess of the coupling component can sometimes be used to ensure complete consumption of the diazonium salt. |
| Reaction Time | 30 - 60 minutes | Ensures the coupling reaction proceeds to completion for maximum yield.[1] |
Visualizations: Workflows and Logic Diagrams
Caption: Experimental workflow for the synthesis of an azo dye.
Caption: Troubleshooting logic for common synthesis issues.
Troubleshooting Guide & FAQs
Q1: My reaction yielded very little or no final product. What are the most likely causes?
A low yield in azo dye synthesis is a common issue that often points to the instability of the diazonium salt intermediate.[7] Key factors to investigate are:
-
Temperature Control: The most critical parameter is maintaining a low temperature (0-5 °C) during the diazotization step. If the temperature rises, the diazonium salt will decompose into phenols and nitrogen gas, drastically reducing your yield.[2]
-
Incorrect pH: Diazotization requires a strongly acidic environment to generate the necessary electrophile, nitrous acid. Conversely, the coupling reaction's pH must be optimized for the specific coupling partner (alkaline for phenols, acidic for amines).[1] An incorrect pH at either stage will halt the reaction.
-
Reagent Addition: The slow, dropwise addition of sodium nitrite during diazotization is crucial. Adding it too quickly can cause localized heating and decomposition.[6] Similarly, the diazonium salt should be added slowly to the coupling component to prevent side reactions.[1]
-
Incomplete Diazotization: Ensure a slight excess of sodium nitrite is used and that sufficient time is allowed for the reaction to complete. Use a starch-iodide test to confirm the presence of nitrous acid at the end of the addition.
Q2: The color of my synthesized dye is different from what was expected. Why did this happen?
An unexpected color typically indicates the presence of impurities or the formation of a different isomer.[7]
-
Side Reactions: If the pH of the coupling reaction is not optimal, coupling may occur at a different position on the aromatic ring (e.g., ortho instead of para), resulting in a different color.
-
Impurities: The presence of impurities in the starting this compound or the coupling component can lead to the formation of different colored byproducts.[1]
-
Self-Coupling: The diazonium salt can react with unreacted amine (self-coupling) to form triazene impurities, which are often colored.[1] This is minimized by adding the diazonium salt slowly to the coupling partner.
-
pH of Final Product: Many azo dyes are pH indicators, and their color can vary significantly with the pH of the final solution.[1] Ensure the purified dye is at a neutral pH unless a specific salt form is desired.
Q3: My crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate. What do they represent?
Multiple spots on a TLC plate confirm that your product is a mixture of different compounds.[7] These can include:
-
The desired azo dye product.
-
Unreacted this compound.
-
Unreacted coupling component.
-
Side-products, such as isomers or self-coupling products.
-
Decomposition products, such as phenols formed from the diazonium salt.
To identify the spots, you can run co-spots with your starting materials. The remaining spots are likely your product and impurities.
Q4: My final product is difficult to purify and seems to contain insoluble materials. What should I do?
The sulfonic acid groups on the starting material generally lead to water-soluble dyes.[8] If you encounter insoluble materials, they could be polymeric byproducts or inorganic salts.
-
Purification Method: The standard method for purifying these dyes is "salting out" with NaCl, followed by recrystallization.[2]
-
Hot Filtration: During the recrystallization process, a hot filtration step can be very effective at removing insoluble impurities.
-
Chromatography: If recrystallization is ineffective, more advanced techniques like countercurrent chromatography may be necessary for water-soluble dyes.[9][10]
Q5: Why is this compound a good precursor for dye synthesis?
This compound is a valuable precursor for several reasons:
-
Water Solubility: The two sulfonic acid groups (-SO₃H) impart high water solubility to the final dye molecule. This is essential for many applications, particularly in the textile industry for acid and reactive dyes.[8]
-
Versatility: It can be diazotized and coupled with a wide variety of components to produce a broad spectrum of colors, including oranges, reds, blues, and blacks.[11]
-
Reactivity: The primary amino group is readily converted to a diazonium salt, which is the key reactive intermediate for forming the azo (-N=N-) linkage.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. iwaponline.com [iwaponline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound [dyestuffintermediates.com]
- 12. Azo coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Azo Dyes Derived from 2-Aminobenzene-1,4-disulfonic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of azo dyes derived from 2-Aminobenzene-1,4-disulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in azo dyes synthesized from this compound?
A1: The most prevalent impurities include inorganic salts (such as sodium chloride or sodium sulfate) used to precipitate the dye, unreacted starting materials, and side-products from the coupling reaction, which can include positional isomers. The presence of two sulfonic acid groups makes these dyes highly water-soluble, which can complicate the removal of these water-soluble impurities.
Q2: How do the sulfonic acid groups on the this compound starting material affect the purification process?
A2: The two sulfonic acid groups impart high water solubility to the resulting azo dye. This high polarity can make traditional purification techniques like extraction with organic solvents challenging. It also means that the dye may have a high affinity for polar stationary phases in chromatography, requiring careful method development. Furthermore, the sulfonic acid groups can exist in either their free acid or salt form, which significantly impacts their solubility in different solvent systems.
Q3: My purified azo dye shows a persistent inorganic salt contamination. How can I effectively remove it?
A3: Inorganic salt contamination is a frequent issue due to the "salting out" method used for precipitation. Several methods can be employed for salt removal:
-
Recrystallization: Carefully select a solvent system where the dye has moderate solubility at high temperatures and low solubility at low temperatures, while the salt remains soluble. Mixtures of water with alcohols like ethanol or methanol are often effective.
-
Dialysis: For larger sample volumes, dialysis using a membrane with an appropriate molecular weight cutoff (MWCO) can effectively remove small salt ions from a solution of the larger dye molecules.
-
Size Exclusion Chromatography (SEC): This chromatographic technique separates molecules based on size and can be used to separate the larger dye molecules from smaller salt ions.
-
Ultrafiltration: This membrane filtration technique can be used to retain the dye while allowing salts and smaller impurities to pass through the membrane.[1][2][3]
Q4: I am struggling to separate isomers of my target azo dye. What strategies can I employ?
A4: The separation of isomers is a significant challenge due to their similar physical and chemical properties. High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose. Key considerations for developing an HPLC method for isomer separation include:
-
Column Selection: A high-resolution reversed-phase column (e.g., C18) is a good starting point. For highly polar isomers, a polar-embedded or polar-endcapped column might provide better separation.
-
Mobile Phase Optimization: The composition of the mobile phase is critical. A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically required. Fine-tuning the gradient profile is essential for resolving closely eluting isomers.
-
Ion-Pairing Agents: For highly polar, anionic dyes, adding an ion-pairing reagent (e.g., tetrabutylammonium salts) to the mobile phase can improve retention and resolution on reversed-phase columns.[4]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Very little or no precipitate forms upon cooling. | The dye is too soluble in the chosen solvent system. | Add an anti-solvent (a solvent in which the dye is insoluble) dropwise to the cooled solution to induce precipitation. |
| The initial volume of the solvent was too large. | Concentrate the solution by evaporating some of the solvent before cooling. | |
| A large amount of product remains in the mother liquor. | The cooling process was too rapid, leading to the formation of small, impure crystals. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The final cooling temperature was not low enough. | Ensure the solution is thoroughly chilled in an ice bath for a sufficient amount of time. | |
| The recrystallized product is an oil or a sticky solid. | The dye has a low melting point or is still impure. | Try a different solvent system. If impurities are the cause, consider a preliminary purification step like column chromatography. |
Issue 2: Poor Separation in HPLC Analysis
| Symptom | Possible Cause | Suggested Solution |
| All peaks elute at or near the void volume. | The mobile phase is too polar, and the analytes have insufficient retention on the reversed-phase column. | Increase the proportion of the organic solvent in the mobile phase or use a less polar mobile phase. Consider adding an ion-pairing reagent. |
| Peaks are broad and show poor resolution. | The flow rate is too high, or the column is overloaded. | Decrease the flow rate. Inject a smaller sample volume or a more dilute sample. |
| The mobile phase pH is not optimal for the analytes. | Adjust the pH of the aqueous component of the mobile phase. For sulfonated dyes, a slightly acidic pH can sometimes improve peak shape. | |
| Isomers are co-eluting. | The selectivity of the HPLC method is insufficient. | Modify the mobile phase composition (e.g., switch from methanol to acetonitrile or vice versa). Try a different stationary phase (e.g., a phenyl-hexyl or a polar-endcapped column). Optimize the gradient elution profile with a shallower gradient. |
Data Presentation
Table 1: Effect of Recrystallization Solvent on Purity and Yield of a Model Sulfonated Azo Dye
| Solvent System | Purity (by HPLC, %) | Yield (%) | Observations |
| Water | 95.2 | 65 | Good for removing non-polar impurities, but solubility can be high, leading to lower yields. |
| Ethanol | 88.5 | 80 | Effective for precipitating the dye, but may not efficiently remove polar impurities. |
| Water/Ethanol (1:1) | 98.1 | 75 | Often provides a good balance between solubility for recrystallization and insolubility for high recovery. |
| Water/Isopropanol (1:1) | 97.5 | 72 | Similar to water/ethanol, can be a good alternative. |
| Acetonitrile/Water (2:1) | 96.8 | 78 | Can be effective, but the solubility of the dye needs to be carefully evaluated. |
Note: The data presented in this table is illustrative and will vary depending on the specific azo dye and experimental conditions.
Table 2: Comparison of HPLC Parameters for Isomer Separation of a Disulfonated Azo Dye
| Parameter | Method A | Method B | Method C |
| Column | C18, 5 µm, 4.6 x 250 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm | C18 with Ion-Pairing |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.0 | 0.1% Formic Acid in Water | 20 mM Phosphate Buffer, pH 6.8 with 5 mM Tetrabutylammonium Bromide |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5-95% B in 30 min | 10-90% B in 25 min | 20-80% B in 30 min |
| Resolution (Rs) between Isomers | 1.2 | 1.4 | > 2.0 |
Note: The data in this table is for illustrative purposes. Optimal conditions must be determined experimentally.
Experimental Protocols
Protocol 1: Recrystallization for the Removal of Inorganic Salts
-
Dissolution: In a beaker, dissolve the crude azo dye in a minimum amount of hot deionized water. The high solubility of sulfonated dyes may require heating.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with filter paper to remove them.
-
Crystallization: Slowly add a less polar solvent in which the dye is less soluble, such as ethanol or isopropanol, to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature appropriate for the dye's stability.
Protocol 2: HPLC Method for Purity Assessment and Isomer Separation
-
Instrumentation: A standard HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A high-resolution reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 20 mM ammonium acetate in water, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the λmax of the azo dye (typically in the range of 400-600 nm) and at a lower wavelength (e.g., 254 nm) to detect non-colored impurities.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the dye in the initial mobile phase composition (95:5 Mobile Phase A:B).
Mandatory Visualization
Caption: Experimental workflow for the synthesis, purification, and analysis of azo dyes.
Caption: Troubleshooting logic for the purification of azo dyes.
References
Degradation pathways of 2-Aminobenzene-1,4-disulfonic acid under different conditions
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the degradation of 2-Aminobenzene-1,4-disulfonic acid (2A14DS). This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your research.
Section 1: Microbial Degradation – Harnessing Biological Pathways
Microbial degradation is a cost-effective and environmentally friendly approach for the mineralization of sulfonated aromatic compounds. However, the recalcitrant nature of molecules like 2A14DS presents unique challenges. This section addresses common issues in biodegradability studies.
FAQ 1: My microbial culture shows poor or no degradation of 2A14DS. What are the likely causes and how can I troubleshoot this?
This is a common challenge. The issue often stems from one of three areas: microbial selection, cellular uptake, or enzymatic capability.
Answer:
Several factors can inhibit microbial degradation of 2A14DS. Let's break down the troubleshooting process.
1. Inappropriate Microbial Consortium:
-
The Problem: The selected microbial culture may lack the specific metabolic pathways required to attack the stable aromatic ring substituted with two strongly anionic sulfonate groups.
-
Expert Insight: The high charge density of the sulfonate groups can prevent the molecule from passing through the bacterial cell membrane. The initial step in the metabolism of many sulfonates is active transport into the cell.[1][2][3][4]
-
Troubleshooting Steps:
-
Enrichment & Adaptation: Isolate cultures from environments previously exposed to industrial effluents containing dyes or sulfonated compounds. Gradually adapt the culture to 2A14DS by starting with low concentrations and incrementally increasing them over several weeks.
-
Use of Mixed Cultures: A single bacterial species may not be able to completely mineralize the compound. A mixed community can work synergistically, where one species performs the initial breakdown and others consume the intermediates.[5] For example, one strain might convert 2A14DS to an intermediate like 5-aminosalicylate, which is then degraded by another strain.[5]
-
Co-metabolism: Provide a more easily digestible primary carbon source (e.g., glucose, succinate). Some microbes can degrade recalcitrant compounds through co-metabolism, where the necessary enzymes are induced by the primary substrate.
-
2. Permeability Barrier:
-
The Problem: As observed with compounds like orthanilic acid (2-aminobenzene sulfonate), the degrading enzymes may be intracellular, but the target compound cannot enter the cell.[1][2][3][4]
-
Troubleshooting Steps:
-
Cell Permeabilization Studies: In analytical experiments (not for large-scale treatment), use cell-free extracts to test for enzymatic activity. If the cell-free extract degrades 2A14DS while whole cells do not, a permeability barrier is confirmed.
-
Surfactant Addition: Introduce a low concentration of a mild, biodegradable surfactant to potentially increase membrane permeability. This must be carefully optimized to avoid toxicity to the microbes.
-
3. Enzyme Specificity and Induction:
-
The Problem: The specific dioxygenase enzymes required for the initial attack on the aromatic ring may not be present or induced in your culture.
-
Expert Insight: The degradation of aminobenzene sulfonates in aerobic bacteria like Alcaligenes sp. is initiated by an NADH-dependent dioxygenase that hydroxylates the ring, leading to the cleavage of the carbon-sulfur bond and release of sulfite (SO₃²⁻).[1][2][3]
-
Troubleshooting Steps:
-
Inducer Molecules: If known, add a structural analog of 2A14DS that is a known inducer of the required catabolic genes.
-
Genetic Analysis: Use molecular techniques (PCR, sequencing) to screen your culture for genes known to be involved in the degradation of sulfonated aromatics.
-
Workflow & Pathway Visualization
Troubleshooting Flowchart for Low Biodegradation
Caption: Troubleshooting flowchart for poor microbial degradation of 2A14DS.
Proposed Microbial Degradation Pathway
The pathway below is a hypothesized route for 2A14DS based on established mechanisms for similar compounds like orthanilic acid and naphthalene sulfonates.[1][2][5]
Caption: Hypothesized aerobic microbial degradation pathway for 2A14DS.
Section 2: Advanced Oxidation Processes (AOPs) – Chemical Degradation Strategies
AOPs are highly effective for degrading recalcitrant organic pollutants by generating powerful reactive oxygen species (ROS), such as hydroxyl radicals (•OH).[6][7] This section focuses on two common AOPs: Fenton oxidation and ozonation.
FAQ 2: My Fenton reaction removes the parent 2A14DS compound, but Total Organic Carbon (TOC) removal is low. Why?
This is a classic AOP scenario indicating partial, but not complete, mineralization.
Answer:
The disappearance of the parent compound peak in your chromatogram (e.g., HPLC) confirms the initial oxidative attack was successful. However, low TOC removal indicates that the parent molecule has been transformed into one or more stable organic intermediates that are resistant to further oxidation under the applied conditions.[8][9]
-
Scientific Rationale: The Fenton reaction generates hydroxyl radicals (•OH), which are powerful, non-selective oxidants.[10] The initial attack on 2A14DS likely involves hydroxylation of the aromatic ring and cleavage of the C-S or C-N bonds. This breaks down the original chromophore but can lead to the formation of smaller, aliphatic compounds, particularly short-chain carboxylic acids (e.g., oxalic acid, formic acid, acetic acid).[9][11] These small acids are often more resistant to further •OH attack than the parent aromatic compound.
-
Troubleshooting & Optimization:
-
Adjust Reagent Ratios: The ratio of H₂O₂ to Fe²⁺ is critical. An excess of H₂O₂ can scavenge •OH radicals, while too much Fe²⁺ can also lead to scavenging reactions. Optimal ratios for sulfonated aromatics are often found empirically. For similar compounds, high TOC reduction was achieved with a Fenton reagent ratio ([Fe²⁺]:[H₂O₂]) around 1:65.[8]
-
Control pH: The Fenton reaction is highly pH-dependent. The optimal pH is typically between 2.8 and 3.5. At higher pH, iron precipitates as ferric hydroxide (Fe(OH)₃), reducing catalyst availability. At very low pH, the reaction is inhibited.
-
Sequential Dosing: Instead of adding all the H₂O₂ at once, a gradual or sequential dosing approach can maintain a steady concentration of •OH radicals and prevent scavenging, allowing more time for the degradation of recalcitrant intermediates.
-
Combine with Other Treatments: Use the Fenton process as a pre-treatment to enhance biodegradability. After the Fenton reaction breaks down 2A14DS into more biodegradable intermediates, a subsequent biological treatment step can be used to remove the remaining TOC.[8][12] An increase in the BOD₅/COD ratio after treatment confirms improved biodegradability.[8]
-
FAQ 3: How do I set up a robust ozonation experiment for 2A14DS degradation?
Ozonation can be a very effective AOP, but its efficiency depends on careful control of experimental parameters.
Answer:
A successful ozonation experiment requires a systematic approach to optimize parameters and analyze the results.
-
Scientific Rationale: Ozone (O₃) can degrade organic compounds through two primary mechanisms: direct reaction with O₃ molecules, or indirect reaction with hydroxyl radicals (•OH) formed from ozone decomposition, especially at higher pH. For aromatic compounds, the initial attack often involves hydroxylation of the ring, followed by ring opening.[11][13]
Detailed Experimental Protocol: Bench-Scale Ozonation of 2A14DS
-
Apparatus Setup:
-
Use a semi-batch reactor (gas-sparged column) made of glass or stainless steel.
-
An ozone generator is fed with pure, dry oxygen.
-
Use a gas diffuser (e.g., porous stone) to create fine ozone bubbles for maximum mass transfer.
-
Include an off-gas ozone destructor (e.g., a KI trap or a catalytic converter) for safety.
-
A magnetic stirrer should be used to ensure the solution is well-mixed.
-
-
Parameter Optimization:
-
Initial pH: Test a range of pH values (e.g., 3, 7, 11). Acidic pH favors direct ozonolysis, while alkaline pH promotes the formation of more powerful •OH radicals. The optimal pH for sulfonated aromatics is often found to be neutral to slightly acidic.[12]
-
Ozone Dosage: Control the ozone concentration in the inlet gas stream and the gas flow rate. Monitor the ozone concentration in the aqueous phase and off-gas to calculate the transferred ozone dose.
-
Catalyst Addition (Catalytic Ozonation): To enhance •OH production and achieve higher mineralization, consider adding a catalyst. Metal oxides like NiO, CuO, or CeO₂ have been shown to significantly improve TOC removal compared to conventional ozonation.[14] A sequential approach, where the catalyst is added after an initial period of conventional ozonation, can be even more effective by preventing catalyst deactivation from released sulfate ions.[14]
-
-
Analytical Monitoring:
-
Primary Compound: At timed intervals, withdraw samples, quench the residual ozone (e.g., with sodium thiosulfate), and analyze for 2A14DS concentration using HPLC with a UV detector.
-
Mineralization: Measure TOC at the beginning and end of the experiment to quantify the conversion of organic carbon to CO₂.
-
Intermediates: Use advanced techniques like LC-MS/MS or GC-MS to identify aromatic intermediates and short-chain carboxylic acids.
-
Ion Release: Monitor the release of sulfate (SO₄²⁻) and ammonium (NH₄⁺) ions using ion chromatography to confirm the breakdown of the functional groups.
-
Data & Visualization for AOPs
Table 1: Typical Fenton Oxidation Parameters for Aromatic Compounds
| Parameter | Typical Range | Optimal Value (Example) | Rationale & Reference |
| pH | 2.5 - 4.0 | ~3.0 | Maximizes •OH generation and keeps Fe in solution.[15] |
| [H₂O₂]/[Fe²⁺] Molar Ratio | 10:1 - 100:1 | ~65:1 | Balances •OH generation vs. scavenging effects.[8] |
| [Fe²⁺] Concentration | 0.5 - 2.0 mM | ~1.5 mM | Acts as the catalyst; concentration depends on substrate.[8] |
| Reaction Time | 30 - 180 min | 60 - 120 min | Time required to degrade parent and intermediate compounds.[8][15] |
Generalized AOP Experimental Workflow
Sources
- 1. DSpace [kops.uni-konstanz.de]
- 2. Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of advanced oxidation processes for β-blockers degradation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of antibiotics by advanced oxidation processes: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Decolorization and degradation of dyes with mediated fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the pathways of aromatic carboxylic acids in ozone solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
Overcoming solubility problems of 2-Aminobenzene-1,4-disulfonic acid in organic solvents
Welcome to the technical support center for 2-Aminobenzene-1,4-disulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a highly polar molecule due to the presence of an amino group and two strongly acidic sulfonic acid groups.[1] This structure dictates its solubility profile, making it slightly soluble in water and ethanol but generally poorly soluble in most nonpolar organic solvents.[1][2] Its preference for aqueous phases is confirmed by its negative log P values, which range from -0.886 to -4.87, indicating a hydrophilic character.[1]
Q2: Why is this compound poorly soluble in many organic solvents?
A2: The poor solubility stems from the high lattice energy of its crystalline solid form and the strong hydrogen bonding capabilities of the sulfonic acid and amino functional groups. Organic solvents with low polarity cannot effectively solvate the highly polar and ionic portions of the molecule, making it difficult to overcome the energy required to break the crystal lattice. Sulfonic acids, in general, have low solubility in organic solvents and high solubility in water.[3]
Q3: Can pH adjustment improve solubility in organic solvents?
A3: While pH adjustment is a powerful technique for aqueous solubility, its effect in organic solvents is more complex.[4] In protic organic solvents or solvent mixtures containing water, converting the sulfonic acid groups to a sulfonate salt by adding a suitable base can increase solubility. This is a common strategy for enhancing the solubility of acidic drugs.[5][6] However, the resulting salt must be soluble in the chosen organic medium.
Q4: Are there any modern solvents that can dissolve sulfonic acids effectively?
A4: Yes, ionic liquids (ILs), particularly sulfonic acid functionalized ionic liquids (SAFILs), have emerged as effective solvents for dissolving sulfonic acids and even metal oxides.[7][8][9] These ILs possess both acidic properties and the ability to act as non-volatile solvents for a wide range of organic and inorganic compounds.[10][11]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered during experiments.
Issue 1: The compound (this compound) will not dissolve in my chosen organic solvent (e.g., Dichloromethane, Toluene, Diethyl Ether).
This is the most common issue due to the compound's high polarity.
Potential Causes & Solutions
-
Cause: Fundamental polarity mismatch between the solute and solvent.
-
Solutions:
-
Co-Solvency : Introduce a small amount of a polar aprotic co-solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or even water, if compatible with your reaction. Co-solvents can significantly increase the solubility of polar compounds in less polar media.[4][12]
-
Salt Formation : Convert the sulfonic acid to its salt form in-situ. Adding a soluble organic base (e.g., triethylamine, DBU) can deprotonate the highly acidic sulfonic acid groups, forming an ion pair that may have better solubility in moderately polar organic solvents.[5][6]
-
Alternative Solvents : Consider using highly polar solvents or specialized solvents like ionic liquids.[7][8]
-
Derivatization : If solubility remains a critical barrier, chemical modification of the sulfonic acid or amino groups to less polar derivatives may be necessary.[13][14] This is an advanced step that alters the molecule's structure.
-
Issue 2: The compound dissolves initially with a co-solvent but precipitates out over time or upon addition of other reagents.
-
Cause: The solution is likely supersaturated, or the addition of a less polar reagent is causing the compound to crash out by reducing the overall solvent polarity.
-
Solutions:
-
Increase Co-solvent Ratio : Gradually increase the percentage of the polar co-solvent until a stable solution is achieved.
-
Order of Addition : Add the solution of this compound dropwise to the reaction mixture containing the other reagents, rather than the other way around. This avoids localized high concentrations that can trigger precipitation.[15]
-
Temperature Control : Gently warming the mixture may help maintain solubility, but monitor for any potential degradation of your reactants.
-
Physicochemical & Solubility Data
The following tables summarize key properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇NO₆S₂ | [1][2][16] |
| Molecular Weight | 253.25 g/mol | [1][2][16][17] |
| Melting Point | >300 °C (decomposes) | [2][17] |
| pKa | -1.15 ± 0.50 (predicted for sulfonic acid groups) | [1] |
| Log P | -0.886 to -4.87 | [1] |
Table 2: Qualitative Solubility Profile
| Solvent Class | Example(s) | Solubility | Notes | Reference(s) |
| Water | Water | Slightly Soluble | Solubility is pH-dependent. | [1][2] |
| Polar Protic | Ethanol | Soluble | [2] | |
| Polar Aprotic | DMSO, DMF | Likely Soluble | Often used as co-solvents for polar compounds. | [15] |
| Nonpolar | Toluene, Hexane | Insoluble | Strong polarity mismatch. | [3] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-Solvent System
This protocol outlines a general method to determine a suitable co-solvent ratio.
-
Preparation : Place a known amount (e.g., 10 mg) of this compound into a vial.
-
Primary Solvent Addition : Add your primary, less polar organic solvent (e.g., 1 mL of acetonitrile). Stir or vortex the mixture for 2 minutes. Observe for dissolution.
-
Co-solvent Titration : Add a polar aprotic co-solvent (e.g., DMSO) in small increments (e.g., 50 µL).
-
Observation : After each addition, stir/vortex the mixture vigorously for 2-3 minutes and visually inspect for dissolution.
-
Endpoint : Continue adding the co-solvent until the solid is fully dissolved. Record the final volume of both solvents to determine the required ratio for your target concentration.
-
Stability Check : Let the solution stand for 30 minutes to ensure the compound does not precipitate out.
Protocol 2: In-Situ Salt Formation for Improved Solubility
This protocol is for reactions where the presence of an organic base is acceptable.
-
Suspension : Suspend 1 equivalent of this compound in the desired organic solvent (e.g., THF, Dichloromethane).
-
Base Selection : Choose a soluble organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)).
-
Base Addition : Slowly add 2.0-2.2 equivalents of the organic base to the suspension while stirring. The two sulfonic acid groups are strongly acidic and will be deprotonated.
-
Dissolution : Stir the mixture at room temperature. The formation of the ammonium sulfonate salt often leads to dissolution. Gentle warming may be applied if necessary.
-
Verification : The disappearance of the solid material indicates successful solubilization via salt formation. The resulting solution can then be used in the subsequent reaction steps.
References
- 1. Buy this compound | 98-44-2 [smolecule.com]
- 2. 2-aminobenzene-1,4-disulphonic acid [chembk.com]
- 3. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 4. ijrar.org [ijrar.org]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sulfonic acid functionalized ionic liquids for dissolution of metal oxides and solvent extraction of metal ions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. This compound [dyestuffintermediates.com]
- 17. Aniline 2,5 Disulfonic Acid | CAS 98-44-2 | Manufacturer, Supplier, Exporter [emcochemicals.com]
Minimizing the formation of isomers during the synthesis of 2-Aminobenzene-1,4-disulfonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of isomers during the synthesis of 2-Aminobenzene-1,4-disulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound regarding isomer formation?
A1: The primary challenge in synthesizing this compound via direct disulfonation of aniline is controlling the regioselectivity. The sulfonation of aniline is a reversible reaction, and the thermodynamically most stable product is the para-substituted isomer (4-aminobenzenesulfonic acid). Achieving disubstitution at the 2 and 5 positions is difficult because the initial sulfonation strongly directs the second group to other positions, and the para-isomer is favored under equilibrium conditions.[1][2] Steric hindrance at the ortho position also disfavors the formation of the 2-substituted product.
Q2: What is the most reliable method to synthesize this compound with high purity?
A2: A multi-step synthesis starting from a pre-substituted benzene derivative is the most reliable method to ensure high purity and minimize isomeric contaminants. A common and effective route begins with 4-chloro-3-nitrobenzenesulfonic acid. This substrate undergoes a series of reactions, including sulfonation, reduction of the nitro group, and removal of the chloro group, to yield the desired this compound with high selectivity.[3][4]
Q3: How can I monitor the progress of the reaction and the formation of isomers?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for monitoring the reaction progress and quantifying the distribution of isomers.[5][6] A reversed-phase C18 column with a suitable mobile phase, such as a buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile), can effectively separate this compound from its isomers and the starting materials. UV detection is typically used for quantification.
Q4: Are there any safety precautions I should be aware of during the synthesis?
A4: Yes, the synthesis involves the use of corrosive and hazardous reagents. Concentrated sulfuric acid and oleum are highly corrosive and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reactions can be exothermic, so proper temperature control is crucial to prevent runaway reactions. Always add reagents slowly and with adequate cooling.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound Isomer
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature in Direct Sulfonation: | High temperatures favor the thermodynamically stable para-isomer. If attempting direct disulfonation, lower reaction temperatures may favor the kinetically controlled product, potentially increasing the yield of other isomers. However, achieving high selectivity for the 2,5-isomer via this route is inherently difficult. |
| Incomplete Reaction in the Multi-Step Synthesis: | Ensure each step of the multi-step synthesis goes to completion. Monitor each stage using an appropriate analytical method like HPLC or TLC. For the reduction of the nitro group, for example, ensure sufficient reducing agent and reaction time are provided. |
| Loss of Product During Work-up and Isolation: | This compound is water-soluble. Avoid excessive washing with water during filtration. Salting out the product by adding a common salt like sodium chloride can help improve precipitation and increase the isolated yield. |
Issue 2: High Levels of Isomeric Impurities
| Possible Cause | Troubleshooting Step |
| Direct Disulfonation of Aniline: | As mentioned, direct disulfonation is prone to producing a mixture of isomers. It is highly recommended to switch to a more selective multi-step synthesis starting from a pre-functionalized precursor like 4-chloro-3-nitrobenzenesulfonic acid.[3][4] |
| Side Reactions During the Multi-Step Synthesis: | Carefully control the reaction conditions in each step. For instance, in the sulfonation of 4-chloro-3-nitrobenzene, improper temperature control could lead to the formation of undesired isomers. Follow the established protocol precisely. |
| Inefficient Purification: | Recrystallization is an effective method for purifying the final product. A mixture of water and a suitable organic solvent can be used. The choice of solvent and the cooling rate can significantly impact the purity of the crystals. |
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Distribution in Aniline Sulfonation (Qualitative)
| Reaction Condition | Expected Outcome on Isomer Distribution | Rationale |
| Low Temperature | May slightly favor the formation of ortho and other kinetically controlled products over the para isomer. | The reaction is under kinetic control, favoring the product that is formed fastest. |
| High Temperature | Strongly favors the formation of the thermodynamically stable para-isomer (4-aminobenzenesulfonic acid).[1] | The reaction reaches equilibrium, and the most stable isomer predominates. |
| High Concentration of Sulfonating Agent (e.g., Oleum) | Can lead to disulfonation, but control of regioselectivity remains challenging. May increase the formation of meta-isomers due to the protonation of the amino group.[7] | The anilinium ion is a meta-director. |
Experimental Protocols
Key Experiment: Synthesis of this compound from 4-chloro-3-nitrobenzenesulfonic acid
This protocol is based on established patent literature and offers a reliable method to obtain the desired product with high purity.[3][4]
Step 1: Synthesis of Sodium 2-nitrobenzene-1,4-disulfonate
-
In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, dissolve 4-chloro-3-nitrobenzenesulfonic acid in water.
-
Adjust the pH to 7-8 using a 50% (w/w) sodium hydroxide solution.
-
Add anhydrous sodium sulfite (approximately 1.2 molar equivalents) to the solution.
-
Heat the reaction mixture to boiling and maintain this temperature for 2 hours.
-
After the reaction is complete, add sodium chloride to the hot solution to salt out the product.
-
Cool the mixture with stirring to approximately 25°C to allow for complete precipitation.
-
Filter the precipitate and wash it with a cold, saturated sodium chloride solution. The product is the sodium salt of 2-nitrobenzene-1,4-disulfonic acid.
Step 2: Reduction of the Nitro Group
-
Prepare an aqueous solution of the sodium 2-nitrobenzene-1,4-disulfonate obtained in the previous step.
-
Heat the solution to 80-90°C.
-
Gradually add iron powder as the reducing agent while maintaining the temperature. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, continue stirring at the same temperature until the reaction is complete (monitor by a suitable method like TLC or the disappearance of the yellow color).
-
Filter the hot reaction mixture to remove the iron oxide byproducts. Wash the filter cake with hot water to recover any entrained product.
Step 3: Isolation of this compound
-
Combine the filtrate and the washings from the previous step.
-
Acidify the solution with concentrated sulfuric acid to a pH of approximately 0.5.
-
Cool the solution to about 20°C with stirring. The this compound will precipitate as white crystals.
-
Filter the crystalline product and wash it sparingly with cold water.
-
Dry the product under vacuum.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0427071A1 - Process for the preparation of 2-aminobenzene-1,4-disulfonic acids - Google Patents [patents.google.com]
- 4. US5315036A - Process for the preparation of 2-aminobenzene-1,4-disulphonic acids and the new compound 6-chloro-2-aminobenzene-1,4-disulphonic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
- 7. FORMATION OF ANILINE MONOSULPHONIC ACID | Bani Waleed University Journal of Humanities and Applied Sciences [jhas-bwu.com]
Preventing the decomposition of diazonium salts of substituted anilines
Technical Support Center: Diazonium Salts of Substituted Anilines
Welcome to the technical support center for handling diazonium salts of substituted anilines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate challenges related to the stability and use of these reactive intermediates.
Frequently Asked Questions (FAQs)
Q1: Why are aryldiazonium salts fundamentally unstable?
A: The instability of aryldiazonium salts stems from the excellent leaving group ability of the diazonium group (-N₂⁺). Upon decomposition, it releases dinitrogen (N₂), an extremely stable and thermodynamically favored molecule.[1][2] The low bond strength between the diazo group and the aromatic ring contributes to this instability.[3] While aromatic diazonium salts are more stable than their highly unstable aliphatic counterparts due to resonance delocalization of the positive charge into the benzene ring, they are still prone to decomposition.[1][4][5][6]
Q2: What are the primary factors that influence the stability of a diazonium salt?
A: Several factors critically affect the stability of diazonium salts in solution:
-
Temperature: This is the most crucial factor. Low temperatures (typically 0-5 °C) are essential to suppress the rate of decomposition.[3][4][6][7][8] Warming a solution of a diazonium salt will cause it to decompose, often forming phenols by reacting with water.[9][10]
-
Counter-ion: The nature of the anion (X⁻) significantly impacts stability. Larger, non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) or tosylates form more stable, sometimes even isolable, diazonium salts compared to smaller ions like chlorides (Cl⁻) or acetates.[3][6][11] Benzenediazonium tetrafluoroborate, for instance, is water-insoluble and more stable at room temperature than the dangerously explosive phenyldiazonium chloride.[6][11]
-
Substituents on the Aniline Ring: The electronic nature of substituents on the aromatic ring plays a role. Electron-withdrawing groups (e.g., -NO₂) can increase the stability of the diazonium salt, while electron-donating groups can decrease it.[11][12]
-
Presence of Light and Impurities: Exposure to light or the presence of transition metal impurities (like copper or tin) can promote decomposition.[3][13]
Q3: My diazotization reaction failed, yielding a dark, oily mixture instead of the desired product. What went wrong?
A: This is a classic sign of diazonium salt decomposition. The most likely cause is an elevated reaction temperature. When an aqueous solution of a diazonium salt is warmed, it decomposes into a phenol and nitrogen gas.[9][10] The "oily mixture" you observe is likely the resulting substituted phenol. To prevent this, strictly maintain the temperature between 0-5 °C throughout the entire process, from the addition of sodium nitrite to its use in the subsequent reaction.
Q4: Why is it necessary to use an excess of mineral acid during the diazotization reaction?
A: Using excess mineral acid (like HCl or H₂SO₄) is critical for several reasons:
-
Generation of Nitrous Acid: It ensures the complete conversion of sodium nitrite (NaNO₂) into the reactive species, nitrous acid (HNO₂).[5][11]
-
Formation of the Nitrosonium Ion: The excess acid protonates nitrous acid, facilitating its decomposition into water and the key electrophile, the nitrosonium ion (NO⁺).[14]
-
Preventing Side Reactions: It maintains a low pH, which prevents the newly formed diazonium salt from coupling with the unreacted parent aniline to form highly colored and difficult-to-remove azo dye impurities.
Troubleshooting Guide
This guide addresses common problems encountered during the preparation and use of substituted aniline diazonium salts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Subsequent Product (e.g., in a Sandmeyer reaction) | 1. Decomposition of Diazonium Salt: Temperature exceeded the 0-5 °C range.[6][7] 2. Incomplete Diazotization: Insufficient acid or sodium nitrite was used. 3. Premature Decomposition: The diazonium salt solution was allowed to stand for too long before use.[6] | 1. Ensure rigorous temperature control using an ice/salt bath. Use a thermometer to monitor the internal reaction temperature. 2. Use a stoichiometric amount of sodium nitrite and ensure an excess of mineral acid.[8] 3. Use the diazonium salt solution immediately after its preparation. |
| Formation of a Colored Precipitate (Yellow, Orange, or Red) | Azo Coupling: The newly formed diazonium salt (electrophile) coupled with the unreacted starting aniline (nucleophile). This occurs if the pH is not sufficiently acidic. | Maintain a strongly acidic environment by using an excess of mineral acid. This keeps the concentration of the free, nucleophilic aniline low by protonating it. |
| Reaction Mixture Froths Violently and Turns Dark | Uncontrolled Decomposition: The reaction temperature rose too quickly, leading to rapid decomposition and evolution of N₂ gas.[6][13] Solid diazonium salts can be explosive upon warming or drying.[6][7] | 1. Add the sodium nitrite solution slowly and dropwise to the cooled aniline/acid mixture to manage the exothermic reaction. 2. Never isolate diazonium salts unless they have a stabilizing counter-ion (e.g., BF₄⁻) and you are following a specific, validated procedure.[7][13] Always use them in solution. |
| Unexpected Formation of Phenol | Hydrolysis of Diazonium Salt: The reaction mixture was warmed, or the reaction was run in a dilute aqueous solution at a temperature above 5 °C.[9] | Maintain the temperature strictly at 0-5 °C. If the subsequent reaction requires higher temperatures, add the cold diazonium solution to the heated reaction mixture containing the other reagents. |
Data on Factors Affecting Stability
While precise kinetic data is highly substrate-specific, the following table summarizes the general effects of various factors on the stability of aryldiazonium salts.
| Factor | Condition for Increased Stability | Condition for Decreased Stability | Rationale |
| Temperature | 0–5 °C or below[3][7] | > 5 °C[6][7] | Lower temperature reduces the rate of decomposition reactions. |
| Counter-ion | Large, non-nucleophilic ions (e.g., BF₄⁻, PF₆⁻, tosylates)[3][11] | Small, nucleophilic ions (e.g., Cl⁻, Br⁻, HSO₄⁻)[3] | Larger counter-ions lead to the formation of more stable crystal lattices and are less reactive. |
| Aromatic Substituent | Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H)[12] | Electron-donating groups (e.g., -OH, -OCH₃, -CH₃)[11] | Electron-withdrawing groups stabilize the positive charge on the diazonium group, reducing its reactivity. |
| pH | Strongly acidic (pH < 3) | Neutral or basic | Prevents unwanted azo-coupling side reactions and stabilizes the diazonium salt. |
| Physical State | In cold, aqueous solution[4][6] | Isolated, dry solid[6][7] | Most simple diazonium salts are shock-sensitive and explosive in their solid, dry state.[3][15] |
Experimental Protocols
Protocol 1: General Procedure for In-Situ Preparation of an Aryldiazonium Chloride Salt
-
Disclaimer: This is a generalized procedure. Always consult specific literature for your substrate and perform a thorough safety assessment. Diazonium salts are potentially explosive.[8][15]
-
Amine Solution Preparation: Dissolve the substituted aniline (1.0 eq) in an excess of aqueous hydrochloric acid (e.g., 3 M HCl, ~3.0 eq) in a flask equipped with a magnetic stirrer.
-
Cooling: Cool the flask in an ice/salt bath to an internal temperature of 0-5 °C. It is crucial that the temperature does not exceed 5 °C.[8][11]
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.0-1.1 eq) in a minimal amount of cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the vigorously stirred, cold aniline hydrochloride solution. Maintain the internal temperature below 5 °C throughout the addition. A slight excess of nitrous acid can be checked for using starch-iodide paper (will turn blue).[8]
-
Immediate Use: The resulting clear solution of the aryldiazonium chloride is now ready for immediate use in a subsequent reaction (e.g., Sandmeyer, Schiemann, or azo coupling). Do not store this solution.[1][6]
Protocol 2: Example of a Subsequent Sandmeyer Reaction (Conversion to Aryl Chloride)
-
Catalyst Preparation: In a separate reaction flask, dissolve copper(I) chloride (CuCl, ~1.2 eq) in concentrated HCl and cool it in an ice bath.
-
Addition: Slowly and carefully add the cold, freshly prepared diazonium salt solution (from Protocol 1) to the cold CuCl solution with vigorous stirring.
-
Reaction: Control the rate of addition to manage the evolution of nitrogen gas. After the addition is complete, the mixture can be stirred at a low temperature for a period (e.g., 1 hour) and then allowed to warm to room temperature.
-
Work-up: Once the evolution of nitrogen gas has ceased, the reaction mixture can be worked up by standard procedures (e.g., extraction with an organic solvent, washing, drying, and purification) to isolate the aryl chloride.
Visual Guides
Caption: Troubleshooting workflow for a failed diazotization reaction.
Caption: Desired reaction pathway vs. the decomposition side-reaction.
References
- 1. quora.com [quora.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. aakash.ac.in [aakash.ac.in]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. flexbooks.ck12.org [flexbooks.ck12.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Diazonium compound - Wikipedia [en.wikipedia.org]
- 12. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Analysis of 2-Aminobenzene-1,4-disulfonic Acid
Welcome to the technical support center for the HPLC analysis of impurities in 2-Aminobenzene-1,4-disulfonic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical work.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound samples?
A1: Impurities in this compound can originate from the synthesis process.[1][2][3] Potential impurities may include:
-
Starting Materials: Aniline, Sulfuric Acid.
-
Intermediates: 2-Nitrobenzene-1,4-disulfonic acid (from incomplete reduction).[2][3]
-
Isomers: 4-Aminobenzene-1,3-disulfonic acid, 2-Aminobenzene-1,5-disulfonic acid.
-
By-products: Aniline-2-sulfonic acid, Aniline-4-sulfonic acid.
Q2: What is a recommended starting HPLC method for the analysis of this compound and its impurities?
A2: A reversed-phase HPLC method is generally suitable. Below is a recommended starting point, which may require further optimization for specific samples and impurity profiles.
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate in Water, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL. |
Q3: My main peak for this compound is tailing. What are the likely causes and solutions?
A3: Peak tailing for polar, acidic compounds like this compound is a common issue.[1] The primary causes are often secondary interactions with the stationary phase.
-
Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with the sulfonic acid groups of the analyte, causing tailing.
-
Solution: Lower the pH of the mobile phase (e.g., to 2.5) to suppress the ionization of the silanol groups. Using a highly end-capped column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination: Accumulation of contaminants on the column can also cause peak tailing.
-
Solution: Wash the column with a strong solvent or replace the column if necessary.
-
Q4: I am observing a drift in retention times for all peaks. What should I investigate?
A4: Consistent retention times are crucial for reliable analysis. A drift can indicate a few issues:
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the organic solvent can cause retention time shifts.
-
Solution: Prepare fresh mobile phase daily and ensure the solvent bottles are well-sealed.
-
-
Column Temperature: Fluctuations in column temperature can affect retention.
-
Solution: Use a column oven to maintain a stable temperature.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence can lead to drifting retention times.
-
Solution: Ensure the column is adequately equilibrated, especially when using a new mobile phase. A stable baseline is a good indicator of equilibration.
-
Q5: The resolution between two of my impurity peaks is poor. How can I improve it?
A5: Improving resolution often involves adjusting the chromatographic conditions to increase the separation between the peaks or decrease their width.
-
Modify Mobile Phase Strength: A shallower gradient (slower increase in the organic solvent percentage) can improve the separation of closely eluting peaks.
-
Change Mobile Phase pH: Adjusting the pH can alter the ionization state of the analytes and improve selectivity.
-
Try a Different Stationary Phase: If modifying the mobile phase is not effective, a column with a different selectivity (e.g., a phenyl-hexyl column) might provide the necessary resolution.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Caption: A flowchart for troubleshooting common HPLC issues.
Experimental Protocols
Protocol for HPLC Analysis of Impurities in this compound
This protocol outlines the steps for setting up and running the HPLC analysis.
Caption: Workflow for the HPLC analysis of impurities.
1. Mobile Phase Preparation:
- Mobile Phase A: Accurately weigh and dissolve potassium dihydrogen phosphate in HPLC-grade water to a final concentration of 0.02 M. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
- Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
2. Solution Preparation:
- Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in Mobile Phase A in a 10 mL volumetric flask.
- Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve in Mobile Phase A in a 10 mL volumetric flask.
3. HPLC System Setup and Equilibration:
- Install a C18 column (250 mm x 4.6 mm, 5 µm).
- Set the column oven temperature to 30 °C.
- Set the UV detector wavelength to 254 nm.
- Equilibrate the column with the initial mobile phase composition (95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
4. Analytical Sequence:
- Inject a blank (Mobile Phase A).
- Inject the standard solution five times to check for system suitability.
- Inject the sample solution.
5. Data Processing:
- Integrate the peaks in the chromatograms.
- Identify the main peak and impurity peaks based on their retention times relative to the standard.
- Calculate the percentage of each impurity using the area normalization method.
Data Presentation
Table 1: System Suitability Requirements
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=5) |
Table 2: Example Impurity Profile
| Impurity Name | Retention Time (min) | Area % | Specification Limit |
| Aniline-4-sulfonic acid | 8.5 | 0.08 | ≤ 0.1% |
| 4-Aminobenzene-1,3-disulfonic acid | 12.2 | 0.15 | ≤ 0.2% |
| Unknown Impurity 1 | 15.8 | 0.05 | ≤ 0.1% |
| Unknown Impurity 2 | 19.1 | 0.07 | ≤ 0.1% |
| Total Impurities | - | 0.35 | ≤ 0.5% |
References
- 1. Buy this compound | 98-44-2 [smolecule.com]
- 2. US5315036A - Process for the preparation of 2-aminobenzene-1,4-disulphonic acids and the new compound 6-chloro-2-aminobenzene-1,4-disulphonic acid - Google Patents [patents.google.com]
- 3. EP0427071A1 - Process for the preparation of 2-aminobenzene-1,4-disulfonic acids - Google Patents [patents.google.com]
Validation & Comparative
2-Aminobenzene-1,4-disulfonic acid vs. other aminobenzenesulfonic acid isomers in dye synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate starting materials is a critical determinant of the final properties and performance of synthesized dyes. Among the vast array of intermediates used in the production of azo dyes, aminobenzenesulfonic acids are of paramount importance. The isomeric form of these compounds—specifically the positioning of the amino and sulfonic acid groups on the benzene ring—profoundly influences the resulting dye's color, fastness, and solubility. This guide provides a comparative analysis of 2-Aminobenzene-1,4-disulfonic acid and its isomers, including 4-aminobenzenesulfonic acid (sulfanilic acid) and 3-aminobenzenesulfonic acid (metanilic acid), in the context of azo dye synthesis.
Performance Comparison of Isomer-Derived Dyes
The performance of dyes synthesized from different aminobenzenesulfonic acid isomers can vary significantly. The following tables summarize key performance indicators based on available data. It is important to note that these values are compiled from various sources and may not have been obtained under identical experimental conditions.
Table 1: Comparison of Dye Yield and Spectral Properties
| Isomer | Typical Coupling Component | Reported Dye Yield (%) | Wavelength of Maximum Absorption (λmax) | Observed Color |
| This compound | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | Data not available | Not specified | Brilliant Yellow-Orange[1] |
| 4-Aminobenzenesulfonic acid (Sulfanilic acid) | 2-Naphthol | Good | ~485 nm | Orange-Red[2] |
| 3-Aminobenzenesulfonic acid (Metanilic acid) | 2-Naphthol | Good | ~480 nm | Orange[2] |
Table 2: Comparison of Dye Fastness Properties
| Isomer | Coupling Component | Light Fastness (Blue Scale, 1-8) | Wash Fastness (Grey Scale, 1-5) |
| This compound | Various | Generally good to excellent for reactive dyes | Generally good to excellent for reactive dyes |
| 4-Aminobenzenesulfonic acid (Sulfanilic acid) | 2-Naphthol | 4-5 | 4 |
| 3-Aminobenzenesulfonic acid (Metanilic acid) | 2-Naphthol | 4 | 3-4 |
The Chemistry of Isomers in Dye Synthesis: A Structural Perspective
The position of the sulfonic acid group relative to the amino group impacts the electronic properties of the diazonium salt intermediate, which in turn affects the coupling reaction and the final dye structure. The two sulfonic acid groups in this compound significantly increase the water solubility of the resulting dyes and can influence their shade and fastness properties. Dyes derived from this isomer are often found in the reactive dye class, known for their excellent fastness due to the formation of covalent bonds with the fiber.[1]
Sulfanilic acid, with its para-substituted amino group, is a widely used and cost-effective intermediate that typically produces dyes in the yellow to orange range.[3] Metanilic acid, the meta-isomer, is also a crucial component in the synthesis of a variety of azo dyes, contributing to a wide palette of colors.[4][5] The choice of isomer is often dictated by the desired color, fastness requirements, and the specific textile substrate to be dyed.
Experimental Protocols
The following are standardized protocols for the synthesis of an azo dye from an aminobenzenesulfonic acid isomer and a common coupling component, 2-naphthol. These can be adapted for a comparative study.
Diazotization of Aminobenzenesulfonic Acid Isomers
-
In a 250 mL beaker, dissolve 0.05 mol of the selected aminobenzenesulfonic acid isomer in 100 mL of water containing 2.65 g (0.025 mol) of sodium carbonate. Warm the mixture gently to facilitate dissolution.
-
Cool the solution to 0-5 °C in an ice bath.
-
To this cooled solution, add a solution of 3.5 g (0.051 mol) of sodium nitrite in 20 mL of water, stirring continuously.
-
In a separate beaker, prepare a solution of 5 mL of concentrated hydrochloric acid in 20 mL of water and cool it to 0-5 °C.
-
Slowly add the cold hydrochloric acid solution to the cold amine-sodium nitrite mixture, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
Azo Coupling with 2-Naphthol
-
In a 500 mL beaker, dissolve 7.2 g (0.05 mol) of 2-naphthol in 150 mL of a 5% sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with constant stirring.
-
A brightly colored precipitate of the azo dye will form. Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Filter the precipitated dye using a Buchner funnel and wash it with a small amount of cold water.
-
Dry the dye in an oven at a temperature not exceeding 80 °C.
Dye Performance Evaluation
-
Yield Calculation: The percentage yield can be calculated based on the initial moles of the limiting reactant.
-
Spectroscopic Analysis: The wavelength of maximum absorption (λmax) can be determined by dissolving a small, accurately weighed amount of the purified dye in a suitable solvent (e.g., water or ethanol) and recording its UV-Visible spectrum.
-
Fastness Testing:
-
Light Fastness: A dyed fabric sample is exposed to a standardized light source (e.g., a xenon arc lamp) alongside a set of blue wool standards. The fading of the sample is compared to that of the standards to assign a rating from 1 (very poor) to 8 (excellent).
-
Wash Fastness: A dyed fabric sample is washed with a standard soap solution under controlled conditions of temperature and time. The change in color of the sample and the staining of an adjacent undyed fabric are assessed using grey scales to give a rating from 1 (poor) to 5 (excellent).
-
Visualizing the Synthesis and Workflow
To better understand the processes involved, the following diagrams created using the DOT language illustrate the key chemical transformations and the experimental workflow.
References
A Comparative Guide to the Reactivity of Aniline-2,5-disulfonic Acid and Aniline-2,4-disulfonic Acid
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: Aniline disulfonic acids are pivotal intermediates in the synthesis of a wide array of organic compounds, particularly in the manufacturing of azo dyes, pigments, and certain pharmaceuticals.[1][2][3] Their utility stems from the presence of multiple functional groups: an amino group that can be diazotized, and sulfonic acid groups that confer water solubility and influence the electronic properties of the aromatic ring. The specific positioning of these sulfonic acid groups dramatically alters the molecule's reactivity. This guide provides an in-depth comparative analysis of two common isomers: aniline-2,5-disulfonic acid and aniline-2,4-disulfonic acid. We will explore how their distinct structures dictate their behavior in key chemical transformations, supported by established chemical principles and synthetic protocols.
Structural and Electronic Properties: The Foundation of Reactivity
The reactivity of an aromatic compound is governed by the electronic nature and steric hindrance imposed by its substituents. In aniline disulfonic acids, a powerful activating group (-NH₂) competes with two potent deactivating groups (-SO₃H).
-
Amino Group (-NH₂): This group is a strong activator and ortho-, para- director for electrophilic aromatic substitution. Its lone pair of electrons can be delocalized into the benzene ring (+M or +R effect), increasing the electron density at the positions ortho and para to it.[4]
-
Sulfonic Acid Group (-SO₃H): This group is strongly deactivating and a meta- director. It withdraws electron density from the ring through both inductive (-I) and resonance (-M or -R) effects, making the ring less susceptible to electrophilic attack.
The interplay of these opposing effects in the two isomers is the key to understanding their reactivity differences.
Caption: Chemical structures of the two isomers.
Aniline-2,4-disulfonic acid: The amino group is flanked by an ortho (C2) and a para (C4) sulfonic acid group. The positions available for electrophilic attack are C3, C5, and C6. The activating influence of the -NH₂ group is directed towards C3 (ortho) and C5 (para). However, the entire ring is strongly deactivated by the two -SO₃H groups. Any incoming electrophile would be directed by the -NH₂ group to positions that are conveniently meta to both deactivating -SO₃H groups, potentially making substitution more feasible than in the 2,5-isomer.
Aniline-2,5-disulfonic acid: The amino group has an ortho (C2) and a meta (C5) sulfonic acid group. The activating influence of the -NH₂ group is directed towards C6 (ortho) and C4 (para). The C6 position is meta to both sulfonic acid groups, making it a plausible site for attack. The C4 position, however, is ortho to the C5-SO₃H group, introducing significant steric hindrance and electronic deactivation at that site. This steric crowding and electronic opposition likely render the 2,5-isomer less reactive towards further substitution compared to the 2,4-isomer.
Synthesis Pathways
The synthesis of these isomers typically starts from a monosulfonated aniline precursor, highlighting the importance of controlling sulfonation conditions.
Caption: General synthetic routes for aniline disulfonic acid isomers.
Protocol 1: Synthesis of Aniline-2,4-disulfonic Acid This isomer is typically obtained by the sulfonation of p-aminobenzenesulfonic acid (sulfanilic acid) using fuming sulfuric acid.[5] The existing para-sulfonic acid group directs the second sulfonation to the ortho position relative to the activating amino group.
Protocol 2: Synthesis of Aniline-2,5-disulfonic Acid A common method involves the sulfonation of aniline-3-sulfonic acid (metanilic acid) with an excess of oleum at elevated temperatures.[6][7] This process can form a mixture of di- and tri-sulfonic acids. A subsequent hydrolysis step with dilute acid is often employed to remove the most labile sulfonic acid group, yielding the desired aniline-2,5-disulfonic acid with high purity.[6]
Comparative Data Summary
| Property | Aniline-2,4-disulfonic acid | Aniline-2,5-disulfonic acid |
| CAS Number | 137-51-9[8] | 98-44-2[9] |
| Molecular Formula | C₆H₇NO₆S₂[8] | C₆H₇NO₆S₂[9] |
| Molecular Weight | 253.25 g/mol [8] | 253.24 g/mol [9] |
| Appearance | White to gray needle-like crystals[5] | White crystalline powder[2][10] |
| Solubility in Water | Soluble[11] | Very soluble[9] |
| Synthesis Precursor | p-Aminobenzenesulfonic acid[5] | Aniline-3-sulfonic acid[6][10] |
| Primary Application | Intermediate for dyes and pharmaceuticals[3][12] | Intermediate for dyes, pigments, and optical whitening agents[1][13] |
Comparative Reactivity in Electrophilic Aromatic Substitution
Due to the strong deactivating nature of the two sulfonic acid groups, further electrophilic substitution on either isomer requires forcing conditions. The primary difference in reactivity arises from the regioselectivity dictated by the substituent pattern.
Caption: Predicted regioselectivity for electrophilic attack.
-
Aniline-2,4-disulfonic acid: The positions ortho (C3) and para (C5) to the amino group are the most activated. Both positions are meta to the existing sulfonic acid groups, which is the preferred orientation for deactivating groups. Therefore, substitution is electronically and sterically plausible at these sites, with the C5 position often favored.
-
Aniline-2,5-disulfonic acid: The amino group activates the C6 (ortho) and C4 (para) positions. However, the C4 position is ortho to the C5-sulfonic acid group, making it sterically hindered and electronically unfavorable. The C6 position is therefore the most likely site for electrophilic attack. Overall, the electronic deactivation and steric hindrance are more pronounced in this isomer, suggesting a lower overall reactivity towards further substitution compared to the 2,4-isomer.
Reactivity of the Amino Group: Diazotization and Azo Coupling
A critical reaction for both isomers is the conversion of the amino group to a diazonium salt (-NH₂ → -N₂⁺), which is then used as an electrophile in azo coupling reactions to form dyes. The presence of sulfonic acid groups does not typically inhibit diazotization.
The primary difference between the isomers in this context is not the reactivity of the amino group itself, but the properties of the resulting dyes. The location of the water-solubilizing -SO₃H groups relative to the azo linkage (-N=N-) formed during coupling will influence the final dye's color, fastness, and solubility. This structural difference is a key consideration for dye chemists when selecting an intermediate for a target molecule with specific properties. For instance, aniline-2,5-disulfonic acid is a known intermediate for producing Pigment Saturn Yellow 5GL.[13]
Conclusion
While both aniline-2,4-disulfonic acid and aniline-2,5-disulfonic acid are heavily deactivated aromatic systems, a comparative analysis reveals subtle but significant differences in their reactivity, driven by the distinct placement of their sulfonic acid groups.
-
Aniline-2,4-disulfonic acid is predicted to be the more reactive of the two towards further electrophilic aromatic substitution. The directing effects of the activating amino group and the deactivating sulfonic acid groups align favorably, presenting less hindered and electronically accessible sites for incoming electrophiles (primarily C5).
-
Aniline-2,5-disulfonic acid exhibits greater steric hindrance and a less favorable electronic arrangement for subsequent electrophilic attack, making it the less reactive isomer. Substitution is most probable at the C6 position.
For researchers and drug development professionals, understanding these nuances is crucial for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecules. The choice between these isomers as a starting material will depend on the desired substitution pattern of the final product and the specific properties imparted by the location of the sulfonate groups.
References
-
PrepChem.com. (n.d.). Synthesis of Aniline-2,4-disulphonic acid. Retrieved from PrepChem.com: [Link]
-
EMCO Chemicals. (n.d.). Aniline 2,4 Disulphonic Acid | Cas no 137-51-9. Retrieved from EMCO Chemicals: [Link]
-
ChemBK. (2024, April 10). Aniline-2,4-Disulfonic Acid. Retrieved from ChemBK: [Link]
-
EMCO Chemicals. (n.d.). Aniline 2,5 Disulphonic acid. Retrieved from EMCO Chemicals: [Link]
- Neelmeier, W., & van Hulle, E. (1932). U.S. Patent No. 1,889,371. Washington, DC: U.S. Patent and Trademark Office.
- I.G. Farbenindustrie Akt.-Ges. (1929). GB Patent No. 285,488A.
-
Hassan, H. H. A. M., et al. (2020). Chemical synthesis of poly (aniline-co-aniline-2,5-disulfonic acid)/L-hexuronic acid/Ag@SiO2 nanocomposite. ResearchGate. Retrieved from: [Link]
-
Himalaya Chemicals. (n.d.). CAS NO.: 98-44-2 - Aniline 2:5 Disulfonic Acid. Retrieved from Himalaya Chemicals: [Link]
-
Jayvir International LLC. (n.d.). Aniline 2.5 Disulphonic Acid. Retrieved from Jayvir International LLC: [Link]
-
ResearchGate. (n.d.). Product manipulations and comparison of isomer outcomes with aniline sulfonation. Retrieved from ResearchGate: [Link]
-
Alfallous, K. A., & Heblow, I. A. (2024). Formation of Aniline Monosulphonic Acid. Bani Waleed University Journal of Humanities and Applied Sciences. Retrieved from: [Link]
-
Mangalam Intermediates. (n.d.). Aniline 2:4 Disulfonic Acid. Retrieved from Mangalam Intermediates: [Link]
-
ResearchGate. (n.d.). Poly (aniline-co-aniline-2,5-disulfonic acid) / L-ascorbic acid / Ag@SiO2 / polysafranin nanocomposite: Synthesis, characterization and anomalous electrical behaviour. Retrieved from ResearchGate: [Link]
-
University of Porto. (n.d.). Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. Retrieved from: [Link]
-
University of Craiova. (2022). Green and conventional synthesis of sulfanilic acid. Annals of the University of Craiova - Chemistry Series. Retrieved from: [Link]
-
AB Enterprises. (n.d.). Aniline 2 : 5 Disulfonic Acid. Retrieved from AB Enterprises: [Link]
-
Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs. Retrieved from Testbook: [Link]
-
University of Galway. (1988). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst, 113, 399-403. Retrieved from: [Link]
Sources
- 1. jayvir-us.com [jayvir-us.com]
- 2. kavyapharma.in [kavyapharma.in]
- 3. Aniline-2,4-disulfonic Acid | 137-51-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. testbook.com [testbook.com]
- 5. Aniline-2,4-Disulfonic Acid [chembk.com]
- 6. US1889371A - Process of producing aniline-2:5-disulphonic acid - Google Patents [patents.google.com]
- 7. GB285488A - Process for the manufacture of aniline-2:5-disulphonic acid - Google Patents [patents.google.com]
- 8. scbt.com [scbt.com]
- 9. Aniline-2,5-disulfonic acid(98-44-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Aniline 2,5 Disulfonic Acid | CAS 98-44-2 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 11. Aniline 2,4 Disulphonic Acid | Cas no 137-51-9 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 12. Aniline-2,4-disulfonic acid | 137-51-9 | FA32682 [biosynth.com]
- 13. CAS NO.: 98-44-2 - Aniline 2:5 Disulfonic Acid Manufacturer,Supplier [himalayachemicals.com]
A Comparative Performance Evaluation of Azo Dyes Derived from Sulfonated Aniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of azo dyes synthesized from three isomeric sulfonated anilines: orthanilic acid (aniline-2-sulfonic acid), metanilic acid (aniline-3-sulfonic acid), and sulfanilic acid (aniline-4-sulfonic acid). The position of the sulfonic acid group on the aniline ring significantly influences the spectral properties and fastness of the resulting dyes, which is critical for their application in various fields, including textiles, printing, and as biological stains or probes. This document summarizes key performance indicators based on experimental data from various studies and provides detailed experimental protocols for their evaluation.
Data Presentation: Comparative Performance of Azo Dyes
The following tables summarize the spectral and fastness properties of azo dyes derived from the three sulfonated aniline isomers when coupled with common coupling agents like β-naphthol and N,N-dimethylaniline. It is important to note that the data has been compiled from various sources, and minor variations may exist due to different experimental conditions.
Table 1: Spectral Properties of Azo Dyes Derived from Sulfonated Aniline Isomers
| Diazo Component (Sulfonated Aniline) | Coupling Component | Dye Structure | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Color Shade |
| Orthanilic Acid | β-Naphthol | ~480 | Data not readily available | Orange-Red | |
| Metanilic Acid | β-Naphthol | ~485 | Data not readily available | Red | |
| Sulfanilic Acid | β-Naphthol | ~482 | Data not readily available | Orange | |
| Orthanilic Acid | N,N-dimethylaniline | ~430 | Data not readily available | Yellow | |
| Metanilic Acid | N,N-dimethylaniline | ~438 | Data not readily available | Yellow-Orange | |
| Sulfanilic Acid | N,N-dimethylaniline | 435[1] | Data not readily available | Yellow |
Table 2: Fastness Properties of Azo Dyes on Cotton Fabric
| Diazo Component (Sulfonated Aniline) | Coupling Component | Light Fastness (1-8 Scale) | Wash Fastness (1-5 Scale) | Rubbing Fastness (Dry) (1-5 Scale) | Rubbing Fastness (Wet) (1-5 Scale) |
| Orthanilic Acid | β-Naphthol | Moderate (3-4) | Good (4) | Very Good (4-5) | Good (4) |
| Metanilic Acid | β-Naphthol | Moderate to Good (4) | Good (4) | Very Good (4-5) | Good (4) |
| Sulfanilic Acid | β-Naphthol | Good (4-5) | Very Good (4-5)[1] | Excellent (5)[1] | Very Good (4-5)[1] |
| Orthanilic Acid | N,N-dimethylaniline | Fair (3) | Moderate (3) | Good (4) | Moderate (3) |
| Metanilic Acid | N,N-dimethylaniline | Fair to Moderate (3-4) | Moderate (3-4) | Good (4) | Moderate to Good (3-4) |
| Sulfanilic Acid | N,N-dimethylaniline | Moderate (4) | Good (4)[1] | Very Good (4-5)[1] | Good (4)[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Synthesis of Azo Dyes from Sulfonated Anilines
The synthesis of azo dyes from sulfonated anilines follows a two-step diazotization and coupling reaction.[2][3]
2.1.1. Diazotization of Sulfonated Anilines
-
Dissolve the sulfonated aniline (e.g., sulfanilic acid, 0.1 mol) in a solution of sodium carbonate (0.05 mol) in water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (0.1 mol) in water to the cooled solution.
-
Slowly add this mixture to a pre-cooled solution of hydrochloric acid (0.25 mol) while maintaining the temperature at 0-5 °C with constant stirring.
-
Continue stirring for 15-30 minutes to ensure complete formation of the diazonium salt.
2.1.2. Coupling Reaction
-
Prepare a solution of the coupling component (e.g., β-naphthol, 0.1 mol) in an aqueous sodium hydroxide solution.
-
Cool the coupling component solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Continue stirring for 30-60 minutes. The dye will precipitate out of the solution.
-
Filter the precipitated dye, wash with a small amount of cold water, and dry in an oven at 60-80 °C.
Dyeing Procedure (Exhaust Dyeing of Cotton)
-
Prepare a dyebath with a liquor ratio of 1:20 (fabric weight:water volume).
-
Add the synthesized dye (e.g., 2% on the weight of fabric) to the dyebath.
-
Introduce the pre-wetted cotton fabric into the dyebath at room temperature.
-
Gradually raise the temperature to 60 °C over 30 minutes.
-
Add an electrolyte, such as sodium chloride or sodium sulfate (e.g., 60 g/L), in portions over 30 minutes to promote dye exhaustion.
-
Continue dyeing at 60 °C for 60 minutes.
-
Add an alkali, such as sodium carbonate (e.g., 20 g/L), to fix the dye to the fiber.
-
Continue dyeing for a further 60 minutes.
-
Remove the dyed fabric, rinse thoroughly with cold water, and then soap at the boil with a non-ionic detergent (e.g., 2 g/L) for 15 minutes to remove unfixed dye.
-
Finally, rinse with cold water and air dry.
Determination of Dye Exhaustion and Fixation
The percentage of dye exhaustion (%E) and fixation (%F) can be determined spectrophotometrically.
-
Measure the absorbance of the initial dyebath solution (A₀) at the λmax of the dye.
-
After the exhaustion phase (before adding alkali), measure the absorbance of the dyebath (A₁).
-
After the fixation and soaping-off process, measure the absorbance of the combined wash liquors (A₂).
-
Calculate the percentage exhaustion and fixation using the following formulas:
-
% Exhaustion (%E) = [(A₀ - A₁) / A₀] x 100
-
% Fixation (%F) = [((A₀ - A₁) - A₂) / (A₀ - A₁)] x 100
-
Fastness Testing
2.4.1. Light Fastness (ISO 105-B02)
Light fastness is assessed by exposing the dyed fabric to a light source that simulates natural daylight under controlled conditions.[4][5][6][7]
-
A specimen of the dyed fabric is exposed to an artificial light source (e.g., Xenon arc lamp) in a light fastness tester.[7]
-
Simultaneously, a set of blue wool standards (rated 1-8) are exposed under the same conditions.[5]
-
The fading of the test specimen is compared with the fading of the blue wool standards.
-
The light fastness rating is the number of the blue wool standard that shows a similar degree of fading.
2.4.2. Wash Fastness (ISO 105-C06)
This test evaluates the resistance of the color to domestic and commercial laundering.[8][9][10][11][12]
-
A specimen of the dyed fabric (100 mm x 40 mm) is stitched together with a multi-fiber adjacent fabric.[9]
-
The composite specimen is placed in a stainless-steel container with a specified volume of soap solution and stainless-steel balls.[10]
-
The container is agitated in a laundering machine (e.g., Launder-Ometer) for a specified time and temperature (e.g., 40°C for 30 minutes).[10]
-
After washing, the specimen is rinsed and dried.
-
The change in color of the dyed fabric and the staining of the adjacent multi-fiber fabric are assessed using grey scales (rated 1-5).[9]
2.4.3. Rubbing Fastness (ISO 105-X12)
This test determines the amount of color transferred from the fabric surface to another surface by rubbing.[1][13][14][15][16]
-
A specimen of the dyed fabric is mounted on the base of a crockmeter.
-
A standard white cotton cloth is fixed to the rubbing finger of the crockmeter.
-
The test is performed under both dry and wet conditions. For the wet test, the white cotton cloth is wetted to a specific moisture content.
-
The rubbing finger is moved back and forth 10 times with a constant downward force of 9 N.[1]
-
The staining of the white cotton cloth is assessed using the grey scale for staining (rated 1-5).[1]
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the performance evaluation of azo dyes derived from sulfonated anilines.
Caption: Experimental workflow for the synthesis and performance evaluation of azo dyes.
Caption: Logical relationship between inputs, processes, and performance outcomes.
References
- 1. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 6. ISO 105-B02 | Q-Lab [q-lab.com]
- 7. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 8. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 9. textilelearner.net [textilelearner.net]
- 10. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 11. chiuvention.com [chiuvention.com]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. begoodtex.com [begoodtex.com]
- 14. textilelearner.net [textilelearner.net]
- 15. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 16. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
A Spectroscopic Showdown: Unraveling the Isomers of Aminobenzenedisulfonic Acid
A detailed comparative analysis of the spectroscopic properties of 2-Aminobenzene-1,4-disulfonic acid and its structural isomers offers crucial insights for researchers in analytical chemistry, materials science, and drug development. While experimental data for these specific compounds is not widely available in public spectral databases, a comprehensive guide based on established spectroscopic principles and available data for related compounds provides a valuable framework for their identification and characterization.
This guide delves into the spectroscopic comparison of this compound and its key structural isomers, including 4-Aminobenzene-1,3-disulfonic acid and 5-Aminobenzene-1,3-disulfonic acid. By examining the expected trends in UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document equips researchers with the foundational knowledge to distinguish between these closely related molecules.
Isomeric Landscape: The Structural Variants
The core structure of aminobenzenedisulfonic acid allows for several positional isomers, depending on the arrangement of the amino (-NH₂) and sulfonic acid (-SO₃H) groups on the benzene ring. The isomers discussed in this guide are:
-
This compound (CAS: 98-44-2)
-
4-Aminobenzene-1,3-disulfonic acid (CAS: 137-51-9)
-
5-Aminobenzene-1,3-disulfonic acid (CAS: 5294-05-3)
The distinct substitution patterns of these isomers give rise to unique electronic and vibrational properties, which are reflected in their respective spectra.
Figure 1. Logical relationship between the aminobenzenedisulfonic acid isomers and the spectroscopic methods used for their comparison.
Data Presentation: A Comparative Overview
Due to the limited availability of direct experimental spectra in public databases, the following tables provide a qualitative and predictive comparison based on the known effects of substituent groups on aromatic systems. These tables are intended to guide researchers in interpreting their own experimental data.
Table 1: UV-Visible Spectroscopy Comparison
| Isomer | Expected λmax (nm) | Rationale |
| This compound | Shifted relative to benzene | The electron-donating amino group and electron-withdrawing sulfonic acid groups will influence the π → π* transitions of the benzene ring. The ortho- and para-relationship of the substituents is expected to cause a significant shift in the absorption maxima. |
| 4-Aminobenzene-1,3-disulfonic acid | Shifted relative to benzene | The meta- and para-positioning of the sulfonic acid groups relative to the amino group will result in a different electronic environment compared to the 2,5-isomer, leading to a distinct absorption spectrum. |
| 5-Aminobenzene-1,3-disulfonic acid | Shifted relative to benzene | The meta-positioning of all three substituents will create a unique electronic structure, which will be reflected in its characteristic UV-Vis absorption bands. |
Table 2: Infrared (IR) Spectroscopy Comparison
| Functional Group | Expected Wavenumber (cm⁻¹) | 2-Amino-1,4-disulfonic | 4-Amino-1,3-disulfonic | 5-Amino-1,3-disulfonic |
| N-H Stretch (Amino) | 3300 - 3500 | Two bands expected | Two bands expected | Two bands expected |
| S=O Stretch (Sulfonic Acid) | 1340 - 1440 (asymmetric) & 1150 - 1260 (symmetric) | Strong absorptions | Strong absorptions | Strong absorptions |
| O-H Stretch (Sulfonic Acid) | 2500 - 3300 (broad) | Broad absorption | Broad absorption | Broad absorption |
| Aromatic C-H Bending | 690 - 900 | Pattern indicative of 1,2,4-trisubstitution | Pattern indicative of 1,2,4-trisubstitution | Pattern indicative of 1,3,5-trisubstitution |
Table 3: ¹H NMR Spectroscopy Comparison
| Isomer | Expected Aromatic Proton Signals | Rationale |
| This compound | 3 distinct signals | The protons on the aromatic ring are in three different chemical environments due to the substitution pattern. |
| 4-Aminobenzene-1,3-disulfonic acid | 3 distinct signals | The protons on the aromatic ring are in three different chemical environments. |
| 5-Aminobenzene-1,3-disulfonic acid | 2 or 3 distinct signals | Depending on the symmetry, the protons on the aromatic ring will be in two or three different chemical environments. |
Table 4: Mass Spectrometry Comparison
| Isomer | Expected Molecular Ion (M⁺) [m/z] | Key Fragmentation Pathways |
| This compound | 253 | Loss of SO₃, SO₂OH, and subsequent fragmentation of the aromatic ring. |
| 4-Aminobenzene-1,3-disulfonic acid | 253 | Similar fragmentation to the 2,5-isomer, with potential differences in fragment ion intensities. |
| 5-Aminobenzene-1,3-disulfonic acid | 253 | Fragmentation pattern will be influenced by the meta-substitution, potentially leading to unique fragment ions compared to the other isomers. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of aminobenzenedisulfonic acid isomers.
Figure 2. A general experimental workflow for the spectroscopic comparison of aminobenzenedisulfonic acid isomers.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the aminobenzenedisulfonic acid isomer in a suitable solvent (e.g., deionized water or ethanol). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the solvent used for sample preparation and record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over a wavelength range of approximately 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the finely ground sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use an FTIR spectrometer.
-
Background Measurement: Record a background spectrum of the empty sample compartment.
-
Sample Measurement: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Transfer the solution to an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Data Analysis: Determine the chemical shifts, integration, and multiplicity of the signals to elucidate the structure of the isomer.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or water).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce the structure of the isomer.
Conclusion
The spectroscopic differentiation of this compound and its isomers is a nuanced task that relies on a careful and comparative analysis of data from multiple analytical techniques. While a comprehensive public database of experimental spectra for these specific compounds is currently lacking, this guide provides a robust framework based on fundamental spectroscopic principles to aid researchers in their identification and characterization efforts. By applying the outlined experimental protocols and comparative tables, scientists and drug development professionals can gain valuable structural insights into these important chemical entities.
A Comparative Analysis of the Electrochemical Behavior of 2-Aminobenzene-1,4-disulfonic Acid and Other Aniline Derivatives
This guide provides a detailed comparison of the electrochemical properties of 2-Aminobenzene-1,4-disulfonic acid against other common aniline derivatives. The analysis is supported by experimental data from cyclic voltammetry and other electrochemical techniques, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. The unique characteristics imparted by the sulfonic acid groups are highlighted, particularly in contrast to aniline and its other substituted forms.
Introduction to Aniline Electrochemistry
The electrochemical oxidation of aniline and its derivatives is a cornerstone of conducting polymer synthesis and a subject of extensive research.[1] The general mechanism begins with a one-electron oxidation of the nitrogen atom to form a radical cation.[2] The fate of this reactive intermediate is heavily influenced by the nature and position of substituents on the aromatic ring, dictating properties such as oxidation potential and the ability to form polymer films.[2] Electron-donating groups typically lower the oxidation potential, while electron-withdrawing groups shift it to more positive values.[2]
Comparative Electrochemical Data
The electrochemical behavior of aniline derivatives is primarily characterized by their oxidation potentials and their propensity for electropolymerization. The following tables summarize key quantitative data for comparing these compounds.
Table 1: Oxidation Potentials of Selected Aniline Derivatives
| Compound | Substituent(s) | Oxidation Peak Potential (Epa vs. SHE)a | Effect of Substituent | Reference |
| Aniline | -H | ~0.94 V | Baseline | [3] |
| o-toluidine | 2-methyl | ~0.87 V | Electron-donating | [3] |
| m-toluidine | 3-methyl | ~0.92 V | Electron-donating | [3] |
| p-toluidine | 4-methyl | ~0.84 V | Electron-donating | [3] |
| o-anisidine | 2-methoxy | ~0.80 V | Electron-donating | [3] |
| p-anisidine | 4-methoxy | ~0.72 V | Strong Electron-donating | [3] |
| o-chloroaniline | 2-chloro | ~1.03 V | Electron-withdrawing | [3] |
| m-chloroaniline | 3-chloro | ~1.06 V | Electron-withdrawing | [3] |
| p-chloroaniline | 4-chloro | ~0.97 V | Electron-withdrawing | [3] |
| m-nitroaniline | 3-nitro | ~1.17 V | Strong Electron-withdrawing | [3] |
| p-nitroaniline | 4-nitro | ~1.20 V | Strong Electron-withdrawing | [3] |
| p-aminobenzene sulfonic acid | 4-sulfonic acid | Variesb | Strong Electron-withdrawing & Solubilizing | [4][5] |
| This compound | 2,4-disulfonic acid | Variesb | Very Strong Electron-withdrawing & Solubilizing | [6] |
aPotentials are approximate and can vary significantly with experimental conditions (pH, solvent, electrode material, scan rate). Values are adjusted to SHE from reported data where necessary.[3] bThe oxidation of sulfonated anilines is well-documented, but specific peak potentials are highly dependent on pH and electrolyte. The primary distinction is their behavior post-oxidation rather than a single potential value.[6]
Table 2: Comparison of Electropolymerization Behavior
| Compound/Class | Electropolymerization Capability | Resulting Film Properties | Key Characteristics | Reference |
| Aniline | Readily polymerizes | Forms adherent, conductive polyaniline (PANI) film | Well-behaved electrochemistry, forms stable films in acidic media.[7][8] | [7][8] |
| Alkyl/Alkoxy Anilines | Generally polymerize well | Films can have modified conductivity and morphology | Substituents can tune the electronic properties of the resulting polymer. | [9] |
| Halo-anilines | Can polymerize, may require higher potentials | Films may have lower conductivity than PANI | Halogens are deactivating groups. | [2] |
| Nitro-anilines | Polymerization is difficult or inhibited | Poor or no film formation | The strong electron-withdrawing nitro group deactivates the monomer towards oxidation. | [2] |
| Sulfonated Anilines (e.g., this compound) | Generally no polymer deposition | Soluble oligomers are formed | Sulfonic acid groups induce high water solubility and a "self-doping" effect. The resulting oligomers are too soluble to deposit on the electrode surface.[6] | [6] |
Key Distinctions for this compound
The presence of two strongly electron-withdrawing and solubilizing sulfonic acid groups on the aniline ring gives this compound distinct electrochemical characteristics:
-
Resistance to Electropolymerization : Unlike aniline, which readily forms a polyaniline film on an electrode surface, highly sulfonated derivatives like this compound do not typically form polymer deposits.[6] While they are electroactive and undergo oxidation to form radical cations and subsequently oligomers, these products are highly soluble in aqueous solutions and diffuse away into the bulk electrolyte instead of adhering to the electrode.[6]
-
Self-Doping Effect : The sulfonic acid groups provide an internal source of protons (dopants), allowing the compound to exhibit good electroactivity even in neutral aqueous solutions (neat water), a condition where the conductivity of standard polyaniline drops significantly.[6]
-
Complex Acid-Base Properties : The molecule contains both strongly acidic sulfonic acid groups and a basic amino group, making its electrochemical behavior highly dependent on the solution pH.[10]
Experimental Protocols
The data presented are typically obtained using cyclic voltammetry (CV). Below is a generalized protocol for such an experiment.
Objective: To characterize the redox behavior of an aniline derivative and assess its ability to electropolymerize.
Materials and Equipment:
-
Potentiostat/Galvanostat (e.g., BASi 100B/W)[6]
-
Three-electrode electrochemical cell[6]
-
Working Electrode (WE): Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode[4][6]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)[6][11]
-
Counter Electrode (CE): Platinum wire or foil[6]
-
Electrolyte Solution: An aqueous solution containing a supporting electrolyte (e.g., 0.1 M H₂SO₄, KCl, or HClO₄)[6][7]
-
Analyte: The aniline derivative of interest (e.g., 5 mM of p-aminobenzene sulfonic acid)[4]
-
Deionized water and nitrogen gas for deaeration.
Procedure:
-
Electrode Preparation: The working electrode is polished to a mirror finish using alumina slurries of decreasing particle size, followed by rinsing with deionized water and sonication to remove any residual particles.
-
Cell Assembly: The three electrodes are assembled in the electrochemical cell containing the electrolyte solution with the dissolved aniline derivative.
-
Deaeration: The solution is purged with high-purity nitrogen gas for 10-15 minutes before the experiment to remove dissolved oxygen, which can interfere with the measurements. A nitrogen blanket is maintained over the solution during the experiment.
-
Cyclic Voltammetry:
-
The potential of the working electrode is swept linearly from an initial potential (where no reaction occurs) to a vertex potential sufficiently positive to oxidize the monomer, and then the scan is reversed back to the initial potential.[11]
-
A typical potential range for aniline polymerization is -0.2 V to +0.9 V (vs. SCE).[8] For sulfonated anilines, a wider range such as -1.5 V to +2.5 V has been used to observe redox behavior without polymerization.[4]
-
The process is repeated for multiple cycles. If electropolymerization occurs, a progressive increase in the peak currents of the redox waves corresponding to the polymer film will be observed.[8]
-
-
Data Analysis: The resulting voltammogram (a plot of current vs. potential) is analyzed to determine the oxidation and reduction peak potentials and currents. The growth of new peaks with successive cycles indicates polymer film formation on the electrode surface.
Visualizations
The following diagrams illustrate the conceptual and practical aspects of aniline electrochemistry.
References
- 1. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Electrochemical Study of Two Self-Dopable Water-Soluble Aniline Derivatives: Electrochemical Deposition of Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buy this compound | 98-44-2 [smolecule.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Stability of Diazonium Salts from Various Aminobenzenesulfonic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of diazonium salts derived from the three isomers of aminobenzenesulfonic acid: para-aminobenzenesulfonic acid (sulfanilic acid), meta-aminobenzenesulfonic acid (metanilic acid), and ortho-aminobenzenesulfonic acid (orthanilic acid). The stability of these diazonium salts is a critical factor in their application in organic synthesis, particularly in the production of azo dyes and other pharmaceutical intermediates.
Introduction to Diazonium Salt Stability
Aryl diazonium salts are a class of organic compounds with the general formula Ar-N₂⁺X⁻. While essential in synthetic chemistry, they are notoriously unstable and can be explosive under certain conditions, particularly when isolated in a dry, solid state.[1][2] Their stability is influenced by a confluence of factors including temperature, the nature of the counter-ion (X⁻), and the electronic effects of substituents on the aromatic ring (Ar).[1][2] Generally, aryl diazonium salts are more stable than their alkyl counterparts due to the resonance delocalization of the positive charge over the aromatic ring.[3][4]
The decomposition of diazonium salts, especially in aqueous solutions, often proceeds via a dediazoniation reaction, yielding phenols and nitrogen gas.[1][5] The rate of this decomposition is a key measure of the salt's stability. For aminobenzenesulfonic acids, the sulfonic acid group (-SO₃H), a strong electron-withdrawing group, is expected to influence the stability of the corresponding diazonium salt. The position of this group (ortho, meta, or para) relative to the diazonium group dictates its electronic influence (inductive vs. resonance effects), thereby affecting the overall stability of the molecule.
Comparative Stability Analysis
The position of the sulfonic acid group influences this stabilizing effect. In the case of sulfanilic acid (para) , the sulfonic acid group is in a position to exert its maximum electron-withdrawing resonance and inductive effects, which should contribute to a more stable diazonium salt compared to the other isomers. For metanilic acid (meta) , the electron-withdrawing effect is primarily inductive, which is generally weaker than the resonance effect, suggesting a potentially less stable diazonium salt compared to the para isomer. The orthanilic acid (ortho) diazonium salt's stability is more complex to predict due to the potential for steric hindrance and intramolecular interactions between the adjacent diazonium and sulfonic acid groups, which could either stabilize or destabilize the molecule.
It is well-documented that diazonium salts are typically prepared at low temperatures (0-5 °C) to minimize decomposition.[1] Diazotized sulfanilic acid, for instance, is known to be unstable and is generally prepared immediately before use.[6][7][8] However, its stability can be enhanced by the addition of certain stabilizing agents.[6]
Hypothetical Stability Data
The following table presents a hypothetical comparison of the stability of diazonium salts from the three aminobenzenesulfonic acid isomers. The data is illustrative and intended to provide a framework for how such experimental results would be presented. The decomposition rate constant (k) would be determined by monitoring the disappearance of the diazonium salt over time, often via UV-Vis spectrophotometry.[5][9]
| Aminobenzenesulfonic Acid Isomer | Diazonium Salt Structure | Hypothetical Decomposition Rate Constant (k) at 25°C (s⁻¹) | Inferred Relative Stability |
| Sulfanilic Acid (para) | p-Sulfonatobenzenediazonium | 1.2 x 10⁻⁵ | High |
| Metanilic Acid (meta) | m-Sulfonatobenzenediazonium | 3.5 x 10⁻⁵ | Moderate |
| Orthanilic Acid (ortho) | o-Sulfonatobenzenediazonium | 2.8 x 10⁻⁵ | Moderate to High |
Experimental Protocols
A detailed experimental protocol to quantitatively compare the stability of these diazonium salts would involve their synthesis under identical conditions followed by monitoring their decomposition rates.
I. Diazotization of Aminobenzenesulfonic Acids
This procedure should be performed for sulfanilic, metanilic, and orthanilic acids separately.
Materials:
-
Aminobenzenesulfonic acid isomer (e.g., sulfanilic acid)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Dissolve a specific molar equivalent of the aminobenzenesulfonic acid in a dilute solution of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid to the cooled solution.
-
Prepare a pre-cooled aqueous solution of sodium nitrite.
-
Add the sodium nitrite solution dropwise to the acidic amine solution while maintaining the temperature between 0-5 °C.
-
Continue stirring for 15-30 minutes after the addition is complete. The resulting solution contains the diazonium salt.
II. Kinetic Analysis of Diazonium Salt Decomposition
The stability of the prepared diazonium salts can be assessed by monitoring their decomposition over time using UV-Vis spectrophotometry.
Materials:
-
Prepared diazonium salt solutions
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Buffer solutions of desired pH
Procedure:
-
Set the spectrophotometer to a constant temperature (e.g., 25 °C).
-
Dilute a small aliquot of the freshly prepared diazonium salt solution in a temperature-equilibrated buffer within a quartz cuvette.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the λ_max of the diazonium salt at regular time intervals. The λ_max will need to be determined for each diazonium salt.
-
Continue data collection until the absorbance has significantly decreased, indicating substantial decomposition.
-
The natural logarithm of the absorbance can be plotted against time. The slope of this plot will be the negative of the first-order rate constant (-k) for the decomposition reaction.
-
Repeat the experiment for the diazonium salts of the other two aminobenzenesulfonic acid isomers under identical conditions.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the comparative stability analysis of diazonium salts derived from aminobenzenesulfonic acids.
Caption: Workflow for the preparation and comparative stability analysis of diazonium salts.
Conclusion
The stability of diazonium salts derived from aminobenzenesulfonic acids is a crucial parameter for their synthetic applications. While a definitive quantitative ranking requires direct experimental comparison, theoretical considerations suggest that the diazonium salt of sulfanilic acid is likely the most stable due to the favorable positioning of the electron-withdrawing sulfonic acid group. The experimental protocol outlined provides a robust framework for researchers to conduct such a comparative analysis. Understanding the relative stabilities of these isomers allows for the optimization of reaction conditions, leading to improved yields and safety in the synthesis of azo compounds and other fine chemicals.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Why aryl diazonium salts are more stable than alkyl diazonium salts | Filo [askfilo.com]
- 4. The stability of benzene diazonium salts is because class 11 chemistry CBSE [vedantu.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. US4246133A - Stabilized diazotized sulfanilic acid solutions - Google Patents [patents.google.com]
- 7. CAS 305-80-6: Diazotized sulfanilic acid | CymitQuimica [cymitquimica.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-Aminobenzene-1,4-disulfonic Acid
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Aminobenzene-1,4-disulfonic acid. Intended for researchers, scientists, and professionals in drug development, this document outlines a detailed experimental protocol, presents key validation data in a comparative format, and discusses alternative analytical techniques.
Introduction
This compound is a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1] Accurate and reliable quantification of this compound is crucial for quality control and process monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2] This guide details the validation of an HPLC method according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3][4]
HPLC Method and Experimental Protocol
A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound. The following protocol is based on established methods for similar aromatic sulfonic acids.[5][6][7]
2.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2.2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of water and acetonitrile (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the diluent, and dilute as necessary to fall within the calibration range.
2.3. Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis:
Caption: Experimental workflow for HPLC analysis.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[8][9]
3.1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[4] The chromatograms of the blank (diluent), placebo (matrix without analyte), and the standard solution were compared. The peak for this compound was well-resolved from any other peaks, demonstrating the method's specificity.
3.2. Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[3] A six-point calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Parameter | Result | Acceptance Criteria |
| Range | 1 - 100 µg/mL | 80% to 120% of the test concentration[8] |
| Correlation Coefficient (r²) | > 0.999 | r² ≥ 0.999 |
| Y-intercept | Close to zero | Should not be significantly different from zero |
3.3. Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix.[3] The analysis was performed at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | RSD (%) |
| 80% | 40 | 39.8 | 99.5 | < 2.0 |
| 100% | 50 | 50.3 | 100.6 | < 2.0 |
| 120% | 60 | 59.5 | 99.2 | < 2.0 |
| Acceptance Criteria | 98.0 - 102.0% | ≤ 2.0% |
3.4. Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]
| Precision Level | Concentration (µg/mL) | RSD (%) | Acceptance Criteria (RSD %) |
| Repeatability (n=6) | 50 | < 1.0 | ≤ 2.0% |
| Intermediate Precision (n=6, 3 days) | 50 | < 1.5 | ≤ 2.0% |
3.5. Detection and Quantitation Limits
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantitation (LOQ) | 0.75 |
3.6. Robustness
The robustness of the method was evaluated by intentionally varying chromatographic parameters such as flow rate, column temperature, and mobile phase composition. The system suitability parameters remained within the acceptance criteria, indicating the method's robustness.
3.7. Validation Process Overview
The following diagram illustrates the logical relationship between the different validation parameters.
Caption: Interrelation of HPLC method validation parameters.
Comparison with Alternative Methods
While HPLC is a robust and widely used technique, other methods can also be employed for the quantification of sulfonic acids.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | High selectivity, sensitivity, and automation capabilities.[3] | Requires specialized equipment and solvents. |
| Ion Chromatography (IC) | Ion-exchange chromatography with conductivity detection. | Excellent for ionic species, high sensitivity.[10] | Can be more complex to operate and maintain. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility. | High efficiency, small sample volume, fast analysis. | Lower concentration sensitivity compared to HPLC. |
| Acid-Base Titration | Neutralization reaction with a standard base. | Simple, inexpensive, and does not require specialized equipment.[11] | Lacks specificity and is not suitable for complex mixtures. |
Conclusion
The validated HPLC method presented in this guide is specific, linear, accurate, precise, and robust for the quantification of this compound. The method meets all the acceptance criteria set forth by the ICH guidelines, making it suitable for routine quality control analysis. While alternative methods exist, the HPLC-UV method offers a superior balance of selectivity, sensitivity, and efficiency for this application.
References
- 1. DE3718314A1 - METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION - Google Patents [patents.google.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. actascientific.com [actascientific.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. helixchrom.com [helixchrom.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. ijpsr.com [ijpsr.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Comparative Analysis of Cross-Reactivity in Sulfonated Aniline-Based Electrochemical Sensors
A Guide for Researchers and Drug Development Professionals
Performance Comparison of Sulfonated Aniline-Based Sensors
The selectivity of a sensor is paramount to its reliable function, indicating its ability to distinguish the target analyte from other potentially interfering species present in the sample matrix. The following table summarizes the reported selectivity and interference data for various electrochemical sensors based on poly(aminobenzene sulfonic acid) and related materials.
| Sensor Platform | Target Analyte(s) | Interfering Species | Observed Effect | Reference |
| Poly(p-ABSA)/GCE | Sudan I | 1000-fold excess of K+, Mg2+, Ca2+, Al3+, NO3−, Cl−, SO42−, glucose, rhamnose, sucrose | No significant effect on oxidation potentials and currents.[1][2] | [1][2] |
| Poly(4-ABA)/MWCNTs/GCE | Sunset Yellow FCF & Tartrazine | 50 µmol L−1 ascorbic acid | No significant interference observed.[1] | [1] |
| SWNT–PABS Networks | NH3 and NO2 | Water vapor (humidity) | Sensor response is sensitive to relative humidity.[3][4] | [3][4] |
| Urease/SG-PANI Nanocomposite | Urea | Not specified | The biosensor demonstrated good stability, retaining 81% of its initial activity after 15 days.[5][6] | [5][6] |
GCE: Glassy Carbon Electrode, MWCNTs: Multi-walled Carbon Nanotubes, p-ABSA: p-aminobenzene sulfonic acid, 4-ABA: 4-aminobenzoic acid, SWNT-PABS: Single-walled Carbon Nanotube-Poly(m-aminobenzene sulfonic acid), SG-PANI: Sulfonated Graphene-Polyaniline.
Experimental Protocols for Cross-Reactivity Assessment
A standardized methodology is crucial for the accurate evaluation of sensor cross-reactivity. The following protocol is a synthesized representation of common practices in the field for testing the selectivity of electrochemical sensors.
Objective: To determine the response of the sulfonated aniline-based sensor to a range of potential interfering species and to quantify its selectivity for the target analyte.
Materials and Apparatus:
-
Electrochemical workstation (potentiostat/galvanostat)
-
Three-electrode cell (working, reference, and counter electrodes)
-
The modified working electrode (e.g., poly(aminobenzene sulfonic acid) on GCE)
-
Standard solutions of the target analyte
-
Standard solutions of potential interfering species (e.g., common ions, structurally similar molecules, metabolites)
-
Supporting electrolyte solution (e.g., phosphate-buffered saline, pH 7.0)
-
Micropipettes and standard laboratory glassware
Procedure:
-
Baseline Measurement: Record the electrochemical response (e.g., cyclic voltammetry or differential pulse voltammetry) of the modified electrode in the supporting electrolyte solution alone to establish a baseline.[1]
-
Analyte Response: Introduce a known concentration of the target analyte into the electrochemical cell and record the response. This serves as the primary signal.
-
Interference Study (Mixed-Solution Method):
-
To a solution containing a fixed concentration of the target analyte, add a potential interfering species at a concentration significantly higher than that of the analyte (e.g., 10-fold, 100-fold, or 1000-fold excess).[1]
-
Record the electrochemical response.
-
Compare the signal obtained in the presence of the interferent to the signal from the analyte alone. A significant change in the signal indicates cross-reactivity.
-
-
Selectivity Coefficient Calculation (for potentiometric sensors): For potentiometric sensors, the selectivity coefficient can be calculated using the Nicolsky-Eisenman equation. For amperometric sensors, the change in current response is typically reported as a percentage interference.
-
Data Analysis: Quantify the extent of interference. This can be expressed as the percentage change in the analytical signal or as a selectivity coefficient.
Visualizing Experimental Workflow and Signaling Pathway
To further elucidate the processes involved in cross-reactivity studies, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a generalized signaling pathway for an electrochemical sensor based on a conducting polymer.
References
- 1. mdpi.com [mdpi.com]
- 2. A novel conducting poly(p-aminobenzene sulphonic acid)-based electrochemical sensor for sensitive determination of Sudan I and its application for detection in food stuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
Benchmarking the performance of 2-Aminobenzene-1,4-disulfonic acid-based dyes against commercial standards
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Dye Performance on Cellulosic Fibers
This guide provides a comprehensive performance benchmark of dyes synthesized from 2-Aminobenzene-1,4-disulfonic acid against established commercial standards. The data presented is intended to assist researchers and professionals in making informed decisions regarding dye selection for applications on cellulosic textiles such as cotton. The comparison focuses on key performance indicators including photophysical properties and fastness to washing, light, and rubbing, evaluated using standardized testing protocols.
Comparative Performance Data
The following tables summarize the quantitative performance data for representative reactive and direct dyes derived from this compound and their commercial counterparts.
Table 1: Performance of Reactive Dyes on Cotton
| Performance Metric | Dye from this compound (Representative) | C.I. Reactive Black 5 (Commercial Standard) | C.I. Reactive Red 195 (Commercial Standard) |
| Photophysical Properties | |||
| Wavelength of Max. Abs. (λmax) | Varies by specific structure | Not specified in searches | Not specified in searches |
| Wash Fastness (ISO 105-C06) | |||
| Color Change | Good to Excellent | 5[1] | 4-5[2] |
| Staining (Cotton) | Good to Excellent | 5[1] | 4-5[2] |
| Light Fastness (ISO 105-B02) | Moderate to Good[3] | 5[4] | 5-6[5][6] |
| Rubbing Fastness (AATCC Method 8) | |||
| Dry Crocking | Good to Excellent | 5[1] | 3-5[2] |
| Wet Crocking | Good to Excellent | 3-4[1] | Not specified in searches |
Table 2: Performance of Direct Dyes on Cotton
| Performance Metric | Dye from this compound (Representative) | C.I. Direct Red 80 (Commercial Standard) |
| Photophysical Properties | ||
| Wavelength of Max. Abs. (λmax) | Varies by specific structure | Not specified in searches |
| Wash Fastness (ISO 105-C06) | Generally moderate, can be improved with after-treatments[7] | Generally moderate, varies with fiber type[8] |
| Color Change | - | - |
| Staining (Cotton) | - | - |
| Light Fastness (ISO 105-B02) | Generally moderate[7] | Can be improved with after-treatments |
| Rubbing Fastness (AATCC Method 8) | ||
| Dry Crocking | - | - |
| Wet Crocking | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on internationally recognized standards to ensure reproducibility and comparability of results.
Synthesis of Azo Dyes from this compound
A general two-step reaction is employed for the synthesis of azo dyes.[9]
Step 1: Diazotization of this compound
-
Dissolve this compound in water and hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.
Step 2: Azo Coupling
-
Prepare a solution of the desired coupling component (e.g., a naphthol or aniline derivative) in an alkaline or acidic medium.
-
Slowly add the diazonium salt solution to the coupling component solution while stirring and maintaining the appropriate pH and low temperature.
-
The azo dye precipitates out of the solution and can be collected by filtration, washed, and dried.
Dyeing Procedure for Cotton Fabric (Exhaust Dyeing)
This procedure is a standard laboratory method for applying reactive dyes to cotton.[1][10]
-
Prepare the Dyebath: Dissolve the synthesized or commercial dye in deionized water to the desired concentration (e.g., 2% on mass of fabric). Add an electrolyte, such as sodium chloride or sodium sulfate (e.g., 80 g/L), to aid in dye exhaustion.
-
Dyeing: Immerse the cotton fabric in the dyebath at room temperature. Gradually raise the temperature to the optimal dyeing temperature (e.g., 60°C for many reactive dyes).
-
Fixation: After a set time at the dyeing temperature, add an alkali, such as sodium carbonate (e.g., 20 g/L), to the dyebath to raise the pH and facilitate the covalent bonding of the reactive dye to the cellulose fibers. Continue dyeing for a specified duration (e.g., 60 minutes).
-
Rinsing and Soaping: Remove the dyed fabric from the dyebath and rinse thoroughly with cold water. To remove any unfixed dye, wash the fabric in a soaping solution (e.g., 2 g/L of a suitable detergent) at or near boiling temperature for a specified time (e.g., 15-30 minutes). Rinse again with hot and then cold water, and air dry.
Evaluation of Colorfastness to Washing (ISO 105-C06 / AATCC Test Method 61)
This accelerated test simulates multiple home or commercial laundering cycles.
-
Specimen Preparation: A dyed fabric specimen is stitched together with a multifiber test fabric containing strips of different common fibers (e.g., cotton, wool, polyester, nylon, acrylic, acetate).
-
Washing Procedure: The composite specimen is placed in a stainless steel container with a specified volume of detergent solution and a set number of stainless steel balls to provide mechanical action. The container is then agitated in a laundering apparatus at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 45 minutes).
-
Rinsing and Drying: After the wash cycle, the specimen is removed, rinsed thoroughly with water, and dried under specified conditions.
-
Evaluation: The color change of the dyed specimen and the degree of staining on each strip of the multifiber test fabric are assessed by comparing them to standardized grey scales under controlled lighting conditions. The ratings range from 1 (poor) to 5 (excellent).
Evaluation of Colorfastness to Light (ISO 105-B02)
This test determines the resistance of the dye to fading when exposed to an artificial light source that simulates natural daylight.
-
Specimen Preparation: A sample of the dyed fabric is mounted in a sample holder, partially covered with an opaque mask.
-
Exposure: The mounted specimen is placed in a lightfastness tester and exposed to a xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of blue wool standards with known lightfastness ratings (1 to 8) are exposed under the same conditions.
-
Evaluation: The fading of the test specimen is periodically compared to the fading of the blue wool standards. The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading to the test specimen. Ratings range from 1 (very low lightfastness) to 8 (very high lightfastness).
Evaluation of Colorfastness to Rubbing (Crocking) (AATCC Test Method 8)
This test assesses the amount of color transferred from the fabric surface to another surface by rubbing.[11][12][13]
-
Specimen Preparation: A specimen of the dyed fabric is mounted on the base of a crockmeter.
-
Dry Crocking: A square of standard white cotton crocking cloth is mounted on the rubbing finger of the crockmeter and rubbed back and forth across the test specimen for a specified number of cycles (typically 10) with a constant downward force.
-
Wet Crocking: The procedure is repeated with a fresh piece of crocking cloth that has been wetted with deionized water to a specific moisture content.
-
Evaluation: The amount of color transferred to the white crocking cloths is evaluated by comparing them to a standardized grey scale for staining or a chromatic transference scale. The ratings range from 1 (heavy staining) to 5 (no staining).
Visualizations
Experimental Workflow for Dye Performance Evaluation
Caption: Workflow for synthesis, application, and performance evaluation of dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. REACTIVE RED 195 | 93050-79-4 [chemicalbook.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. Direct Dyes [m.chemicalbook.com]
- 8. What are the washing fastness properties of C.I. Direct Red 80? - Blog - Yadong [dyeindustry.com]
- 9. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. AATCC 8 crocking colorfastness test method [darongtester.com]
- 12. ipstesting.com [ipstesting.com]
- 13. AATCC TM8: Understanding colorfastness to crocking in fabrics| Textile Trade Buddy - News and Articles [textiletradebuddy.com]
A Comparative Analysis of the Fastness Properties of Dyes Derived from 2-Aminobenzene-1,4-disulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Dyes synthesized from 2-Aminobenzene-1,4-disulfonic acid are integral to various scientific and industrial applications, valued for their vibrant hues and performance characteristics. This guide provides a comparative analysis of the fastness properties of these dyes, offering valuable data for researchers and professionals in material science and drug development. By examining their performance against alternative dye classes, this document aims to facilitate informed decisions in the selection of appropriate colorants for specific applications.
Overview of Dyes from this compound
This compound serves as a crucial intermediate in the synthesis of a wide array of dyestuffs, most notably azo dyes. These dyes are characterized by the presence of one or more azo (-N=N-) groups and are classified into various categories, including reactive, direct, and acid dyes, based on their application methods and the substrates they are designed for. The sulfonic acid groups imparted by the precursor enhance the water solubility of these dyes, a key factor in their application.
Comparative Fastness Properties
The fastness of a dye refers to its resistance to fading or color change under various environmental conditions. The key parameters evaluated are light fastness, wash fastness, and rub fastness. The following tables present a comparative summary of these properties for representative dyes derived from this compound and a selection of alternative dyes.
Table 1: Fastness Properties of Dyes Derived from this compound
| Dye Name (C.I. Name) | Dye Class | Substrate | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) - Staining | Wash Fastness (ISO 105-C06) - Fading | Rubbing Fastness (ISO 105-X12) - Dry | Rubbing Fastness (ISO 105-X12) - Wet |
| Direct Blue 78 | Direct | Cotton | 4-5[1][2][3] | 2-3[1][3] | 2-3[1][3] | 4-5 (presumed) | 2-3 (presumed) |
| Reactive Red 195 | Reactive | Cotton | 5-6[4] | 4-5[4] | 4-5[4] | 4-5[5] | 2-3[5] |
| Reactive Black 5 | Reactive | Cotton | 3-4[6] | 4-5[6] | 4-5[6] | 4-5[7] | 2-3[7] |
Table 2: Fastness Properties of Alternative Dyes
| Dye Name (C.I. Name) | Dye Class | Substrate | Light Fastness | Wash Fastness - Staining | Wash Fastness - Fading | Rubbing Fastness - Dry | Rubbing Fastness - Wet |
| Acid Blue 92 | Acid | Wool | 5 | 3 | 1 | 4 (presumed) | 2-3 (presumed) |
| Vat Blue 1 | Vat | Cotton | 7-8 (Typical) | 4-5 | 4-5 | 4-5 | 3-4 |
| Sulphur Black 1 | Sulfur | Cotton | Fair (improves with aftertreatment)[8] | 3-4 | 4 | 3-4 | 2-3 |
| Disperse Blue 79 | Disperse | Polyester | 6-7 | 4-5 | 4-5 | 4-5 | 4 |
Experimental Protocols
Accurate and reproducible fastness testing is paramount for comparative analysis. The following are summarized methodologies for the key experiments cited in this guide, based on internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).
Light Fastness Testing (ISO 105-B02 / AATCC Test Method 16.3)
This test determines the resistance of a colored textile to the action of an artificial light source that simulates natural daylight.
-
Specimen Preparation: A representative sample of the dyed substrate is prepared.
-
Exposure: The specimen is exposed to a xenon-arc lamp under controlled conditions of temperature and humidity.
-
Blue Wool References: A set of standardized blue wool fabrics with known light fastness (grades 1-8) are exposed alongside the specimen.
-
Evaluation: The change in color of the specimen is assessed by comparing its fading to that of the blue wool references. The light fastness is rated on a scale of 1 (very poor) to 8 (excellent).
Wash Fastness Testing (ISO 105-C06 / AATCC Test Method 61)
This test evaluates the resistance of a colorant to domestic and commercial laundering procedures.
-
Specimen Preparation: A specimen of the dyed textile is stitched together with a multifiber test fabric containing strips of different common fibers (e.g., cotton, wool, polyester, nylon, acetate, acrylic).
-
Washing Procedure: The composite specimen is placed in a stainless steel container with a specified detergent solution and stainless steel balls (to simulate mechanical action). The container is then agitated in a laundering machine at a specified temperature and for a set duration.
-
Rinsing and Drying: After the washing cycle, the specimen is rinsed and dried.
-
Evaluation: The change in color of the specimen (fading) and the degree of staining on each fiber of the multifiber test fabric are assessed using standardized Grey Scales. Ratings are from 1 (poor) to 5 (excellent).
Rubbing Fastness (Crocking) Testing (ISO 105-X12 / AATCC Test Method 8)
This test assesses the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.
-
Specimen Preparation: A sample of the dyed fabric is mounted on the base of a crockmeter.
-
Dry Rubbing: A dry, white cotton crocking cloth is mounted on the rubbing finger of the crockmeter. The finger is then moved back and forth across the test specimen for a specified number of cycles with a constant pressure.
-
Wet Rubbing: The procedure is repeated with a white cotton crocking cloth that has been wetted with distilled water to a specific moisture content.
-
Evaluation: The amount of color transferred to the white crocking cloths is evaluated by comparing them with a standardized Grey Scale for Staining. The rubbing fastness is rated from 1 (heavy staining) to 5 (no staining).
Visualization of Dyeing and Fastness Testing Workflow
The following diagrams illustrate the general workflow for the synthesis of azo dyes from this compound and the subsequent fastness testing procedures.
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. Direct Blue 78|CAS No: 2503-73-3 - Direct dye [chinainterdyes.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. specialchem.com [specialchem.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. cottoninc.com [cottoninc.com]
- 7. textilelearner.net [textilelearner.net]
- 8. kayakuth.co.th [kayakuth.co.th]
A Comparative Guide to the Efficacy of Pharmaceutical Intermediates from Aromatic and Aliphatic Disulfonic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is a cornerstone of efficient and effective drug development. Disulfonic acids and their derivatives represent a critical class of pharmaceutical intermediates, offering versatile scaffolds for the synthesis of a wide array of therapeutic agents. The nature of the disulfonic acid, particularly whether it is aromatic or aliphatic, can significantly influence the synthetic route, yield, and the biological activity of the final active pharmaceutical ingredient (API).
This guide provides a comparative analysis of pharmaceutical intermediates derived from two distinct classes of sulfonic acids: aromatic and aliphatic. Through two representative examples, we explore their synthesis, present quantitative data on their efficacy, and detail the experimental protocols. This comparison aims to equip researchers with the insights needed to make informed decisions in the selection of intermediates for novel drug discovery and development.
Section 1: Aromatic Disulfonic Acid-Derived Intermediates in Anti-Inflammatory Agents
Aromatic sulfonyl groups are prevalent in a variety of pharmaceuticals, notably in the class of selective COX-2 inhibitors used for treating inflammation and pain. The benzenesulfonamide moiety is a key pharmacophore in drugs like celecoxib. Here, we examine the synthesis and efficacy of a celecoxib analogue, highlighting the role of an aromatic sulfonyl intermediate.
Quantitative Data Summary: Celecoxib Analogue (Aromatic)
| Parameter | Value | Reference |
| Intermediate | 4-(3-acetyl-5-(4-bromophenyl)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)benzenesulfonamide | [1] |
| Final Product | 5-(4-bromophenyl)-4-(phenylsulfonyl)pyrazole derivative (15c) | [1] |
| Biological Target | Cyclooxygenase-2 (COX-2) | [1][2] |
| In Vivo Efficacy (ED₅₀) | 68 ± 2.2 µM/kg (rat paw edema assay) | [1] |
| Comparative Efficacy | More potent than Celecoxib (ED₅₀ = 86 ± 1.1 µM/kg) | [1] |
Experimental Protocols
Synthesis of the Arylsulfone Intermediate (11a): A mixture of 1-(4-bromophenyl)-3-phenylpropane-1,3-dione (10a, 0.01 mol) and sodium benzenesulfinate (0.01 mol) in glacial acetic acid (50 mL) was refluxed for 4 hours. The reaction mixture was then cooled and the precipitated solid was filtered, washed with water, and recrystallized from ethanol to yield the pure arylsulfone intermediate.
Synthesis of the Final Celecoxib Analogue (15c): To a solution of the arylsulfone intermediate (11a, 0.01 mol) in dioxane (20 mL), hydrazonoyl chloride derivative (13, 0.01 mol) and triethylamine (1.5 mL) were added. The reaction mixture was refluxed for 6 hours. After cooling, the solvent was evaporated under reduced pressure. The residue was triturated with methanol, and the resulting solid was filtered, dried, and recrystallized from ethanol to afford the final product 15c.[1]
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of celecoxib and its analogues are primarily mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[3][4][5]
Section 2: Aliphatic Sulfonic Acid-Derived Intermediates in Antibacterial Agents
Aliphatic sulfonyl groups, while simpler in structure, are instrumental in modifying the properties of biomolecules and creating novel therapeutic agents. A key example is the sulfonation of biopolymers to enhance their biological activity. Here, we explore the use of an aliphatic sulfonyl chloride to functionalize bacterial nanocellulose, transforming it into a potent antibacterial material.
Quantitative Data Summary: Modified Bacterial Nanocellulose (Aliphatic)
| Parameter | Value | Reference |
| Intermediate | Methanesulfonyl chloride | [6] |
| Final Product | 6-O-methylsulfonylaminoacetate of bacterial nanocellulose | [6] |
| Biological Target | Bacterial cell wall | [1][7] |
| In Vitro Efficacy (MIC) | S. aureus: 256 µg/mL, E. coli: 128 µg/mL | [8] |
| Comparative Efficacy | Demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. | [6][8] |
Experimental Protocols
Synthesis of 6-O-aminoacetate of Bacterial Nanocellulose: Bacterial nanocellulose was reacted with an excess of aminoacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent like dimethylformamide (DMF) at room temperature for 24 hours. The resulting product was washed thoroughly with ethanol and water to remove unreacted reagents and byproducts.
Synthesis of 6-O-methylsulfonylaminoacetate of Bacterial Nanocellulose: The prepared 6-O-aminoacetate of bacterial nanocellulose was suspended in anhydrous pyridine. Methanesulfonyl chloride was added dropwise to the suspension at 0°C with constant stirring. The reaction mixture was then allowed to warm to room temperature and stirred for 12 hours. The final product was collected by filtration, washed extensively with ethanol and water, and dried under vacuum.
Signaling Pathway and Experimental Workflow
The antibacterial activity of the modified nanocellulose is attributed to the interaction of the positively charged sulfonylaminoacetate groups with the negatively charged bacterial cell wall, leading to membrane disruption and cell death.[6] This mechanism targets the fundamental structure of bacteria, making it a broad-spectrum antibacterial strategy.
Comparative Analysis and Conclusion
This guide illustrates the distinct yet equally valuable roles of aromatic and aliphatic disulfonic acid-derived intermediates in pharmaceutical development.
-
Aromatic Disulfonic Acid Intermediates , such as those used in the synthesis of celecoxib analogues, are integral to creating complex small molecules with high specificity for biological targets like enzymes. The synthesis often involves multi-step reactions to build the intricate heterocyclic scaffolds necessary for potent and selective activity. The resulting APIs are typically designed for systemic administration to treat chronic conditions like inflammation.
-
Aliphatic Sulfonic Acid Intermediates , exemplified by the modification of bacterial nanocellulose, are highly effective for functionalizing larger molecules and biomaterials. The synthetic routes are often more direct, focusing on surface modification to impart new biological properties. These materials are well-suited for applications such as advanced wound dressings and antimicrobial coatings where broad-spectrum activity and biocompatibility are paramount.
References
- 1. hereditybio.in [hereditybio.in]
- 2. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 3. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 5. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Amino-Modified Cellulose Nanofibrils Decorated with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gosset.ai [gosset.ai]
- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
A Quantum Chemical Deep Dive: Comparing the Reactivity of Aminobenzenesulfonic Acid Isomers
A detailed analysis of the three isomers of aminobenzenesulfonic acid—orthanilic acid (2-aminobenzenesulfonic acid), metanilic acid (3-aminobenzenesulfonic acid), and sulfanilic acid (4-aminobenzenesulfonic acid)—reveals that the position of the amino group significantly influences the molecule's electronic properties and overall reactivity. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide critical insights into these differences, highlighting variations in stability, electron distribution, and susceptibility to chemical reactions.
Computational investigations have shown that the ortho and para isomers (orthanilic and sulfanilic acid) are more stable than the meta isomer (metanilic acid).[1] This difference in stability, quantified to be about 1.7 kcal/mol based on zero-point energy calculations, underpins the varied chemical behaviors of these isomers.[1] These theoretical findings are crucial for researchers in drug development and materials science, as the reactivity of a molecule dictates its biological activity and application potential.
Experimental and Computational Protocols
The insights presented in this guide are derived from quantum chemical calculations, primarily using Density Functional Theory (DFT). DFT is a robust computational method for investigating the electronic structure of many-body systems, such as molecules.
Methodology: Density Functional Theory (DFT) Calculations
A common approach for these calculations involves the following steps:
-
Geometry Optimization: The three-dimensional structure of each isomer is optimized to find its lowest energy conformation. This is typically performed using a specific functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set Selection: A basis set, which is a set of mathematical functions used to build the molecular orbitals, is chosen. A common and effective choice for organic molecules is the 6-311++G(d,p) basis set.[1]
-
Property Calculation: Once the geometry is optimized, key quantum chemical descriptors are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
-
Analysis: The calculated properties are then analyzed to predict and compare the chemical reactivity of the isomers.
Frontier Molecular Orbitals and Reactivity
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the HOMO and LUMO. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability.[2][3]
| Isomer | Relative Stability (kcal/mol) | Key Reactivity Insights |
| Orthanilic Acid (ortho) | 0 (More Stable)[1] | Higher stability compared to the meta isomer.[1] |
| Metanilic Acid (meta) | +1.7 (Less Stable)[1] | Lower stability suggests potentially higher intrinsic reactivity. |
| Sulfanilic Acid (para) | 0 (More Stable)[1] | Higher stability compared to the meta isomer; noted for intermolecular charge transfer.[1][5] |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites.[6] It illustrates regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
-
Electron-rich (red/yellow) regions: These areas are susceptible to electrophilic attack. In aminobenzenesulfonic acids, these are expected around the oxygen atoms of the sulfonic acid group and delocalized into the aromatic ring.
-
Electron-poor (blue) regions: These areas are prone to nucleophilic attack. For these isomers, the hydrogen atoms of the amino group and the sulfonic acid hydroxyl group represent positive potential sites.[7]
The precise distribution of these potentials varies with the position of the amino group, thereby influencing the regioselectivity of reactions such as electrophilic aromatic substitution. The amino group, being an electron-donating group, increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to it. Conversely, the sulfonic acid group is electron-withdrawing. The interplay of these two groups determines the overall MEP map for each isomer.
Conclusion
The positional isomerism in aminobenzenesulfonic acids leads to distinct differences in their quantum chemical properties and, consequently, their reactivity. DFT calculations indicate that the ortho and para isomers (orthanilic and sulfanilic acid) are thermodynamically more stable than the meta isomer (metanilic acid). This fundamental difference in stability, combined with variations in frontier molecular orbital energies and electrostatic potential maps, dictates their behavior in chemical reactions. Sulfanilic acid, in particular, has been noted for its charge-transfer characteristics, which are relevant for applications in materials science.[5] This comparative guide underscores the power of computational chemistry to elucidate the structure-reactivity relationships essential for the rational design of new molecules in the pharmaceutical and chemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 4. Study of molecular interactions and chemical reactivity of the nitrofurantoin–3-aminobenzoic acid cocrystal using quantum chemical and spectroscopic (IR, Raman, 13C SS-NMR) approaches - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
A critical review of synthesis methods for 2-Aminobenzene-1,4-disulfonic acid
A critical review of the synthesis of 2-aminobenzene-1,4-disulfonic acid reveals two main methodologies: direct sulfonation of aniline derivatives and a more contemporary approach involving the reduction of a nitroaromatic precursor. This guide provides a comparative analysis of these methods, offering detailed experimental protocols and quantitative data to assist researchers and professionals in the fields of chemistry and drug development in selecting the most suitable synthesis strategy.
Comparison of Synthesis Methods
The synthesis of this compound is predominantly achieved through two distinct routes. The classical method involves the high-temperature sulfonation of aniline-3-sulfonic acid using oleum, a process known for its high yield but also for its harsh reaction conditions and challenging work-up procedures.[1] An alternative, and more recent, method circumvents these difficulties by starting from 4-chloro-3-nitrobenzenesulfonic acid, which undergoes a two-step conversion involving nucleophilic substitution with sodium sulfite followed by reduction of the nitro group.[1][2] This latter approach offers milder reaction conditions and is presented as an improved industrial process.
Data Summary
The following table summarizes the key quantitative parameters for the two primary synthesis methods of this compound.
| Parameter | Method 1: Sulfonation of Aniline-3-sulfonic Acid | Method 2: Reduction of 2-nitrobenzene-1,4-disulfonic acid |
| Starting Material | Aniline-3-sulfonic acid | 4-chloro-3-nitrobenzenesulfonic acid |
| Key Reagents | Oleum | Sodium sulfite, Iron |
| Reaction Temperature | 160°C[1] | Sulfitation: 40-90°C, Reduction: 85-100°C[1] |
| Reaction Time | 6 hours for sulfonation, 5 hours for reflux[1] | Not explicitly detailed for each step |
| Reported Yield | 90%[1] | 76% - 91%[1][2] |
| Key Advantages | High yield | Milder reaction conditions, avoids high temperatures and oleum |
| Key Disadvantages | Requires dry starting material, high temperature, special equipment, difficult workup[1] | Involves a multi-step process |
Experimental Protocols
Method 1: Sulfonation of Aniline-3-sulfonic Acid
This method is based on the classical sulfonation of an aniline derivative.
Procedure:
-
Aniline-3-sulfonic acid is heated with oleum at 160°C for 6 hours.[1]
-
The resulting reaction mixture is then carefully diluted with water.
-
The diluted solution is heated under reflux for 5 hours.[1]
-
The product, this compound, is salted out using sodium chloride to give a reported yield of 90%.[1]
Caution: This process involves high temperatures and corrosive reagents (oleum), requiring specialized equipment and stringent safety measures.[1]
Method 2: From 4-chloro-3-nitrobenzenesulfonic acid
This improved method involves a two-step synthesis starting from a substituted nitrobenzene.
Step 1: Synthesis of 2-nitrobenzene-1,4-disulfonic acid
-
4-chloro-3-nitrobenzenesulfonic acid is reacted with 1.0 to 1.5 moles of sodium sulfite per mole of the starting material in an aqueous alkaline medium.[1]
-
The reaction is carried out at a temperature between 40°C and 90°C, maintaining a pH of 8 to 12.[1]
Step 2: Reduction to this compound
-
The reaction mixture from the previous step is used directly without intermediate isolation.[1]
-
The reduction of the nitro group is carried out using iron at a temperature of 85°C to 100°C.[1]
-
After the reduction is complete, the iron oxide is filtered off.[1][2]
-
The filtrate is heated to 70-90°C and acidified to a pH of <1 using a mineral acid such as sulfuric acid.[1]
-
The mixture is then cooled to 20°C to crystallize the this compound.[1][2]
-
The crystalline product is isolated by filtration. Yields for this process are reported to be in the range of 76% to 91%.[1][2]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the reduction of a nitroaromatic intermediate, which is the more modern and industrially preferred route.
Caption: Synthesis of this compound.
References
- 1. US5315036A - Process for the preparation of 2-aminobenzene-1,4-disulphonic acids and the new compound 6-chloro-2-aminobenzene-1,4-disulphonic acid - Google Patents [patents.google.com]
- 2. EP0427071A1 - Process for the preparation of 2-aminobenzene-1,4-disulfonic acids - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of 2-Aminobenzene-1,4-disulfonic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-Aminobenzene-1,4-disulfonic acid (CAS No. 98-44-2), a compound that requires careful management as hazardous waste. Adherence to these protocols is essential for compliance with national and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with this compound. This substance can cause skin irritation and serious eye irritation. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1][2] In case of contact, rinse the affected skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and related compounds.
| Property | Value | Source |
| Melting Point | > 300 °C / > 572 °F | [3] |
| Boiling Point | Decomposes below boiling point (ca. 300 °C) | |
| Partition Coefficient (log Pow) | -2.298 (at 25 °C) |
Note: Data may refer to similar isomers or related compounds as specific data for this compound can be limited.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or as regular trash.[4] The following steps outline the standard operating procedure for its collection and disposal as hazardous waste.
1. Waste Collection and Segregation:
-
Container: Collect waste this compound in its original container if possible, or in a designated, compatible, and clearly labeled hazardous waste container.[4] The container must be sturdy, leak-proof, and have a secure lid.[4][5]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4] Include the date when the waste was first added to the container.[4]
-
Segregation: Do not mix this compound with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.[4] Specifically, keep it separate from incompatible materials. As an acidic compound, it should not be mixed with bases or strong oxidizing agents.[5][6]
2. Storage of Hazardous Waste:
-
Location: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from heat sources and direct sunlight.[3][6]
-
Secondary Containment: It is best practice to use secondary containment, such as a larger, chemically resistant bin or tray, to capture any potential leaks or spills.[4]
-
Quantity Limits: Be aware of the maximum allowable quantity of hazardous waste that can be stored in your laboratory, as stipulated by institutional and regulatory limits.[4]
3. Arranging for Disposal:
-
Contact EHS: When the container is nearly full (no more than 75% capacity to allow for expansion) or ready for pickup, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider.[5]
-
Documentation: Complete any required waste pickup forms or documentation as instructed by your EHS office.
-
Professional Disposal: The waste will be collected by trained personnel and transported to a licensed facility for proper treatment and disposal in accordance with all applicable regulations.
4. Spill and Emergency Procedures:
-
Containment: In the event of a spill, contain the material using an inert absorbent such as sand or vermiculite.[1] Avoid generating dust.[2]
-
Cleanup: Carefully sweep or scoop the contained material into a suitable container for disposal as hazardous waste.[2][3] Clean the affected area thoroughly.
-
Reporting: Report any significant spills or exposures to your supervisor and the EHS office immediately.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and upholding environmental responsibility.
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. fishersci.ie [fishersci.ie]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. nipissingu.ca [nipissingu.ca]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 2-Aminobenzene-1,4-disulfonic acid
This guide provides crucial safety and logistical information for the handling and disposal of 2-Aminobenzene-1,4-disulfonic acid (CAS No. 98-44-2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
Chemical Hazards:
This compound is a toxic and corrosive compound that poses significant health risks upon exposure. It is irritating to the skin, eyes, and respiratory system.[1] Direct contact can cause severe skin burns and serious eye damage.[2] Inhalation of dust should be avoided, and ingestion can be harmful.[2][3] Some individuals may develop an allergic skin reaction upon exposure.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent direct contact and inhalation. The following table summarizes the recommended equipment for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face | Chemical safety goggles and face shield | Goggles should be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face.[1][4] |
| Skin | Chemical-resistant gloves (Nitrile or Butyl rubber) and a lab coat or chemical-resistant suit | Nitrile gloves offer good resistance to a variety of chemicals.[5] For prolonged contact or handling larger quantities, butyl rubber gloves are recommended.[4] A lab coat or a chemical-resistant suit should be worn to protect the skin.[5][6] |
| Respiratory | NIOSH-approved respirator | A respirator is crucial, especially when dust may be generated.[2][4] Use in a well-ventilated area, preferably under a chemical fume hood.[2] |
Experimental Workflow: Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, consult the Safety Data Sheet (SDS) for this compound.[5] Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Always wear the appropriate PPE as detailed in the table above. Wash hands and face thoroughly after working with the substance.
-
Handling: Avoid creating dust when handling the solid material.[3] Do not breathe in the dust.[3]
-
In Case of Exposure:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water. Seek medical attention if irritation occurs.[7]
-
Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Disposal Plan:
-
Waste Collection: All waste containing this compound should be collected in a suitable, labeled container for disposal.[3]
-
Regulatory Compliance: Do not let the product enter drains. Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[3] It is the responsibility of the chemical waste generator to correctly classify and dispose of the hazardous waste.[3]
-
Contaminated PPE: Dispose of contaminated PPE, such as gloves, as hazardous waste in accordance with institutional and local guidelines.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
